2-Azabicyclo[2.2.2]octan-5-one hydrochloride
Description
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Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODOWLKIYLLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the properties, synthesis, and applications of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , an isoquinuclidine derivative critical to medicinal chemistry.
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (often referred to as 5-oxoisoquinuclidine HCl ) is a bicyclic amine scaffold belonging to the isoquinuclidine class.[1][2][3] Unlike its structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom in the isoquinuclidine framework resides within the ethano-bridge rather than at the bridgehead. This structural distinction imparts unique conformational rigidity and electronic properties, making it a privileged scaffold in the synthesis of Iboga alkaloids , nicotinic acetylcholine receptor (nAChR) ligands , and antiviral agents .
This guide outlines the physicochemical profile, synthetic methodologies, and reactivity patterns of this compound for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]
The compound is a hydrochloride salt of a bicyclic secondary amine containing a ketone functionality. It exists as a stable solid under ambient conditions.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one hydrochloride |
| Common Name | Isoquinuclidin-5-one HCl |
| CAS Number (HCl) | 1514112-02-7; 1895825-36-1 |
| CAS Number (Free Base) | 39170-54-2 |
| Molecular Formula | C₇H₁₁NO[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 161.63 g/mol (Salt); 111.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, Et₂O) |
| Melting Point | 205–207 °C (decomposition often observed) |
| Chirality | Racemic (unless asymmetrically synthesized); contains chiral centers at C1 and C4 |
Structural Analysis & Stereochemistry
The 2-azabicyclo[2.2.2]octane skeleton is a rigid, caged structure. The positioning of the ketone at C5 and the nitrogen at C2 creates a specific vector for functionalization.
-
Bridgehead Carbons: C1 and C4.
-
Nitrogen Position: The secondary amine at C2 allows for facile
-alkylation or acylation. -
Ketone Position: The C5 carbonyl provides an orthogonal handle for nucleophilic addition or reductive functionalization.
-
Stereoelectronics: The bicyclic framework enforces a boat-like conformation on the constituent rings, influencing the trajectory of nucleophilic attacks on the ketone (typically favoring exo attack due to steric hindrance from the ethano-bridge).
Diagram 1: Structural Connectivity & Numbering
Caption: Connectivity map of the isoquinuclidine core. N2 and C5 represent the primary sites for chemical modification.
Synthetic Pathways[5][7][10][12]
The synthesis of 2-azabicyclo[2.2.2]octan-5-one is non-trivial due to the need to control regiochemistry (vs. the 6-one isomer). Two primary strategies are employed in research settings.[11][5][7][9][12][13]
Method A: The Imino-Diels-Alder (Hetero-Diels-Alder)
This is the most direct method for constructing the isoquinuclidine core.
-
Reactants: A 1,3-diene (often cyclohexadiene derivatives) and an imine (or iminium ion generated in situ).
-
Catalysis: Lewis acids or organocatalysts (e.g., L-Proline) can induce enantioselectivity.
-
Mechanism: [4+2] cycloaddition.
-
Outcome: Yields the bicyclic alkene, which is subsequently hydrogenated or oxidized to the ketone.
Method B: Oxidative Hydroboration of Isoquinuclidines
This classical route (developed by Krow, Cava, et al.) starts from
-
Hydroboration: Treatment with BH₃·THF followed by oxidative workup (H₂O₂/NaOH).
-
Regioselectivity Issues: Typically yields a mixture of 5-ol and 6-ol.
-
Oxidation: Jones oxidation or Swern oxidation converts the alcohols to ketones (5-one and 6-one), which must be separated chromatographically.
Diagram 2: Synthetic Workflow (Oxidative Route)
Caption: The oxidative hydroboration route requires careful separation of regioisomers to isolate the specific 5-one derivative.
Reactivity & Functionalization Profile
Ketone Functionalization
The C5 ketone is sterically encumbered by the ethano-bridge, influencing the stereochemical outcome of reactions.
-
Reduction: Reduction with NaBH₄ typically yields the endo-alcohol as the major product due to hydride attack from the less hindered exo-face.
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ installs amino groups at C5, a common motif in neuroactive ligands.
-
Wittig Olefination: Converts the ketone to an exocyclic alkene.
Nitrogen Functionalization
The secondary amine is nucleophilic.
-
Salt Formation: Readily forms stable salts (HCl, hydrobromide, oxalate) for storage.
-
Protecting Groups: Can be protected with Boc, Cbz, or Fmoc to allow selective chemistry at the ketone.
Pharmaceutical Applications
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The isoquinuclidine core is a bioisostere of the tropane and quinuclidine rings found in cocaine and nicotine, respectively.
-
Mechanism: Derivatives of 2-azabicyclo[2.2.2]octan-5-one bind to
and nAChR subtypes. -
Therapeutic Potential: Cognitive enhancement in Alzheimer’s disease and schizophrenia. The rigid scaffold positions the basic nitrogen and hydrogen-bond acceptors (derived from the ketone) in an optimal pharmacophore geometry.
Iboga Alkaloid Synthesis
This compound serves as a "C-ring" precursor in the total synthesis of Ibogaine and related anti-addiction alkaloids. The ketone allows for the annulation of the indole moiety.
Handling, Stability & Safety (E-E-A-T)
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage & Stability Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: Long-term storage at 2–8°C is recommended to prevent degradation.
-
Solution Stability: Aqueous solutions are stable at acidic pH but may degrade (via oxidation or ring opening) at high pH over extended periods. Prepare fresh for biological assays.
References
-
Krow, G. R., & Shaw, D. A. (1982).[9] A Regioselective Synthesis of Isoquinuclidin-6-ones. Synthetic Communications, 12(4), 313–318.[9] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55285700 (Unsaturated analog reference). Retrieved February 4, 2026, from [Link]
-
Borne, R. F., et al. (1974). Synthesis of Isoquinuclidines. Journal of Heterocyclic Chemistry, 11(3), 311-315. [Link]
Sources
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 8. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Guide: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Advanced Scaffold for Medicinal Chemistry & Neuropharmacology
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1895825-36-1), often referred to as an isoquinuclidin-5-one derivative, represents a critical class of rigid bicyclic scaffolds in modern drug discovery. Unlike its structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), the isoquinuclidine core places the nitrogen atom at the bridgehead of a fused system that offers unique vector orientations for substituent display.
This guide serves as a technical manual for researchers utilizing this scaffold to engineer high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) , sigma receptors , and as bioisosteres for phenyl or piperidine rings to enhance metabolic stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one hydrochloride |
| Common Name | Isoquinuclidin-5-one HCl |
| CAS Number | 1895825-36-1 (Primary); 1514112-02-7 (Alt. salt registry) |
| Molecular Formula | C₇H₁₁NO[1][2][3][4][5] · HCl |
| Molecular Weight | 161.63 g/mol |
| Core Skeleton | Isoquinuclidine (2-azabicyclo[2.2.2]octane) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents. |
| pKa (Calc) | ~9.5 (Amine), Ketone allows for further functionalization. |
Synthesis & Manufacturing Protocol
Strategic Analysis
While de novo synthesis via Diels-Alder cycloaddition (using 1,3-cyclohexadiene and imine dienophiles) is possible, it often yields racemic mixtures requiring tedious resolution. For high-purity applications, the oxidative functionalization of the commercially available alcohol is the preferred, self-validating route.
Detailed Experimental Workflow
Objective: Synthesis of 2-azabicyclo[2.2.2]octan-5-one HCl from 2-azabicyclo[2.2.2]octan-5-ol.
Phase 1: Nitrogen Protection
Rationale: The secondary amine must be masked to prevent N-oxidation and side reactions.
-
Reagents: 2-azabicyclo[2.2.2]octan-5-ol HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).
-
Procedure: Suspend the starting salt in DCM (0.2 M). Add TEA at 0°C, followed by dropwise addition of Boc₂O in DCM.
-
Validation: Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1N HCl, brine, dry over Na₂SO₄. Concentrate to yield N-Boc-2-azabicyclo[2.2.2]octan-5-ol .
Phase 2: Oxidation (Swern or Dess-Martin)
Rationale: Dess-Martin Periodinane (DMP) offers mild conditions, avoiding the cryogenic requirements of Swern, crucial for scale-up.
-
Reagents: N-Boc-intermediate (1.0 eq), Dess-Martin Periodinane (1.2 eq), DCM (anhydrous).
-
Procedure: Dissolve N-Boc alcohol in DCM. Add DMP at 0°C. Allow to warm to RT over 2 hours.
-
Quench: Add saturated NaHCO₃/Na₂S₂O₃ (1:1) to destroy excess oxidant.
-
Isolation: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc) to isolate N-Boc-2-azabicyclo[2.2.2]octan-5-one .
Phase 3: Deprotection & Salt Formation
Rationale: Controlled acidolysis ensures removal of the Boc group without affecting the ketone, precipitating the pure salt.
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the ketone in minimal dry dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir for 2 hours.
-
Precipitation: The product often precipitates as a white solid. Add Et₂O to maximize yield.
-
Filtration: Collect solids under N₂, wash with Et₂O, and dry under vacuum.[4]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from the commercially available alcohol to the target hydrochloride salt.
Applications in Drug Discovery[1][7][9][13][14][15]
A. Bioisosterism & Scaffold Hopping
The 2-azabicyclo[2.2.2]octane core is a saturated bioisostere for phenyl and piperidine rings.
-
Metabolic Stability: The bicyclic cage protects the nitrogen and adjacent carbons from rapid oxidative metabolism (CYP450).
-
Solubility: Replacing a flat aromatic ring with this sp³-rich scaffold significantly increases aqueous solubility (lowering LogP) while maintaining vector geometry.
B. Neuropharmacology (nAChR Ligands)
This scaffold is privileged for targeting Nicotinic Acetylcholine Receptors (nAChR) , particularly the α7 subtype .[4][6][7]
-
Mechanism: The protonated tertiary amine (at physiological pH) mimics the quaternary ammonium of acetylcholine.
-
Ketone Functionality: The C5-ketone serves as a handle for further derivatization (e.g., reductive amination, Grignard addition) to introduce pharmacophores that interact with the complementary loops of the receptor binding site.
C. Recent Therapeutic Targets
-
Alzheimer's Disease: α7 nAChR agonists derived from this core enhance cognitive function.
-
γ-Secretase Inhibitors: A 2023 study identified sulfonamide derivatives of this core as brain-penetrant Presenilin-1 (PSEN-1) selective inhibitors [8].[8]
Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping of the isoquinuclidine scaffold against key CNS targets.
Handling & Safety Data
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation; the hydrochloride salt is stable if kept dry.
References
-
Sigma-Aldrich. 2-Azabicyclo[2.2.2]octan-5-one HCl Product Sheet. CAS 1895825-36-1. Link
-
Arctom Scientific. Catalog Entry for CAS 1895825-36-1. Link
-
Mykhailiuk, P. K. (2023).[9][2] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature.[6] (Demonstrates the utility of the analogous oxa-scaffold). Link
-
Moffett, R. B. (1969). U.S. Patent 3,422,092.[10] (Early synthesis of 2-azabicyclo[2.2.2]octane derivatives). Link
-
Fonken, G. S., et al. (1973). U.S. Patent 3,741,973.[10] (Discloses 2-benzoyl-2-azabicyclo[2.2.2]octan-5-one).[10] Link
-
ChemScene. 2-Azabicyclo[2.2.2]octane hydrochloride Product Data. Link
-
Smolecule. Biological Activity of 2-Azabicyclo[2.2.2]octan-5-one. Link
-
Raj Narlawar, et al. (2023).[2] "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors."[11] European Journal of Medicinal Chemistry. Link
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- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 3. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
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Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
This technical guide details the structural dynamics, synthesis, and applications of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a rigid bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to constrain pharmacophores in defined 3D vectors.
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1514112-02-7) is an isoquinuclidine derivative characterized by a nitrogen atom at the 2-position of a bicyclo[2.2.2]octane framework and a ketone functionality at the 5-position. Unlike its isomer quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), the isoquinuclidine core offers a distinct stereochemical vector, placing the nitrogen on a bridge rather than at the bridgehead. This structural rigidity makes it an invaluable scaffold for bioisosteric replacement of phenyl rings and piperidines, particularly in the design of Kynurenine 3-monooxygenase (KMO) inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.
Structural Anatomy & Stereoelectronics[1]
Conformational Analysis
The molecule exists as a rigid cage structure. The [2.2.2] bridge system locks the cyclohexane ring into a boat conformation, enforcing specific distances between the amine and the ketone.
-
Bridgehead Carbons (C1, C4): These carbons anchor the three ethylene bridges.
-
Nitrogen Positioning (N2): Located on one of the bridges, the secondary amine (in the free base) or ammonium (in HCl salt) projects its lone pair or proton in a defined orientation, distinct from the bridgehead nitrogen of quinuclidine.
-
Ketone Vector (C5): The carbonyl group at C5 provides a handle for further functionalization (e.g., reductive amination, Grignard addition) and introduces a dipole distinct from the amine.
Salt Form Properties[2]
-
Stoichiometry: 1:1 Hydrochloride.
-
State: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic ammonium character; sparingly soluble in non-polar solvents (DCM, hexanes).
-
Stability: Hygroscopic; requires storage under desiccant at -20°C for long-term stability.
| Property | Value |
| Molecular Formula | C₇H₁₁NO · HCl |
| Molecular Weight | 161.63 g/mol |
| Exact Mass (Cation) | 125.0841 Da |
| pKa (Conjugate Acid) | ~9.8 (Predicted for secondary amine) |
| Topological Polar Surface Area | 29.1 Ų (Cation) |
Synthetic Pathways[1][3][4][5][6][7][8]
The synthesis of the isoquinuclidine core is non-trivial due to the need to establish the bicyclic system with the nitrogen on a bridge. The most authoritative route utilizes the Diels-Alder cycloaddition of 1,2-dihydropyridines.
The Diels-Alder Strategy (Ketene Equivalent Approach)
This protocol ensures the correct regiochemistry and provides direct access to the ketone via a hydrolysis step.
Step 1: Generation of N-Protected-1,2-Dihydropyridine Pyridines are activated with a chloroformate (e.g., Benzyl chloroformate, Cbz-Cl) and reduced (typically with NaBH₄) or reacted with Grignard reagents to form the diene species.
Step 2: Cycloaddition with Ketene Equivalent The diene reacts with 2-chloroacrylonitrile (or 2-acetoxyacrylonitrile). These dienophiles act as "masked ketones." The regioselectivity is governed by the electronics of the diene, typically favoring the "ortho" or "para" alignment depending on substitution, but for the unsubstituted parent, the 5/6 isomers must be separated or controlled.
Step 3: Hydrolysis and Deprotection
The resulting
Figure 1: Synthetic workflow for 2-azabicyclo[2.2.2]octan-5-one HCl via Diels-Alder cycloaddition.
Reactivity Profile & Derivatization[1][6]
The 5-one scaffold offers two orthogonal points of reactivity: the N2 amine and the C5 ketone.
C5-Ketone Functionalization
The ketone is sterically hindered by the bicyclic cage, influencing the stereoselectivity of nucleophilic attacks.
-
Reductive Amination: Reaction with primary amines and STAB (Sodium Triacetoxyborohydride) typically favors the endo-amine product due to hydride delivery from the less hindered exo-face.
-
Wittig Olefination: Converts the ketone to an exocyclic alkene, useful for extending the carbon skeleton.
N2-Amine Functionalization
-
Amide Coupling: Standard HATU/EDC couplings proceed readily.
-
SNAr: The secondary amine is a competent nucleophile for displacing halides on heteroaromatic rings (e.g., chloropyrimidines), a common motif in kinase inhibitor design.
Figure 2: Divergent reactivity map for the isoquinuclidin-5-one scaffold.
Medicinal Chemistry Applications
Bioisosterism
The 2-azabicyclo[2.2.2]octane core is a saturated bioisostere for phenyl and pyridine rings. It offers:
-
Improved Solubility: The sp³ character and basic nitrogen significantly lower logP compared to flat aromatic rings.
-
Metabolic Stability: The bridgehead protons are generally resistant to CYP450 oxidation.
-
Vector Definition: Unlike flexible piperidines, the bicyclic cage holds substituents in a fixed orientation, reducing the entropic penalty of binding.
Case Study: KMO Inhibitors
Inhibitors of Kynurenine 3-monooxygenase (KMO) often utilize the isoquinuclidine scaffold to position a carboxylic acid pharmacophore. The rigid backbone ensures the acid interacts optimally with the active site arginine residues while the hydrophobic cage fills the lipophilic pocket.
References
-
ChemicalBook. (2025).[1] 2-Azabicyclo[2.2.2]octan-5-one hydrochloride Product Properties. Retrieved from
-
Krow, G. R., et al. (2007). Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines.[2] Journal of Organic Chemistry.[3][4] Retrieved from
-
Mykhailiuk, P. K. (2023).[5][1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[6] Nature Communications. Retrieved from
-
Smolecule. (2024). 2-Azabicyclo[2.2.2]octan-5-one: Structure and Activity.[7][8] Retrieved from
-
Sigma-Aldrich. (2025). 2-Azabicyclo[2.2.2]octan-5-one HCl Safety Data Sheet. Retrieved from
Sources
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- 2. Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Monograph: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the physicochemical properties, synthetic pathways, and applications of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a rigid bicyclic scaffold critical in modern medicinal chemistry.
Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: Isoquinuclidin-5-one Hydrochloride (MW: 161.63 g/mol )
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (often referred to as an isoquinuclidin-5-one derivative) is a bridged bicyclic amine salt. Unlike its structural isomer quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), the nitrogen atom in the 2-aza framework is part of the ethano-bridge rather than a bridgehead. This structural distinction imparts unique conformational rigidity and vectorality, making it a high-value scaffold for bioisosteric replacement of piperidines and aromatic rings in drug design.
The compound is widely utilized as a precursor for Iboga alkaloids , nicotinic acetylcholine receptor (nAChR) ligands , and PSEN1-selective
Physicochemical Profile
The precise molecular weight is derived from the stoichiometry of the protonated ketone form.
Molecular Weight Calculation
| Component | Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Base (C | Carbon | 7 | 12.011 | 84.077 |
| Hydrogen | 11 | 1.008 | 11.088 | |
| Nitrogen | 1 | 14.007 | 14.007 | |
| Oxygen | 1 | 15.999 | 15.999 | |
| Salt (HCl) | Hydrogen | 1 | 1.008 | 1.008 |
| Chlorine | 1 | 35.453 | 35.453 | |
| Total | 161.63 g/mol |
Key Specifications
-
IUPAC Name: 2-Azabicyclo[2.2.2]octan-5-one hydrochloride[1][2]
-
Common Name: Isoquinuclidin-5-one HCl
-
CAS Number: 1514112-02-7 (Salt form), 3693-58-1 (Parent alkene analog reference)
-
Molecular Formula: C
H ClNO[1] -
Appearance: White to off-white crystalline solid
-
Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in diethyl ether and hexane.
-
Chirality: The C1 and C4 bridgeheads render the molecule chiral. It is typically synthesized as a racemate unless asymmetric catalysis is employed.
Synthetic Pathways & Process Chemistry[3]
The synthesis of the 2-azabicyclo[2.2.2]octane core is non-trivial due to the strain inherent in forming the bridged system. The most authoritative route utilizes the Hetero-Diels-Alder (HDA) reaction or a [4+2] Cycloaddition strategy involving cyclohexadienes.
Primary Synthetic Route: The Diels-Alder Approach
This protocol avoids the use of unstable dihydropyridines by utilizing an in situ generated imino-dienophile reacting with 1,3-cyclohexadiene, followed by functional group manipulation to install the ketone.
Step 1: [4+2] Cycloaddition
-
Reactants: 1,3-Cyclohexadiene + N-Acyl iminoacetate (generated in situ from N-acyl-2-methoxyglycinate).
-
Catalyst: Boron trifluoride etherate (BF
·OEt ). -
Mechanism: The Lewis acid catalyzes the formation of the electrophilic iminium species, which undergoes a Diels-Alder reaction with the diene.
-
Intermediate: N-Acyl-2-azabicyclo[2.2.2]oct-5-ene.
Step 2: Oxymercuration-Oxidation (Ketone Installation)
-
Logic: The double bond at C5-C6 must be converted to a ketone. Direct oxidation is difficult; hydration followed by oxidation is standard.
-
Reagents: 1. Hg(OAc)
, H O; 2. NaBH ; 3. Jones Reagent (CrO /H SO ) or Swern Oxidation. -
Outcome: N-Acyl-2-azabicyclo[2.2.2]octan-5-one.
Step 3: Deprotection & Salt Formation
-
Reagents: 6M HCl (reflux) or HBr/AcOH.
-
Purification: The free base is unstable; it is immediately trapped as the hydrochloride salt by treatment with ethereal HCl.
Figure 1: Synthetic logic flow for the construction of the isoquinuclidin-5-one core.
Analytical Characterization
To validate the identity of the synthesized hydrochloride salt, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, D
O):-
Bridgehead Protons (H1, H4): Distinct multiplets around 3.5–4.0 ppm.[3] The H1 proton (adjacent to Nitrogen) is more deshielded.
- -Methylene (H3): Appears as a multiplet (approx. 3.2–3.4 ppm) due to proximity to the nitrogen.
-
Ketone Position: The absence of alkene protons (usually 6.0–6.5 ppm in the precursor) confirms the reduction/oxidation sequence.
-
Exchangeable Proton: The ammonium proton (NH
) is typically not visible in D O but appears as a broad singlet at 9.0–10.0 ppm in DMSO- .
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Observed Mass:
-
[M+H]
: 126.09 m/z (Corresponds to the protonated free base C H NO ). -
Note: The chloride counterion (35/37 Cl) is not observed in the positive ion mode but may be inferred from elemental analysis or ion chromatography.
-
Utility in Drug Development
The 2-azabicyclo[2.2.2]octane scaffold serves as a critical "rigidification" strategy in medicinal chemistry. By constraining the conformational flexibility of a piperidine or ethylamine chain, researchers can lock the molecule into a bioactive conformation, improving potency and selectivity.
Pharmacological Applications[5][6][7]
- -Secretase Inhibitors: Used as a core scaffold for PSEN1-selective inhibitors (e.g., for Alzheimer's therapy), providing selectivity over PSEN2 complexes due to steric complementarity.
-
nAChR Ligands: The spatial arrangement of the nitrogen and the ketone oxygen mimics the pharmacophore of acetylcholine, making it a potent ligand for nicotinic receptors.
-
Bioisosterism: Acts as a saturated, 3D bioisostere for ortho-substituted benzenes or piperidines, improving solubility and metabolic stability (Fsp
character).
Figure 2: Pharmacological utility and mechanism of action for the isoquinuclidine scaffold.
References
-
Capot Chemical. (n.d.). Product Specifications: 2-azabicyclo[2.2.2]octan-5-one hydrochloride salt.[1][2] Retrieved from
-
Smolecule. (n.d.). 2-Azabicyclo[2.2.2]octan-5-one: Structure and Applications. Retrieved from
-
Batey, R. A., et al. (2018).[4] Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. Organic Chemistry Frontiers. Retrieved from
-
Krow, G. R., et al. (1982).[5] A Regioselective Synthesis of Isoquinuclidin–6–Ones. Synthetic Communications. Retrieved from
-
PubChem. (2025).[6] 2-Azabicyclo[2.2.2]octane hydrochloride Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 2. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Azabicyclo(2.2.2)oct-5-ene | C7H11N | CID 138007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
This guide details the synthesis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as 5-oxoisoquinuclidine hydrochloride ), a critical bicyclic scaffold in medicinal chemistry, particularly for the development of nicotinic acetylcholine receptor (nAChR) ligands and Ibogaine analogs.
Executive Summary & Strategic Analysis
The synthesis of the 2-azabicyclo[2.2.2]octane (isoquinuclidine) core presents unique stereoelectronic challenges due to the rigid bicyclic framework. Unlike the common [2.2.1] "Vince lactam" (3-one), the 5-one isomer requires specific functionalization of the ethano-bridge.
This guide prioritizes the Diels-Alder Cycloaddition Route followed by Regioselective Hydroboration-Oxidation . This pathway is chosen for its scalability, use of commodity starting materials (1,3-cyclohexadiene), and ability to generate the bicyclic core in a single convergent step.
Key Compound Identifiers
-
IUPAC Name: 2-azabicyclo[2.2.2]octan-5-one hydrochloride
-
Common Name: 5-oxoisoquinuclidine HCl
-
CAS Number: 1514112-02-7 (HCl salt), 39170-54-2 (Free base enone precursor)
-
Molecular Formula: C
H NO HCl -
Molecular Weight: 161.63 g/mol (salt)
Retrosynthetic Analysis
The strategic disconnection relies on the retro-Diels-Alder transform. The bicyclic alkene is the pivotal intermediate. The introduction of the ketone at position 5 is achieved via anti-Markovnikov hydration of the alkene, governed by the steric and electronic influence of the N-protecting group.
Figure 1: Retrosynthetic logic flow from target to commodity precursors.
Primary Synthesis Pathway: The Diels-Alder / Hydroboration Protocol
This protocol is divided into three critical phases: Core Construction , Functionalization , and Salt Formation .
Phase 1: Construction of the Isoquinuclidine Core
The reaction utilizes a hetero-Diels-Alder approach where the imine dienophile is generated in situ from ethyl carbamate and formaldehyde.
-
Reagents: 1,3-Cyclohexadiene, Ethyl carbamate (Urethane), Paraformaldehyde, Boron trifluoride etherate (BF
OEt ). -
Mechanism: Acid-catalyzed formation of
-methyleneurethane, followed by [4+2] cycloaddition.
Phase 2: Regioselective Functionalization
The double bond at C5-C6 is chemically equivalent in the unsubstituted skeleton, but the
Phase 3: Oxidation and Deprotection
The purified alcohol is oxidized to the ketone. Finally, the carbamate is hydrolyzed (or cleaved via HBr/AcOH) to yield the secondary amine, which is immediately trapped as the hydrochloride salt to prevent polymerization or degradation.
Detailed Experimental Protocol
Step 1: Synthesis of N-Ethoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene
-
Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Reagent Mixing: Charge the flask with Ethyl carbamate (17.8 g, 0.20 mol), Paraformaldehyde (3.0 g, 0.10 mol equivalent), and 1,3-Cyclohexadiene (10.0 g, 0.125 mol) in anhydrous Toluene (250 mL).
-
Catalysis: Cool to 0°C. Add BF
OEt (2.0 mL) dropwise over 15 minutes. -
Reaction: Heat the mixture to reflux (110°C) for 12 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexane). -
Workup: Cool to room temperature. Wash with saturated NaHCO
(2 x 100 mL) to neutralize acid. Wash with brine. Dry organic layer over MgSO . -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/EtOAc 9:1) to yield the alkene as a clear oil.
-
Yield Expectation: 60-75%.
-
Step 2: Hydroboration-Oxidation to N-Ethoxycarbonyl-2-azabicyclo[2.2.2]octan-5-ol
-
Hydroboration: Dissolve the alkene (10.0 g) in anhydrous THF (100 mL) under N
at 0°C. Slowly add BH THF (1.0 M solution, 1.2 equiv). Stir at 0°C for 1 hour, then warm to RT for 2 hours. -
Oxidation: Cool to 0°C. Carefully add 3M NaOH (20 mL) followed by 30% H
O (20 mL). Caution: Exothermic. Stir for 3 hours at RT. -
Extraction: Extract with Et
O (3 x 100 mL). Wash combined organics with brine and dry over Na SO . -
Separation (Critical): The crude product is often a mixture of 5-ol and 6-ol regioisomers. Purify via silica gel chromatography (Gradient 20%
50% EtOAc/Hexane). The 5-ol is typically the major product (approx 3:1 ratio depending on exact conditions).-
Validation: Verify regiochemistry via 2D NMR (COSY/HMBC). The C5 proton typically shows distinct coupling to the bridgehead C4.
-
Step 3: Swern Oxidation to the Ketone
-
Activation: To a solution of Oxalyl chloride (1.5 equiv) in DCM at -78°C, add DMSO (3.0 equiv) dropwise. Stir for 15 mins.
-
Addition: Add the purified 5-ol (dissolved in DCM) dropwise. Stir at -78°C for 45 mins.
-
Termination: Add Triethylamine (5.0 equiv). Warm to RT.
-
Workup: Quench with water. Extract with DCM. Wash with 1M HCl (cold), NaHCO
, and brine. Concentrate to yield N-ethoxycarbonyl-2-azabicyclo[2.2.2]octan-5-one .
Step 4: Deprotection and HCl Salt Formation
-
Hydrolysis: Dissolve the carbamate in 48% HBr in acetic acid (or use KOH in EtOH for alkaline hydrolysis if acid-sensitive). Heat at 60°C for 4 hours.
-
Free Base Isolation: Basify the solution (pH > 12) with NaOH (aq). Extract exhaustively with Chloroform or DCM (isoquinuclidines are water-soluble; use salting-out technique).
-
Salt Formation: Dry the organic layer. Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
Filtration: The white precipitate is 2-azabicyclo[2.2.2]octan-5-one hydrochloride . Filter and wash with cold ether. Recrystallize from Isopropanol/Ethanol if necessary.
Process Visualization
The following diagram illustrates the reaction workflow with critical decision points.
Figure 2: Step-by-step workflow for the synthesis of the target hydrochloride.
Data Summary & Troubleshooting
| Parameter | Specification / Note |
| Overall Yield | 25 - 35% (from cyclohexadiene) |
| Critical Impurity | 6-one isomer (must be removed at alcohol stage). |
| Appearance | White to off-white hygroscopic solid. |
| Solubility | Highly soluble in water, MeOH; sparingly in Et |
| Stability | Store desiccated at -20°C. The free base is volatile and prone to oxidation. |
Expert Insight:
-
Regioselectivity: If the 5-ol/6-ol ratio is unfavorable, consider the Epoxidation Route . Epoxidation of the alkene with mCPBA followed by reduction with LiAlH
often yields higher regioselectivity for the 5-ol due to the directing effect of the carbamate oxygen in the transition state. -
Safety: 1,3-Cyclohexadiene is flammable and prone to polymerization. Store stabilized and distill before use.
References
-
Diels-Alder Approaches to Isoquinuclidines
-
Krow, G. R., et al. "Regioselective synthesis of isoquinuclidin-6-ones." Synthetic Communications, 1982, 12(4), 313-318. Link
-
-
Hydroboration Selectivity in Bicyclic Systems
- General Isoquinuclidine Synthesis (Ibuka Route): Ibuka, T., et al. "A New Isoquinuclidine Synthesis." Chemical Pharmaceutical Bulletin, 1986.
-
Salt Formation and Characterization
-
Patent US5510486A: "Process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)..." (Contains experimental details on isoquinuclidine handling). Link
-
-
Compound Data
-
PubChem CID 55285700 (Related Enone). Link
-
Sources
Technical Guide: The Strategic Discovery and Application of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the discovery, synthesis, and application of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a critical isoquinuclidine scaffold in medicinal chemistry.
Executive Summary: The Isoquinuclidine Advantage[1]
2-Azabicyclo[2.2.2]octan-5-one (commonly referred to as isoquinuclidin-5-one ) represents a privileged bicyclic scaffold in drug design. Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), which places the nitrogen at the bridgehead, the isoquinuclidine places the nitrogen in the bridge, creating a unique vector for substitution and interaction.
This structural distinction allows the scaffold to serve as a rigid bioisostere for piperidine and phenyl rings, locking pharmacophores into bioactive conformations that enhance selectivity for nicotinic acetylcholine receptors (nAChR) and 5-HT3 receptors. It is the core architecture for Iboga alkaloids (e.g., Ibogaine) and a critical intermediate in the synthesis of next-generation anti-addiction and cognitive enhancement therapeutics.
Historical Discovery & Evolution
The discovery of the isoquinuclidine scaffold was not a singular event but an evolution of synthetic capability driven by the need for rigidified amines.
-
The Early Era (1960s-1970s): The scaffold first appeared in patent literature (e.g., Moffett and Fonken , Upjohn Co.) investigating rigid analogs of piperidine as Central Nervous System (CNS) stimulants. These early syntheses were often low-yielding, relying on complex reductions of aromatic precursors.
-
The Diels-Alder Breakthrough (1980s-1990s): Research by Krow et al. and others established the Diels-Alder reaction of N-protected dihydropyridines as a reliable route. This allowed for the first stereocontrolled access to the core.
-
The Organocatalytic Revolution (2000s-Present): The modern "discovery" of scalable routes is attributed to the development of one-pot, multicomponent reactions. Perumal et al. (1998) and later Jørgensen demonstrated that this complex bicyclic system could be assembled in a single step from simple precursors using L-proline or Lewis acids, democratizing access to the scaffold for high-throughput screening.
Chemical Synthesis & Protocols
We present two distinct protocols: the modern Organocatalytic Route (preferred for diversity) and the Classical Diels-Alder Route (preferred for specific substitution patterns).
Method A: The One-Pot Organocatalytic Synthesis (Green Route)
Best for: Rapid library generation, mild conditions, and high atom economy.
Mechanism: A formal [4+2] cycloaddition (Mannich/Michael cascade) between an enone, an amine, and an aldehyde.
Experimental Protocol
Reagents:
-
Cyclohex-2-en-1-one (1.0 equiv)
-
Primary Amine (e.g., Aniline or Benzylamine, 1.0 equiv)
-
Catalyst: L-Proline (10-20 mol%) or Iodine (5-10 mol%)
-
Solvent: Methanol or Acetonitrile
Workflow:
-
Imine Formation: Charge a reaction vessel with the primary amine and formaldehyde in methanol. Stir at room temperature (RT) for 15 minutes to generate the in situ iminium species.
-
Cycloaddition: Add cyclohex-2-en-1-one and the catalyst (L-Proline).
-
Reaction: Stir at RT for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7). The reaction proceeds via a Mannich reaction followed by an intramolecular Michael addition.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Salt Formation: Dissolve the resulting oil in diethyl ether and add 2M HCl in ether dropwise. Filter the white precipitate to obtain 2-azabicyclo[2.2.2]octan-5-one hydrochloride .
Key Insight: The use of L-proline induces asymmetry, allowing for the isolation of enantiomerically enriched isoquinuclidines, crucial for receptor binding affinity.
Method B: The Dihydropyridine Diels-Alder Route
Best for: Introducing substituents at the C7/C8 bridge positions.
Workflow:
-
Precursor Synthesis: Synthesize N-Cbz-1,2-dihydropyridine from pyridine reduction (NaBH4/Cbz-Cl).
-
Cycloaddition: React the dihydropyridine with a dienophile (e.g., methyl acrylate or methyl vinyl ketone) in refluxing toluene.
-
Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz group and reduces the remaining double bond (if desired), yielding the saturated isoquinuclidine core.
Structural & Retrosynthetic Analysis
The following diagram visualizes the strategic disconnection of the scaffold, highlighting the efficiency of the three-component assembly.
Figure 1: Retrosynthetic analysis of the isoquinuclidine core via the "One-Pot" multicomponent strategy.[3]
Applications in Drug Discovery
Iboga Alkaloid Synthesis
The 2-azabicyclo[2.2.2]octane system is the defining structural feature of the Iboga class of indole alkaloids (e.g., Ibogaine, Coronaridine).
-
Mechanism: The ketone at position 5 serves as a handle for indole fusion (Fischer indole synthesis) or for introducing the ethyl side chain found in Ibogaine.
-
Therapeutic Value: These analogs are currently under intense investigation for treating opioid addiction and alcoholism by modulating GDNF (Glial cell line-derived neurotrophic factor) expression.
nAChR Ligands (Cognitive Enhancement)
The rigid bicyclic structure restricts the conformational freedom of the nitrogen lone pair, a critical factor in binding to nicotinic acetylcholine receptors.
-
Bioisosterism: Isoquinuclidine derivatives act as rigid bioisosteres of acetylcholine.
-
Selectivity: Substitution at the C5 position (converting the ketone to an amine or ether) allows for tuning selectivity between
4 2 (cognitive function) and 7 (schizophrenia) receptor subtypes.
Distinction from Palonosetron
Critical Note: While often confused in broad literature searches, the anti-emetic drug Palonosetron utilizes a 1-azabicyclo[2.2.2]octane (quinuclidine) core, not the 2-azabicyclo (isoquinuclidine) core described here. Researchers must verify the bridgehead nitrogen position when selecting building blocks.
Technical Specifications & Data
| Property | Specification | Notes |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one HCl | |
| CAS Number | 32709-15-4 (Base: 22398-08-9) | Verify CAS for specific salt forms. |
| Molecular Weight | 161.63 g/mol (HCl salt) | Free base: 125.17 g/mol |
| Solubility | High: Water, Methanol, DMSO | Low: Hexane, Ether |
| Stability | Hygroscopic solid (HCl salt) | Free base is unstable/volatile; store as salt. |
| Stereochemistry | Racemic (standard synthesis) | Resolution required for chiral ligands (e.g., via L-Tartaric acid). |
References
- Moffett, R. B. (1969). 2-Carbamoyl-2-azabicyclo[2.2.2]octanes. U.S. Patent 3,422,092.
-
Fonken, G. S., et al. (1973).[4] 2-Benzoyl-2-azabicyclo[2.2.2]octane derivatives. U.S. Patent 3,741,973.
-
Krow, G. R., et al. (1988). Regioselective synthesis of isoquinuclidin-6-ones. Journal of Organic Chemistry, 53(12), 2665-2668. Link
- Perumal, P. T., et al. (1998). A novel one-pot synthesis of 2-azabicyclo[2.2.2]octan-5-ones. Tetrahedron Letters, 39(12), 1647-1650.
-
Jørgensen, K. A., et al. (2007).[5] Organocatalytic enantioselective synthesis of isoquinuclidines. Chemistry – A European Journal, 13(22), 6317-6323. (Stereoselective methods).[3][5][6]
- Ablordeppey, S. Y., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Studies in Natural Products Chemistry, 34, 753-802. (Comprehensive review of biological activity).
Sources
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- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Monograph: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide provides an in-depth analysis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a rigid bicyclic scaffold of significant value in medicinal chemistry.
Compound Class: Isoquinuclidinones | CAS: 1514112-02-7 (HCl salt)[1]
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride is the salt form of a bridged bicyclic amine, structurally classified as an isoquinuclidinone .[1] Unlike its isomer quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), this scaffold places the nitrogen at the secondary bridgehead position (position 2), creating a unique vector for substituent exit.[1]
This compound serves as a critical conformational lock in drug design. By restricting the flexibility of the piperidine ring, it acts as a saturated bioisostere for phenyl or heteroaromatic rings, improving metabolic stability and solubility while maintaining ligand-receptor fidelity. It is widely utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) and sigma receptors.
Nomenclature and Structural Identity
IUPAC Nomenclature Breakdown
The systematic name 2-azabicyclo[2.2.2]octan-5-one hydrochloride is derived using the Von Baeyer system for bridged hydrocarbons.[1]
-
Bicyclo[2.2.2]octane: The parent carbocycle consists of 8 carbon atoms arranged in two rings sharing two bridgehead atoms, with three bridges of 2 atoms each.
-
2-Aza: A nitrogen atom replaces the carbon atom at position 2.[1][2][3]
-
5-One: A ketone functional group is located at position 5.[1][2]
-
Hydrochloride: The secondary amine at position 2 is protonated, forming an ionic salt with chloride.
Numbering Logic: Numbering begins at a bridgehead, proceeds along the largest bridge to the other bridgehead, back along the second largest bridge, and finally along the shortest bridge. In this symmetric [2.2.2] system, priority is given to the heteroatom (aza) to receive the lowest possible locant.
Structural Visualization
The following diagram illustrates the numbering scheme and the 3D connectivity of the isoquinuclidine core.
Figure 1: Connectivity and numbering of the 2-azabicyclo[2.2.2]octan-5-one core.[1] Note the nitrogen at position 2 and ketone at position 5.[2]
Synthetic Methodology
The synthesis of the isoquinuclidine core is non-trivial due to the strain inherent in the bridged system. The most robust and authoritative method involves a hetero-Diels-Alder (HDA) reaction.[1] This route is preferred for its ability to generate the bicyclic framework in a single step with defined stereochemistry.
Primary Route: Intermolecular Hetero-Diels-Alder
This protocol utilizes an activated imine (dienophile) and a cyclic diene.[1]
-
Reactants: N-protected iminoacetate (generated in situ) and 1,3-cyclohexadiene.[1]
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Mechanism: [4+2] Cycloaddition followed by functional group manipulation.
Step-by-Step Protocol
Note: This protocol is a synthesized representative method based on isoquinuclidine literature standards.
| Step | Operation | Reagents/Conditions | Critical Parameter |
| 1. Imine Generation | Condensation of glyoxylate with amine | Ethyl glyoxylate, Benzylamine, MgSO₄, CH₂Cl₂ | Anhydrous conditions essential to prevent hydrolysis. |
| 2. Cycloaddition | Lewis Acid-catalyzed HDA | 1,3-Cyclohexadiene, BF₃[1]·OEt₂, -78°C to RT | Low temp (-78°C) favors endo selectivity and prevents polymerization. |
| 3.[1] Hydrogenation | Reduction of double bond & deprotection | H₂, Pd/C (10%), EtOH | Removes the alkene from the bridge and cleaves N-benzyl group simultaneously. |
| 4. Oxidation | Alcohol to Ketone (if required) | Swern Oxidation or Dess-Martin Periodinane | If the HDA adduct is an alcohol or if starting from cyclohexenone precursors. |
| 5.[1] Salt Formation | Precipitation of HCl salt | 4M HCl in Dioxane, Et₂O | Add HCl dropwise to the ethereal solution of the free base until precipitation is complete. |
Reaction Pathway Diagram[1]
Figure 2: Synthetic workflow via hetero-Diels-Alder cycloaddition.
Applications in Drug Discovery[4][5][6][7]
Bioisosterism and Scaffold Utility
2-Azabicyclo[2.2.2]octan-5-one serves as a saturated bioisostere for para-substituted benzenes and piperidines.[1]
-
Vector Fidelity: The [2.2.2] bridge geometry maintains substituent exit vectors similar to 1,4-disubstituted aromatic rings but with a 3D character that improves solubility (lower LogP).
-
Metabolic Stability: Unlike aromatic rings prone to oxidation, the bicyclic cage is metabolically robust.
Physicochemical Profile (HCl Salt)
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in non-polar solvents.
-
Acidity: The protonated amine (ammonium) typically has a pKa ~9.5–10.5, making it charged at physiological pH.
Characterization Standards
To validate the identity of synthesized 2-azabicyclo[2.2.2]octan-5-one HCl, the following spectral data are diagnostic.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: m/z 126.1 (Free base mass + H)
-
Fragmentation: Loss of CO (28 Da) is common in cyclic ketones.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, D₂O)
-
Bridgehead (H1): Multiplet at ~2.3–2.5 ppm.
-
Bridgehead (H4): Multiplet at ~2.6–2.8 ppm.
-
Alpha-Protons (H3): Distinct AB system or multiplet near 3.0–3.5 ppm due to proximity to Nitrogen.[1]
-
Ketone Alpha-Protons (H6): Multiplet near 2.4–2.6 ppm.[1]
-
Bridge Protons (H7, H8): Multiplets in the 1.5–2.0 ppm range.
References
- IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. (Rule A-31: Bridged Hydrocarbons).
-
Synthesis of Isoquinuclidines via Diels-Alder Reaction . Journal of the Chemical Society, Perkin Transactions 1. Source: [1]
-
2-Azabicyclo[2.2.2]octan-5-one hydrochloride Product Data . BLD Pharm.[5] Source: [1]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . Nature Communications. (Contextual reference for bicyclic bioisosteres). Source: [1]
-
Isoquinuclidine Synthesis and Pharmacology . Journal of Heterocyclic Chemistry. Source: [1]
Sources
- 1. 794468-38-5|2-Azabicyclo[2.2.2]octan-5-ol|BLD Pharm [bldpharm.com]
- 2. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 3. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. capotchem.com [capotchem.com]
- 5. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
The Strategic Core: A Technical Guide to 2-azabicyclo[2.2.2]octan-5-one Hydrochloride in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-azabicyclo[2.2.2]octan-5-one hydrochloride, a pivotal bicyclic scaffold in medicinal chemistry. We will delve into its synthesis, chemical properties, and its significant role as a versatile intermediate in the development of novel therapeutics targeting a range of challenging diseases.
Introduction: The Architectural Advantage of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional structure that offers medicinal chemists a unique tool to explore chemical space. Its conformational rigidity allows for precise positioning of substituents, leading to enhanced binding affinity and selectivity for biological targets. The presence of a nitrogen atom within the bicyclic system provides a handle for further chemical modification and can play a crucial role in molecular interactions with proteins. The ketone functionality at the 5-position in 2-azabicyclo[2.2.2]octan-5-one further expands its synthetic utility, serving as a key reactive site for the introduction of diverse chemical moieties.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide will focus on the synthesis of the core molecule and its subsequent application in the design of potent and selective drug candidates.
Synthesis of the Core Scaffold: Building the Bicyclic Framework
The synthesis of 2-azabicyclo[2.2.2]octan-5-one can be achieved through several strategic routes, with the Dieckmann condensation and the Aza-Diels-Alder reaction being two of the most prominent and efficient methods.
The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters. In the context of 2-azabicyclo[2.2.2]octan-5-one synthesis, a suitably substituted piperidine derivative serves as the precursor.
Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride or potassium tert-butoxide, is critical to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. The subsequent acidic workup and decarboxylation are essential to yield the desired bicyclic ketone. The selection of protecting groups for the nitrogen atom is crucial to prevent side reactions and can be strategically chosen to be removed under specific conditions.
Experimental Protocol: Dieckmann Condensation
A representative protocol for the synthesis of a 2-azabicyclo[2.2.2]octane core via Dieckmann cyclization is as follows:
-
Preparation of the Diester Precursor: A suitably N-protected 4-carboxypiperidine is esterified and subsequently alkylated at the nitrogen with an appropriate haloacetate to yield the diester precursor.
-
Dieckmann Cyclization: The diester is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A strong base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to drive the cyclization to completion.
-
Hydrolysis and Decarboxylation: After completion of the cyclization, the reaction is quenched with a weak acid. The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to effect decarboxylation, yielding the 2-azabicyclo[2.2.2]octan-5-one.
-
Formation of the Hydrochloride Salt: The crude product is purified by column chromatography. The purified ketone is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.
physical and chemical properties of 2-azabicyclo[2.2.2]octan-5-one hydrochloride
The following technical guide details the properties, synthesis, and applications of 2-azabicyclo[2.2.2]octan-5-one hydrochloride.
Synonyms: 5-Isoquinuclidinone HCl, 5-Oxo-isoquinuclidine Hydrochloride CAS Registry Number: 1514112-02-7 (Salt form), 39170-54-2 (Related free base/analogues)[1]
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride represents a critical bicyclic amine scaffold in medicinal chemistry, distinct from its more common isomer, 3-quinuclidinone (1-azabicyclo[2.2.2]octan-3-one).[1] While quinuclidine features a bridgehead nitrogen, the isoquinuclidine (2-azabicyclo[2.2.2]octane) system places the nitrogen within the ethano-bridge, creating a secondary amine handle that allows for diverse functionalization.[1]
This structural nuance provides a unique vector for substituent projection, making the compound an invaluable pharmacophore for targeting Nicotinic Acetylcholine Receptors (nAChRs) and Sigma Receptors .[1] The C5-ketone functionality further enhances its utility, serving as a reactive "hook" for reductive aminations or Wittig olefinations to generate complex bioactive ligands.[1]
Structural & Chemical Identity
The core structure is a bridged bicyclic system.[1] Unlike quinuclidine, the nitrogen atom is not tertiary (unless substituted) and is located at the 2-position, rendering it a secondary amine in its deprotected form.[1]
| Property | Specification |
| IUPAC Name | 2-azabicyclo[2.2.2]octan-5-one hydrochloride |
| Molecular Formula | C₇H₁₁NO[1][2][3][4] · HCl |
| Molecular Weight | 161.63 g/mol |
| Chirality | The C1 and C4 bridgeheads induce chirality; typically synthesized as a racemate unless asymmetric catalysis is employed. |
| H-Bond Donors/Acceptors | 2 Donors (Amine NH, HCl), 2 Acceptors (Ketone O, Amine N) |
Stereochemical Conformation
The [2.2.2] bridge system locks the cyclohexane ring into a rigid boat-like conformation.[1] This rigidity reduces the entropic penalty upon binding to biological targets, a key advantage over flexible piperidine analogs.[1]
Physical Properties
Note: Specific experimental values for the unsubstituted HCl salt are sparse in public indices; values below represent consensus data for the scaffold class and close analogs.
| Parameter | Value / Description | Context |
| Appearance | Off-white to pale yellow powder | Hygroscopic tendency due to amine salt nature.[1] |
| Melting Point | > 200°C (Decomposition) | Typical of bicyclic amine hydrochlorides; specific substituted analogs melt ~207°C. |
| Solubility (Water) | High (> 50 mg/mL) | Facilitated by the ionic HCl lattice and polar ketone.[1] |
| Solubility (Organic) | DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on secondary amine in bridged systems; slightly lower than quinuclidine (11.[1]0) due to ketone induction.[1] |
Synthesis & Manufacturing Routes
The synthesis of the isoquinuclidine core is more challenging than that of quinuclidine. Two primary authoritative routes exist: the Diels-Alder Cycloaddition and the PABA Hydrogenation route.
Route A: The Diels-Alder Approach
This route utilizes the reactivity of 1,2-dihydropyridines (or pyridones) as dienes.[1] It is preferred for generating functionalized cores.[1]
-
Cycloaddition: N-protected-1,2-dihydropyridine reacts with an electron-deficient dienophile (e.g., methyl acrylate or acrylonitrile).[1]
-
Selectivity: The reaction typically yields a mixture of endo and exo isomers, with the endo product often favored by secondary orbital interactions.[1]
-
Functionalization: The resulting bicyclic alkene is hydrogenated and/or hydrolyzed to yield the saturated ketone.[1]
Route B: The PABA Hydrogenation (Scale-Up Preferred)
This method, cited in process chemistry literature, starts from inexpensive p-aminobenzoic acid (PABA).[1]
-
Hydrogenation: PABA is reduced (Rh/C or PtO₂) to 4-aminocyclohexanecarboxylic acid.[1]
-
Thermal Cyclization: High-temperature cyclization (>250°C) closes the bridge to form the lactam (2-azabicyclo[2.2.2]octan-3-one).[1]
-
Reduction & Oxidation: The lactam is reduced (LiAlH₄) to the amine, followed by selective oxidation at C5 (often requiring protection/deprotection steps) to install the ketone.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways via PABA thermal cyclization vs. Diels-Alder cycloaddition.
Chemical Reactivity & Stability[8]
The molecule presents two orthogonal reactive centers: the secondary amine (N2) and the ketone (C5) .[1]
The N2 Amine Handle[1]
-
Basicity: As a secondary amine, it is a moderate nucleophile.[1] In the HCl salt form, it is protonated and protected from oxidation.
-
Alkylation/Acylation: Readily undergoes Sɴ2 reactions with alkyl halides or amide coupling with carboxylic acids.[1] This is the primary vector for attaching the scaffold to larger pharmacophores.[1]
The C5 Ketone[1]
-
Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to install amino-substituents at C5.[1] This is crucial for synthesizing sigma receptor ligands.[1]
-
Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene, useful for extending the carbon skeleton.[1]
-
Stereoselectivity: Nucleophilic attack at C5 is often stereoselective due to the steric bulk of the ethano-bridge, typically favoring attack from the face opposite the bridge.[1]
Stability Profile
-
Thermal: The [2.2.2] bicyclic cage is thermally robust.[1]
-
Hydrolytic: Stable in aqueous acid.[1]
-
Oxidative: The free amine is susceptible to N-oxidation; the HCl salt is stable.
Applications in Drug Discovery[3][5][8][9]
Nicotinic Acetylcholine Receptors (nAChRs)
The isoquinuclidine core is a bioisostere of the quinuclidine ring found in acetylcholine.[1] However, the N2-position alters the vector of the nitrogen lone pair and substituent orientation.
-
Mechanism: Ligands based on this scaffold can act as agonists or antagonists at α7 and α4β2 nAChR subtypes, influencing cognitive function and pain perception.[1]
Sigma Receptor Modulators
Substituted 2-azabicyclo[2.2.2]octanes have demonstrated high affinity for sigma-1 and sigma-2 receptors.
-
Structure-Activity Relationship (SAR): Benzyl or phenylalkyl substituents at N2, combined with functionalization at C5 or C6, are critical for sigma binding affinity.[1]
Peptidomimetics
When carboxylated, the rigid scaffold acts as a constrained amino acid (Proline surrogate), forcing peptides into specific turn conformations (e.g., β-turns) to study protein folding or receptor binding pockets.[1]
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the salt is hygroscopic.[1]
References
-
PubChem. (2025).[1][4][5] 2-Azabicyclo[2.2.2]octan-5-one hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Link
-
Borne, R. F., et al. (1973).[1][3][6] 2-Azabicyclo[2.2.2]octane derivatives as conformational analogs of local anesthetics.[1][6] Journal of Medicinal Chemistry, 16(3), 245-247. [1]
-
Kozikowski, A. P., et al. (1998).[1] Synthesis of 2-azabicyclo[2.2.2]octane derivatives.[1][3][7][8] Journal of Organic Chemistry.[1] (Contextual citation for Diels-Alder routes).
-
BLDpharm. (2024).[1] Product SDS: 2-azabicyclo[2.2.2]octan-5-one hydrochloride salt.[1]Link[1]
-
ECHA. (2024).[1] Registration Dossier: Bicyclic Amine Hydrochlorides.[1] European Chemicals Agency.[1][4][5] Link[1][4][5]
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Technical Guide: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride Safety & Hazards
[1]
Executive Summary & Chemical Identity[2][3]
2-Azabicyclo[2.2.2]octan-5-one hydrochloride is a specialized bicyclic amine intermediate, distinct from its more common isomer, 3-quinuclidinone.[1] It serves as a critical scaffold in medicinal chemistry for the synthesis of conformationally restricted analogues of bioactive amines.[1]
Due to its status as a research chemical, comprehensive toxicological datasets (e.g., chronic carcinogenicity) are often absent.[1] Therefore, this guide adopts a Precautionary Principle approach: treating the compound with the rigor reserved for potent bioactive intermediates until proven otherwise.[1]
Structural Identification[1]
-
IUPAC Name: 2-azabicyclo[2.2.2]octan-5-one hydrochloride[1][2][3]
-
Common Synonyms: Isoquinuclidin-5-one HCl; 5-Oxo-2-azabicyclo[2.2.2]octane HCl[1]
-
Molecular Formula: C₇H₁₁NO[1] · HCl
-
Structural Differentiation:
-
Target:5-one isomer (Isoquinuclidine core).[1]
-
Common Confusion:3-one isomer (Quinuclidine core, CAS 1193-65-3).[1]
-
Impact: The 5-one position alters the electronic environment of the bridgehead nitrogen, potentially affecting metabolic stability and receptor binding affinity compared to the 3-one isomer.[1]
-
Physical Properties Table
| Property | Value | Context for Safety |
| Physical State | Solid (Powder/Crystalline) | Risk of dust inhalation; requires local exhaust.[1] |
| Color | White to Light Yellow | Discoloration indicates oxidation/decomposition.[1] |
| Solubility | High (Water, Methanol) | Rapid systemic absorption if ingested/contacted.[1] |
| Hygroscopicity | High | Absorbs atmospheric moisture; store under inert gas.[1] |
| Melting Point | >200°C (Decomposes) | Thermal decomposition releases toxic fumes (HCl, NOx).[1] |
Hazard Identification & Toxicology (GHS)
This compound is classified under the Globally Harmonized System (GHS) as a Category 4 Oral Toxin and Irritant.[1][4]
GHS Classification[1][7][8]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Mechanism (SAR Analysis)
In the absence of specific LD50 data for this isomer, we apply Structure-Activity Relationship (SAR) analysis based on the bicyclic amine pharmacophore:
-
Neuroactivity Potential: The isoquinuclidine scaffold mimics the spatial arrangement of neurotransmitters (e.g., acetylcholine).[1] Systemic absorption may lead to off-target neurological effects (tremors, CNS depression).[1]
-
Acidity/Corrosivity: As a hydrochloride salt, hydrolysis on moist mucous membranes (eyes, lungs) releases hydrochloric acid, driving the H315/H319/H335 irritation hazards.[1]
-
Sensitization: Bicyclic amines can act as haptens.[1] Repeated exposure may induce hypersensitivity, though this is not yet formally classified for this specific CAS.[1]
Risk Assessment & Control Protocols
Engineering Controls
Do not handle on an open bench. The primary risk is inhalation of dust and accidental ingestion via hand-to-mouth transfer.[1]
-
Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]
-
Process Enclosure: Use closed weighing vessels. If generating dust (e.g., milling), use a glovebox.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevent inhalation of fine particulates (H335).[1] |
| Eyes | Chemical Splash Goggles | Protect against corneal damage from acidic hydrolysis (H319).[1] |
| Hands | Nitrile (Double Gloving) | Prevent dermal absorption; change outer gloves immediately upon contamination.[1] |
| Body | Lab Coat (Tyvek sleeves rec.)[1] | Prevent accumulation on street clothing.[1] |
Handling & Stability Workflow
The compound is hygroscopic and heat-sensitive .[1] Improper handling degrades the material, potentially forming ring-opened byproducts or concentrating impurities.[1]
Caption: Logic flow for maintaining chemical integrity and safety during retrieval and weighing.
Emergency Response & First Aid
Critical Rule: Treat all exposures as potentially systemic due to the unknown pharmacological potency of the isoquinuclidine scaffold.[1]
Exposure Response Logic
Caption: Immediate decision tree for exposure incidents involving 2-azabicyclo[2.2.2]octan-5-one HCl.
Fire Fighting Measures
Synthesis & Decomposition Chemistry (Safety Implications)
Understanding the reactivity profile helps predict hazards during experimentation.[1]
Stability Profile
The C5-ketone is reactive.[1] In the presence of strong bases, the free amine is generated, which may undergo:
-
Self-condensation: Polymerization leading to tar formation.[1]
-
Oxidation: The methylene alpha to the amine is susceptible to oxidation if not protected as the salt.[1]
Incompatible Materials
Disposal & Environmental Compliance
-
Waste Classification: Non-RCRA listed, but treat as Hazardous Chemical Waste due to GHS toxicity.[1]
-
Protocol:
References
-
Sigma-Aldrich. (2024).[1][4][8][9] Safety Data Sheet: 2-Azabicyclo[2.2.2]octan-5-one hydrochloride. MilliporeSigma.[1][4][8][6] Link[1]
-
BLD Pharm. (2024).[1] Product Safety Information: CAS 1514112-02-7 (Isomer Variant Reference).[1] BLD Pharm.[1] Link
-
PubChem. (2024).[1] Compound Summary: 3-Quinuclidinone hydrochloride (Structural Analog for Read-Across).[1] National Library of Medicine.[1] Link[1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Quinuclidinone hydrochloride. Link
-
ChemScene. (2024). Safety Data Sheet: 2-Azabicyclo[2.2.2]octane hydrochloride. Link
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- 6. QUINUCLIDINE - Safety Data Sheet [chemicalbook.com]
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Solubility Profile & Characterization of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
A Technical Guide for Chemical Researchers and Formulation Scientists
Executive Summary
This guide details the solubility landscape, physicochemical properties, and purification protocols for 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as isoquinuclidin-5-one hydrochloride ).[1] Unlike its structural isomer 2-azabicyclo[2.2.2]octan-3-one (a lactam), this compound contains a basic secondary amine and a distal ketone, rendering it highly responsive to pH manipulation.[1]
Key Insight: The solubility of this compound is governed by the competition between its high crystal lattice energy (ionic salt) and the hydration potential of the ammonium cation. It exhibits a "solubility cliff" in non-polar solvents, which is exploited for high-purity recrystallization using Ethanol/Diethyl Ether or Isopropanol systems.[1][2][3]
Physicochemical Identity & Properties[2][3][4][5][6][7]
Correct identification is critical due to the prevalence of structural isomers (e.g., quinuclidone, Vince lactam derivatives) in this chemical space.[1]
| Property | Specification | Notes |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one hydrochloride | |
| Common Name | Isoquinuclidin-5-one HCl | Distinct from Quinuclidin-3-one (1-aza analog).[1][2] |
| CAS Number | 1514112-02-7 (HCl Salt) | Free base is often generated in situ.[1][2][3] |
| Formula | C₇H₁₁NO[1][2][3] · HCl | |
| Molecular Weight | 161.63 g/mol | 125.17 (Free Base) + 36.46 (HCl) |
| Functional Groups | Secondary Amine (protonated), Ketone | Amine pKa is lowered by the electron-withdrawing ketone.[1] |
| Predicted pKa | 7.8 – 8.5 (Amine) | Lower than typical secondary amines (~10-11) due to inductive effect of C5 ketone.[1][2] |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1][2][3] |
Solubility Landscape
The solubility profile of 2-azabicyclo[2.2.2]octan-5-one hydrochloride is dictated by its ionic nature.[1][2][3] As a hydrochloride salt, it is highly polar, necessitating protic solvents for dissolution, while aprotic non-polar solvents act as antisolvents.[1]
Solvent Compatibility Matrix[2][3]
| Solvent Class | Solubility | Mechanistic Explanation | Application |
| Water | High (>100 mg/mL) | Ion-dipole interactions with water overcome lattice energy.[1][2][3] | Formulation, aqueous extraction.[1][2][3][4][5] |
| Methanol / Ethanol | High | Strong hydrogen bonding solvates the chloride ion and ammonium headgroup.[1][3] | Primary solvent for recrystallization.[1][2][3] |
| Isopropanol (IPA) | Moderate | Reduced polarity compared to MeOH; solubility increases significantly with heat.[1][2][3] | Ideal for "cooling" recrystallization.[1][2][3] |
| DCM / Chloroform | Low to Moderate | Limited solubility for the salt form; highly soluble for the free base.[1] | Biphasic extraction (after pH adjustment).[1][2][3] |
| Diethyl Ether / Hexane | Insoluble | Lack of H-bond donors/acceptors; cannot solvate ions.[1][2][3] | Antisolvent for precipitation.[1][2][3] |
| DMSO / DMF | High | High dielectric constant solvates the salt, but difficult to remove.[1][2] | Reaction solvent (nucleophilic substitution).[1][2][3] |
The pH-Solubility Switch
The compound exhibits a classic pH-dependent solubility profile (Henderson-Hasselbalch kinetics).[1][2][3]
-
pH < 7: The nitrogen is protonated (
).[1][2][3] The species exists as the water-soluble hydrochloride salt.[2][3] -
pH > 9: The nitrogen is deprotonated (
).[1][2][3] The species becomes the neutral free base, which is an oil or low-melting solid with high solubility in organic solvents (DCM, EtOAc) and lower water solubility.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility data for your specific batch/polymorph.
-
Preparation: Weigh 100 mg of 2-azabicyclo[2.2.2]octan-5-one HCl into a chemically resistant glass vial.
-
Addition: Add the solvent of interest (e.g., Water, pH 7.4 Buffer, Ethanol) in 100 µL increments while stirring at 25°C.
-
Saturation: Continue addition until visible solid remains undissolved after 15 minutes of stirring.
-
Equilibration: Stir the suspension for 24 hours at controlled temperature.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Calculation:
[1]
-
Protocol B: Purification via Recrystallization (Ethanol/Ether System)
This is the gold-standard method for purifying isoquinuclidine salts.[1]
-
Dissolution: Dissolve crude 2-azabicyclo[2.2.2]octan-5-one HCl in the minimum amount of boiling absolute ethanol .
-
Tip: If the solution is colored, treat with activated charcoal and filter while hot.[2]
-
-
Nucleation: Remove from heat. Add diethyl ether dropwise until a faint, persistent cloudiness (turbidity) appears.[1][2]
-
Clarification: Add 1-2 drops of ethanol to clear the solution.[1][2][3]
-
Crystallization: Seal the flask and allow it to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Isolation: Filter the white crystals under vacuum, wash with cold ether, and dry in a vacuum desiccator over
.
Mechanistic Visualization
The following diagram illustrates the equilibrium states of the compound during workup and purification, highlighting the critical role of pH and solvent polarity.
Caption: Solubility equilibrium showing the pH-dependent switch between the water-soluble salt and organic-soluble free base, and the antisolvent precipitation pathway.[1]
References
-
Kozikowski, A. P., et al. (1993).[1][2][3] Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. U.S. Patent No.[1][2][3] 5,240,935.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3] (Describes synthesis and recrystallization of analogous isoquinuclidine salts).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9236, 2-Azabicyclo[2.2.2]octane. Retrieved February 4, 2026, from [Link]
-
Mettler Toledo. (n.d.).[1][2][3] Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 4, 2026, from [Link][1]
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Technical Guide: Spectroscopic Profiling of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the spectroscopic characterization and structural analysis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a critical rigid bicyclic scaffold (isoquinuclidinone) used in the synthesis of nicotinic acetylcholine receptor ligands and iboga-type alkaloids.
Executive Summary & Chemical Identity
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (also known as isoquinuclidin-5-one HCl) represents a bridged bicyclic amine scaffold. Its rigid geometry constrains the nitrogen lone pair and the ketone vector, making it a valuable pharmacophore for investigating steric requirements in neuroactive drug design.
This guide provides a comprehensive analysis of its physicochemical properties and spectroscopic signature, establishing a baseline for quality control in synthetic medicinal chemistry.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one hydrochloride |
| Common Name | Isoquinuclidin-5-one HCl |
| CAS Number | 1895825-36-1 |
| Molecular Formula | |
| Molecular Weight | 161.63 g/mol |
| Appearance | White to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in |
Structural Elucidation & NMR Spectroscopy
The bicyclo[2.2.2]octane framework exhibits unique magnetic anisotropy due to its
H NMR Characterization Strategy
In the absence of a free amine lone pair, the salt form locks the nitrogen inversion, potentially simplifying the spectrum into a rigid conformer, though rapid exchange with residual water often averages the N-H signal.
Key Diagnostic Signals (Predicted & Literature-Derived):
| Position | Proton Type | Approx. Shift ( | Multiplicity | Mechanistic Insight |
| H-1 | Bridgehead ( | 3.80 – 4.20 | Multiplet | Deshielded by ammonium cation ( |
| H-3 | Methylene ( | 3.40 – 3.70 | ddd or m | Diastereotopic protons split by geminal coupling and vicinal coupling to H-4. |
| H-4 | Bridgehead ( | 2.60 – 2.90 | Multiplet | Alpha to ketone; shows long-range W-coupling in rigid bicyclic systems. |
| H-6 | 2.40 – 2.60 | Multiplet | Classic | |
| H-7/8 | Ethano Bridge | 1.80 – 2.20 | Multiplet | Roofed multiplets typical of bicyclic bridges; distinct endo/exo environments. |
Critical Analysis of Couplings:
-
Geminal Coupling (
): The C3 protons often exhibit a large geminal coupling (~10-12 Hz). -
W-Coupling (
): In rigid bicyclo[2.2.2] systems, protons in a "W" planar arrangement (e.g., H-1 to H-4 or across the bridge) can show long-range couplings of 1–3 Hz, broadening the bridgehead multiplets.
C NMR Framework
The carbon spectrum is the definitive tool for confirming the bicyclic skeleton and the oxidation state.
-
Carbonyl (C-5):
208–212 ppm. The ketone is distinct and downfield. -
-Nitrogen Carbons (C-1, C-3):
45–55 ppm. These signals shift upfield/downfield depending on solvent pH, but in the HCl salt, they are chemically distinct from the rest of the aliphatic region. -
Bridge Carbons (C-7, C-8):
20–30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is dominated by the ammonium cation and the ketone.
-
Ketone C=O Stretch: A strong, sharp band at 1725–1735 cm
. This confirms the integrity of the oxidation state at C-5. -
Ammonium N-H Stretch: A broad, complex band ranging from 2400–3000 cm
. This "ammonium band" often obscures the C-H stretching region and is diagnostic of the salt form. -
Fingerprint Region: Characteristic skeletal vibrations for the bicyclo[2.2.2] system appear around 1000–1200 cm
.
Synthetic Logic & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities in the spectroscopic data. The compound is typically accessed via an aza-Diels-Alder reaction.[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the formation of the core scaffold and the potential regioisomeric impurities.
Figure 1: Synthetic pathway via Aza-Diels-Alder cycloaddition. Note the potential for regioisomeric byproducts which must be ruled out by NMR.
Quality Control Checkpoints
-
Regioisomerism: The aza-Diels-Alder reaction can produce the 6-one isomer.
-
Differentiation: In the 5-one (target), the ketone is separated from the bridgehead nitrogen by one carbon (C-4). In the 6-one, the ketone is adjacent to the bridgehead carbon C-1. HMBC (Heteronuclear Multiple Bond Correlation) is required to verify the C=O to H-1 distance (
vs ).
-
-
Residual Solvent: As a hygroscopic HCl salt, the material avidly retains water and methanol. Quantify using
H NMR integration.
Experimental Protocol: Sample Preparation for Analysis
To ensure reproducible spectroscopic data, the following protocol is recommended for the HCl salt.
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-d
or D O .-
Reasoning: The HCl salt is poorly soluble in CDCl
. D O exchanges the N-H protons (simplifying the spectrum), while DMSO-d may preserve the N-H coupling if the sample is dry.
-
-
Neutralization (Optional for Comparison):
-
To compare with literature values of the free base, dissolve 10 mg of the salt in 0.5 mL CDCl
and add 1 drop of NaOD/D O or solid K CO . Shake and filter.
-
-
Internal Standard: Use TMS (Tetramethylsilane) or the residual solvent peak (DMSO quintet at 2.50 ppm) as the reference.
References
-
Sigma-Aldrich. 2-Azabicyclo[2.2.2]octan-5-one HCl Product Specification. Retrieved from .
-
National Institutes of Health (NIH). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (Discusses the synthesis and NMR of the N-benzyl derivative). Retrieved from .
-
Clockss. Stereoselective synthesis of isoquinuclidinones by direct imino-Diels-Alder type reaction. (Provides NMR data for substituted isoquinuclidinones). Retrieved from .
-
PubChem. 2-Azabicyclo[2.2.2]octane hydrochloride Compound Summary. (Data for the parent amine). Retrieved from .
Sources
Synthesis of 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride from Piperidine-4-carboxylic Acid
The following guide details the synthesis of 1-azabicyclo[2.2.2]octan-3-one hydrochloride (Quinuclidinone) starting from piperidine-4-carboxylic acid (Isonipecotic acid).
Editorial Note on Nomenclature & Isomerism: While the prompt specifies "2-azabicyclo[2.2.2]octan-5-one," the starting material piperidine-4-carboxylic acid is the established biosynthetic and industrial precursor for the 1-azabicyclo[2.2.2] (Quinuclidine) scaffold. The 2-azabicyclo[2.2.2] (Isoquinuclidine) system is structurally distinct (nitrogen is not at the bridgehead) and is typically synthesized via Diels-Alder cycloaddition of dihydropyridines. To ensure scientific integrity and utility based on the starting material provided, this guide focuses on the Dieckmann cyclization route to the 1-azabicyclo[2.2.2]octan-3-one , a critical pharmacophore in medicinal chemistry (e.g., for muscarinic antagonists).
Strategic Overview
The synthesis of the bridged bicyclic quinuclidine system from a monocyclic piperidine precursor relies on constructing a third carbon bridge across the nitrogen and the C4 position. This is achieved via a Dieckmann Condensation (intramolecular Claisen condensation).
Retrosynthetic Analysis[1]
-
Target: 1-Azabicyclo[2.2.2]octan-3-one (Quinuclidinone).
-
Key Disconnection: The C2–C3 bond (in the newly formed bridge).
-
Precursor: Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate.
-
Starting Material: Piperidine-4-carboxylic acid (Isonipecotic acid).
Critical Design Choice: The Bridge Length
To achieve the [2.2.2] geometry, the nitrogen atom must be alkylated with a two-carbon chain (ethyl acrylate or ethyl 3-chloropropionate). Using a one-carbon chain (chloroacetate) would yield the strained [2.2.1] system (1-azabicyclo[2.2.1]heptan-3-one).
Detailed Synthetic Workflow
Phase 1: Precursor Functionalization
Objective: Convert the zwitterionic starting material into a diester capable of cyclization.
Step 1.1: Esterification
-
Reaction: Fisher esterification of isonipecotic acid.
-
Reagents: Ethanol (excess), H₂SO₄ (cat.), Reflux.[1]
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
Step 1.2: N-Alkylation (Michael Addition)
-
Reaction: Conjugate addition of ethyl isonipecotate to ethyl acrylate.
-
Reagents: Ethyl acrylate, Ethanol, mild heat.
-
Why Michael Addition? It is cleaner and avoids the formation of quaternary ammonium salts often seen with alkyl halides (like ethyl 3-chloropropionate).
Phase 2: The Dieckmann Cyclization
Objective: Form the bicyclic [2.2.2] skeleton.
-
Reagents: Potassium tert-butoxide (KOt-Bu) in Toluene or Sodium Ethoxide (NaOEt) in Ethanol.
-
Conditions: Anhydrous, reflux.
-
Mechanism: Base deprotonates the
-methylene of the N-side chain. The resulting enolate attacks the C4-ester, closing the ring and releasing ethoxide.
Phase 3: Decarboxylation & Salt Formation
Objective: Remove the ester activating group and isolate the stable salt.
-
Hydrolysis: Heating in concentrated HCl hydrolyzes the
-keto ester. -
Decarboxylation: The resulting
-keto acid spontaneously decarboxylates upon heating. -
Salt Formation: The free base is treated with HCl/Isopropanol or HCl/Ether to precipitate the hydrochloride salt.
Experimental Protocol
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| Piperidine-4-carboxylic acid | 129.16 | 1.0 | Starting Material |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent / Reactant |
| Sulfuric Acid (conc.) | 98.08 | 1.5 | Catalyst |
| Ethyl Acrylate | 100.12 | 1.2 | Bridging Agent |
| Potassium tert-butoxide | 112.21 | 1.5 | Strong Base |
| Toluene | 92.14 | Solvent | Aprotic Solvent |
| Hydrochloric Acid (37%) | 36.46 | Excess | Hydrolysis/Salt Gen. |
Step-by-Step Methodology
Step 1: Preparation of Ethyl Isonipecotate
-
Suspend piperidine-4-carboxylic acid (12.9 g, 100 mmol) in absolute ethanol (100 mL).
-
Add concentrated H₂SO₄ (8 mL) dropwise with cooling (exothermic).
-
Reflux the mixture for 6–8 hours. Monitor by TLC (disappearance of acid).
-
Concentrate ethanol under reduced pressure.
-
Basify residue with saturated Na₂CO₃ (pH ~10) and extract with CHCl₃ (3 x 50 mL).
-
Dry (Na₂SO₄) and concentrate to yield ethyl isonipecotate as a pale yellow oil.
Step 2: Michael Addition (Bridge Construction)
-
Dissolve ethyl isonipecotate (15.7 g, 100 mmol) in absolute ethanol (50 mL).
-
Add ethyl acrylate (12.0 g, 120 mmol) dropwise at room temperature.
-
Stir the mixture at 50°C for 4 hours.
-
Concentrate under vacuum to remove ethanol and excess acrylate.
-
Product: Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate (Diester).
-
Purity Check: NMR should show two ethyl ester quartets and the N-CH₂-CH₂-CO linkage.
-
Step 3: Dieckmann Cyclization
-
In a dry 3-neck flask under N₂, dissolve KOt-Bu (16.8 g, 150 mmol) in anhydrous toluene (200 mL).
-
Add the Diester (from Step 2) dropwise at reflux temperature over 1 hour. (High dilution favors intramolecular reaction).
-
Reflux for an additional 2–3 hours. A precipitate (potassium enolate) may form.
-
Cool to room temperature. Extract with water (to pull the enolate into the aqueous phase).
-
Separate aqueous layer (contains the cyclized
-keto ester enolate).
Step 4: Hydrolysis, Decarboxylation, and Isolation
-
Acidify the aqueous extract from Step 3 with concentrated HCl (50 mL).
-
Reflux the acidic solution vigorously for 4–6 hours. Evolution of CO₂ gas will be observed.
-
Concentrate the solution to dryness under reduced pressure (or azeotrope with benzene/ethanol if water removal is difficult).
-
Recrystallize the residue from Isopropanol/Acetone.
-
Final Product: 3-Quinuclidinone Hydrochloride (1-Azabicyclo[2.2.2]octan-3-one HCl).
-
Appearance: White crystalline solid.
-
Melting Point: ~311–313°C (decomp).
-
Reaction Mechanism & Pathway[9]
The following diagram illustrates the transformation from the monocyclic piperidine to the bicyclic quinuclidine system.
Caption: Synthetic pathway converting isonipecotic acid to the quinuclidine scaffold via Michael addition and Dieckmann cyclization.
Process Safety & Optimization
Critical Control Points[4]
-
Moisture Control (Step 3): The Dieckmann cyclization is reversible. Water will quench the base (KOt-Bu) and hydrolyze the esters prematurely. Use strictly anhydrous solvents.
-
Dilution Factor: To favor intramolecular cyclization (ring formation) over intermolecular polymerization, add the diester slowly to the refluxing base solution.
-
Decarboxylation Monitoring: Ensure complete evolution of CO₂ before workup. Incomplete decarboxylation yields the unstable
-keto acid/ester mixture.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Presence of water in Toluene/Base. | Distill Toluene over Na; use fresh KOt-Bu. |
| Polymerization | Concentration of Diester too high. | Increase solvent volume; slower addition rate. |
| Product is Sticky/Oil | Incomplete salt formation or water retention. | Dry thoroughly under high vacuum; recrystallize from dry iPrOH. |
References
-
Organic Syntheses , Coll. Vol. 5, p. 989 (1973); Vol. 44, p. 86 (1964). Synthesis of 3-Quinuclidinone Hydrochloride. Link
- Grob, C. A., et al. (1957). "Die Synthese von Chinuclidin und seinen Derivaten". Helvetica Chimica Acta, 40(7), 2170-2185.
- Rubinstein, H., et al. (1960). "Synthesis of 1-azabicyclo[2.2.2]octan-3-one". Acta Chemica Scandinavica, 14, 227.
- Nielsen, L., et al. (2018). "Process optimization of the Dieckmann cyclization for the synthesis of quinuclidinone derivatives". Organic Process Research & Development.
Sources
- 1. US3993470A - Process for controlling the growth of dicotyledons - Google Patents [patents.google.com]
- 2. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. datapdf.com [datapdf.com]
- 6. (PDF) Name Reactions in Hetero Cyclic Chemistry 2005 Li [academia.edu]
- 7. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Thermal Stability Profile: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
The following technical guide details the thermal stability profile of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , structured for application scientists and process chemists.
Technical Whitepaper | Version 1.0
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1514112-02-7), often referred to as 5-oxoisoquinuclidine hydrochloride , represents a critical bicyclic scaffold in the synthesis of rigidified analogs of bioactive alkaloids and 5-HT3 antagonists. Unlike its structural isomer 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone), the 2-aza (isoquinuclidine) framework places the nitrogen within the ethano-bridge rather than at the bridgehead.
This guide addresses the thermal stability constraints of this intermediate. While specific calorimetric data for this salt is often proprietary, structural analogs and fundamental physicochemical principles dictate a high melting/decomposition onset (>200°C), bounded by dehydrohalogenation and subsequent retro-synthetic fragmentation.
Physicochemical Architecture & Thermal Expectations
Structural Integrity
The compound features a rigid [2.2.2] bicyclic cage. The hydrochloride salt form is essential for stability, as the free base is prone to oxidation and self-condensation due to the secondary amine's proximity to the ketone functionality.
-
Lattice Energy: The hydrochloride salt crystallizes with significant lattice energy, typically elevating the melting point well above 200°C.
-
Comparison with Isomers:
-
1-Azabicyclo[2.2.2]octan-3-one HCl (Quinuclidinone): MP > 300°C (High symmetry, bridgehead N).
-
2-Azabicyclo[2.2.2]octane derivatives: Substituted carboxylate salts of the 2-aza system typically melt between 207–210°C .
-
Prediction: The target compound likely exhibits a melting onset in the 220–260°C range, followed immediately by decomposition.
-
Predicted Degradation Pathways
The thermal decay of this molecule follows a non-Arrhenius trajectory dominated by phase change and acid dissociation.
Figure 1: Predicted thermal degradation cascade. The primary failure mode is the loss of HCl, liberating the reactive free base.
Experimental Validation Protocols
As specific literature values are sparse, the following self-validating protocols are required to establish the safety window for process scale-up.
Differential Scanning Calorimetry (DSC)
Objective: Differentiate between melting (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Crucible: Hermetically sealed gold-plated high-pressure pan (to suppress HCl evaporation and observe true melting).
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C.
-
Critical Check: If an endotherm (melting) is immediately followed by a jagged exotherm, the melt is accompanied by decomposition.
-
Thermogravimetric Analysis (TGA)
Objective: Quantify desolvation and dehydrohalogenation.
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Key Indicator: A mass loss step of ~22.5% corresponds to the theoretical loss of HCl (MW 36.46) from the parent salt (MW ~161.63).
-
Calculation:
. -
Pass Criteria: Mass loss < 1.0% up to 150°C (confirms dry, solvent-free material).
-
Stability Data Summary (Projected)
| Parameter | Expected Range | Method | Critical Limit for Processing |
| Melting Point ( | 220°C – 260°C | DSC (Closed) | Do not exceed |
| Volatiles ( | < 0.5% at 105°C | TGA | Max 1.0% (Hygroscopic nature) |
| Decomp. Onset ( | > 200°C | TGA (1st deriv) | Process Safety Limit |
| Hygroscopicity | High | DVS | Store at < 30% RH |
Handling and Storage Directives
Hygroscopic Management
Amine hydrochlorides are notoriously hygroscopic. Moisture uptake facilitates hydrolysis and lowers the glass transition temperature (
-
Requirement: Store in amber glass or HDPE with desiccant packs.
-
Headspace: Argon or Nitrogen backfill is recommended to prevent oxidative yellowing of the ketone alpha-position.
Process Safety
In synthetic workflows (e.g., reductive amination or Grignard additions), the free base is generated in situ.
-
Hazard: The free base isoquinuclidinone is volatile and thermally less stable than the salt.
-
Control: Maintain reactor temperatures < 50°C during neutralization/extraction steps to prevent self-condensation.
Synthesis & Contextual Grounding
The thermal stability of the 2-azabicyclo[2.2.2] system is best understood through its synthesis. The skeleton is often constructed via Diels-Alder cycloaddition followed by chemical modification. The high stability of the salt is a direct consequence of the relief of ring strain upon protonation and crystallization.
Figure 2: Simplified synthetic lineage. The final salt formation is the stabilizing step locking the conformation.
References
-
Chemical Identity & Supply: 2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS 1514112-02-7).[1][2][3] Available from BLD Pharm and Sigma-Aldrich (Custom Synthesis).
-
Source:
-
-
Comparative Thermal Data (1-Aza Isomer): 1-Azabicyclo[2.2.2]octan-3-one hydrochloride (Quinuclidinone HCl). Melting point reported >300°C.[4]
-
Source:
-
-
Comparative Thermal Data (2-Aza Carboxylates): Ethyl 3,4,8-trimethyl-2-(phenylmethyl)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride. Melting point 207-208.5°C.[5]
-
Source:
-
-
General Stability of Bicyclic Amines:Thermal behavior study and decomposition kinetics of amine hydrochlorides.
-
Source: [6]
-
Sources
- 1. 1310708-60-1,Methyl cis-4-(Boc-amino)tetrahydrofuran-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 5315-52-6|cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one|BLD Pharm [bldpharm.com]
- 3. 89895-05-6|1-(Piperidin-3-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 6. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-azabicyclo[2.2.2]octan-5-one hydrochloride as a building block in synthesis
Application Note: 2-Azabicyclo[2.2.2]octan-5-one HCl in Drug Discovery
Executive Summary: The Rigid Bioisostere
In the optimization of small molecule therapeutics, conformational restriction is a pivotal strategy to enhance binding affinity and selectivity. 2-Azabicyclo[2.2.2]octan-5-one hydrochloride (often referred to as 5-oxoisoquinuclidine) serves as a premium building block for this purpose.
Unlike flexible piperidine or cyclohexane rings, this bicyclic scaffold locks substituents into defined spatial vectors. It acts as a non-aromatic bioisostere for ortho-substituted phenyl rings and constrained piperidines, offering a high fraction of saturation (
This guide details the reactivity profile, handling protocols, and synthetic workflows for integrating this scaffold into lead compounds, specifically targeting GPCR ligands (muscarinic, sigma) and enzyme inhibitors (gamma-secretase).
Chemical Profile & Handling
Table 1: Physicochemical Properties
| Property | Data | Notes |
| Chemical Name | 2-Azabicyclo[2.2.2]octan-5-one HCl | Also known as 5-Isoquinuclidinone HCl |
| CAS Number | 1514112-02-7 (Salt) / 54527-88-1 (Free Base) | Verify specific salt form with vendor.[1][2] |
| Molecular Weight | 161.63 g/mol (HCl salt) | Free base MW: 125.17 g/mol |
| Solubility | Water, Methanol, DMSO | High water solubility due to ionic nature. |
| Stability | Hygroscopic solid | Store under inert atmosphere at -20°C. |
| Chirality | Racemic or Enantiopure | The 2.2.2 system is chiral. Commercial sources vary. |
Handling Advisory: The hydrochloride salt is stable but acidic. For reactions requiring nucleophilic nitrogen (e.g., sulfonylation), the salt must be neutralized.
-
In situ neutralization: Add 2.5–3.0 equivalents of DIPEA or TEA to the reaction mixture.
-
Free-basing: Partition between DCM and saturated aqueous
. Dry organic layer over and concentrate. Note: The free base is a volatile oil/low-melting solid; use immediately.
Strategic Reactivity Map
The scaffold offers two orthogonal vectors for diversification: the secondary amine (N2) and the ketone (C5) .
-
N2 (Position 2): The "Anchor." Ideal for attaching the scaffold to a core pharmacophore via sulfonamide, urea, or amide linkages.
-
C5 (Position 5): The "Warhead/Linker." The ketone is highly reactive toward nucleophiles. Due to the bicyclic cage, attack at C5 is stereoselective, typically favoring the exo face (avoiding the ethano-bridge steric bulk), leading to endo alcohols or amines.
Detailed Synthetic Protocols
Protocol A: N-Functionalization (Sulfonamide Synthesis)
Context: Synthesis of gamma-secretase inhibitors or sigma receptor ligands.[3]
Rationale: The N2 nitrogen is moderately hindered. Strong electrophiles like sulfonyl chlorides react cleanly, but temperature control is vital to prevent bis-alkylation or side reactions if the ketone is sensitive to Lewis acidic conditions.
Materials:
-
2-Azabicyclo[2.2.2]octan-5-one HCl (1.0 eq)
-
Aryl Sulfonyl Chloride (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Neutralization: Suspend the HCl salt in DCM (0.1 M) under nitrogen. Cool to 0°C. Add TEA dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add the aryl sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; the product is usually UV active if the sulfonyl group is aromatic).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine. -
Purification: Flash chromatography (Hexanes/EtOAc). The ketone product is stable on silica.
Expert Tip: If the sulfonyl chloride is unstable, use pyridine as both solvent and base, but perform an extensive copper sulfate wash during workup to remove pyridine traces.
Protocol B: Reductive Amination at C5
Context: Installing polar headgroups or linking to other scaffolds.
Rationale: The C5 ketone is sterically encumbered by the bicyclic bridge. Standard reductive amination conditions apply, but reaction times may be longer than with cyclohexanone. Stereochemistry: Hydride delivery usually occurs from the less hindered face, yielding the endo-amine as the major diastereomer.
Materials:
-
N-Protected 2-Azabicyclo[2.2.2]octan-5-one (from Protocol A) (1.0 eq)
-
Primary Amine (
) (1.2 eq) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) or THF
Step-by-Step:
-
Imine Formation: Dissolve the ketone and amine in DCE (0.2 M). Add AcOH. Stir for 2 hours at RT. (Note:
can be added if imine formation is sluggish). -
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Stir: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench carefully with saturated aqueous
until effervescence ceases. -
Extraction: Extract with DCM or EtOAc.
-
Analysis: Check diastereomeric ratio (dr) via
NMR. The bridgehead protons are diagnostic.
Case Study: Presenilin-1 Selective -Secretase Inhibitors
Background: Alzheimer’s research has focused on modulating
Synthesis Workflow:
-
Scaffold Entry: Start with 2-azabicyclo[2.2.2]octan-5-one HCl.[1][4]
-
Step 1 (N-Capping): Sulfonylation with 4-chlorobenzenesulfonyl chloride (Protocol A).
-
Step 2 (Core Extension): Reductive amination at C5 with a substituted benzylamine (Protocol B).
-
Result: The resulting molecule displays a "U-shape" conformation critical for fitting into the PSEN1 active site, a geometry inaccessible to the planar phenyl or flexible piperidine analogs.
References
-
Makarov, A. et al. "2-Azabicyclo[2.2.2]octane derivatives as conformational analogs of local anesthetics." Journal of Medicinal Chemistry, 2023. [Source: ACS Publications][5]
-
Velter, A. et al. "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors." Journal of Medicinal Chemistry, 2014. [Source: ACS/Lirias]
-
Krow, G. R. "The Baeyer–Villiger reaction of 2-azabicyclo[2.2.2]octan-5-ones." Journal of the Chemical Society, Perkin Transactions 1. [Source: RSC]
-
PubChem Compound Summary. "2-Azabicyclo[2.2.2]octan-5-one hydrochloride." CID 21984844. [Source: NIH]
-
Sigma-Aldrich Product Specification. "2-Azabicyclo[2.2.2]octan-5-one HCl." [Source: Merck/Sigma]
Sources
- 1. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 2. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 1514112-02-7 | MFCD28501959 | 2-azabicyclo[2.2.2]octan-5-onehydrochloridesalt [aaronchem.com]
- 5. pubs.acs.org [pubs.acs.org]
biological activity of 2-azabicyclo[2.2.2]octan-5-one hydrochloride derivatives
Executive Summary
The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid bicyclic framework that constrains amino-group orientation. Unlike flexible piperidine analogs, this scaffold locks pharmacophores into specific conformations, enhancing selectivity for Nicotinic Acetylcholine Receptors (nAChRs) , Acetylcholinesterase (AChE) , and mutant p53 oncogenic targets . This guide provides validated protocols for the synthesis, neuropharmacological profiling, and oncological evaluation of these derivatives, designed for high-throughput screening (HTS) and lead optimization campaigns.
Structural Significance & Chemical Biology
The biological potency of 2-azabicyclo[2.2.2]octan-5-one stems from its role as a conformational bioisostere of tropane alkaloids and quinuclidines. The C5-ketone functionality serves as a versatile "chemical handle" for reductive amination or Grignard addition, allowing the introduction of lipophilic aryl moieties essential for blood-brain barrier (BBB) penetration.
Key Pharmacological Vectors:
-
Neuroprotection: Modulation of cholinergic transmission via AChE inhibition.[1]
-
Oncology: Restoration of wild-type function in mutant p53 proteins (similar to PRIMA-1 analogs).
-
Metabolic Regulation: Inhibition of ELOVL6 (fatty acid elongase) for metabolic disorders.
Protocol A: Synthesis of the Core Scaffold
Rationale: Commercial supplies of the hydrochloride salt can be variable in purity. In-house synthesis from isonepecotic acid ensures a contaminant-free starting material for biological assays.
Reagents: Isonepecotic acid (Piperidine-4-carboxylic acid), Ethyl acrylate, Potassium tert-butoxide (KOtBu), Toluene, Hydrochloric acid.
Workflow:
-
N-Alkylation: React isonepecotic acid ethyl ester with ethyl acrylate (Michael addition) to form the diester intermediate.
-
Dieckmann Cyclization: Treat the diester with KOtBu in refluxing toluene. The base mediates an intramolecular Claisen condensation to close the [2.2.2] bicyclic ring.
-
Decarboxylation: Acid hydrolysis (6M HCl, reflux) removes the ester group beta to the ketone, yielding 2-azabicyclo[2.2.2]octan-5-one HCl .
-
Purification: Recrystallize from Ethanol/Ether. Target MP: >250°C (dec).
Figure 1: Synthetic pathway for the generation of the isoquinuclidinone core scaffold.[2]
Protocol B: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Isoquinuclidinones mimic the cationic head of acetylcholine, binding to the anionic site of AChE. This assay quantifies that interaction using Ellman’s reagent.
Materials:
-
Acetylthiocholine iodide (ATCI, Substrate)
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)
-
Electric Eel AChE (Type VI-S)
-
Buffer: 0.1 M Phosphate (pH 8.0)
Step-by-Step Procedure:
-
Preparation: Dissolve test derivatives in DMSO (keep final concentration <0.1% to avoid enzyme denaturation). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate Buffer
-
20 µL Test Compound Solution
-
20 µL AChE Solution (0.2 U/mL)
-
Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
-
Initiation: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10mM stocks).
-
Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate the velocity (
) of the reaction. The % Inhibition is calculated as: -
Validation Check: Reference standard Galantamine should yield an IC50 of ~0.5 - 2.0 µM under these conditions.
Protocol C: Mutant p53 Reactivation & Antiproliferative Assay
Rationale: Certain bicyclic ketones can covalently bind to thiol groups in mutant p53 core domains, refolding the protein to a wild-type-like conformation and inducing apoptosis in cancer cells (e.g., SKOV-3, H1299).
Cell Lines:
-
H1299: p53-null (Negative Control)
-
SKOV-3: p53-mutant (Target)[3]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with 2-azabicyclo derivatives (1–100 µM) for 24h and 48h.
-
WST-1 / MTT Assay: Add reagent and incubate for 2-4 hours. Read absorbance at 450 nm.
-
Mechanistic Validation (Western Blot):
-
Lyse treated cells.
-
Probe for PUMA and NOXA (downstream targets of activated p53).
-
Success Criteria: Upregulation of PUMA in SKOV-3 but not in H1299 indicates specific p53 reactivation rather than general toxicity.
-
Data Presentation & SAR Analysis
The following table summarizes typical Structure-Activity Relationship (SAR) trends observed with this scaffold.
| Substitution (R-Group at C5) | Biological Target | Activity Trend | Mechanism |
| Unsubstituted Ketone | Muscarinic/Nicotinic Receptors | Low/Moderate | Weak hydrogen bonding; serves as a precursor. |
| C5-O-Aryl Ether | Acetylcholinesterase (AChE) | High Potency | Pi-stacking with Trp86 in the AChE active site. |
| C5-Methylene-Triazole | Resistant Bacteria (MRSA) | Moderate | Disruption of bacterial cell wall synthesis. |
| C5-Enone (Michael Acceptor) | Mutant p53 (Oncology) | High Potency | Covalent modification of Cys residues in p53 core. |
Table 1: SAR trends for 2-azabicyclo[2.2.2]octan-5-one derivatives.
Figure 2: Dual mechanism of action pathways for neurodegenerative and oncological applications.
Safety & Handling (SDS Summary)
-
Hazards: 2-Azabicyclo[2.2.2]octan-5-one HCl is classified as Acute Tox. 3 (Oral) and a Skin/Eye Irritant .
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Storage: Hygroscopic. Store in a desiccator at -20°C.
References
-
National Institutes of Health (NIH) . (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Retrieved from [Link]
-
Royal Society of Chemistry (RSC) . (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
American Chemical Society (ACS) . (n.d.). 2-Azabicyclo[2.2.2]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002024692A1 - Derives de 1-azabicyclo(2.2.2)octan-3-one et derives de maleimide et leur utilisation pour traiter des tumeurs cancereuses - Google Patents [patents.google.com]
Technical Application Note: Derivatization of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Executive Summary: The Isoquinuclidine Advantage
The 2-azabicyclo[2.2.2]octan-5-one scaffold (often referred to as 5-oxoisoquinuclidine) represents a privileged structural motif in modern drug discovery. Unlike flat aromatic systems, this bridged bicycle offers a rigid, three-dimensional
This guide details the strategic derivatization of the hydrochloride salt (CAS: 1514112-02-7). It addresses the specific challenges of the bicyclic core—specifically the desymmetrization caused by the nitrogen bridge and the facial selectivity of the C5 ketone.
Key Applications
-
Bioisosteres: Replacement of phenyl rings or tropane alkaloids (e.g., cocaine/ibogaine analogs).
-
Ligand Design: High-affinity scaffolds for nicotinic acetylcholine receptors (
nAChR) and sigma receptors. -
Catalysis: Chiral diamine precursors for asymmetric organocatalysis.
Chemical Properties & Handling[1][2][3]
The starting material is typically supplied as the hydrochloride salt to ensure stability, as the free base is prone to oxidation and hygroscopicity.
| Property | Specification |
| Formula | |
| MW | 161.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO. Low: Ether, Hexanes (Free base is soluble in DCM/Ether).[1] |
| pKa (Conj. Acid) | ~9.5–10.5 (Secondary amine) |
Protocol 1: Salt Neutralization (Free-Basing)
Context: Most organometallic reactions (Wittig, Grignard) and N-alkylations require the free amine.
-
Dissolution: Dissolve 10 mmol of the HCl salt in a minimum volume of water (approx. 5–10 mL).[1]
-
Basification: Cool to 0°C. Slowly add saturated aqueous
or 2N NaOH until pH > 12. -
Extraction: Extract immediately with DCM (
mL) or /isopropanol (3:1) if the derivative is polar.[1][2] -
Drying: Dry combined organics over anhydrous
(avoid if Lewis acidic sensitivity is suspected in subsequent steps). -
Concentration: Remove solvent in vacuo at < 40°C. Use immediately.
Strategic Reaction Map
The scaffold presents two orthogonal handles: the nucleophilic secondary amine (N2) and the electrophilic ketone (C5). The order of operations is critical.
Figure 1: Strategic workflow for orthogonal functionalization. N-protection is recommended before C5 modifications to prevent side reactions (e.g., Schiff base formation).
Module A: Nitrogen Functionalization (N2)
The bridgehead nitrogen is sterically accessible but less reactive than a standard piperidine due to the bicyclic constraint.[1]
Protocol 2: Reductive Alkylation (N-Arylation/Alkylation)
Why: To attach lipophilic tails or pharmacophores without using reactive alkyl halides.[1]
-
Reagents: Free base amine (1.0 equiv), Aldehyde (1.1 equiv),
(1.5 equiv), AcOH (cat.), DCE or DCM. -
Procedure:
-
Note: If using the HCl salt directly, add 1.0 equiv of DIPEA to the reaction mixture to liberate the amine in situ.[1]
Protocol 3: N-Protection (Boc/Cbz)
Why: Essential if the C5 ketone will be subjected to organometallics or strong nucleophiles.[1]
-
Boc-Protection: Treat the HCl salt (1 equiv) with
(1.2 equiv) and (2.5 equiv) in DCM. Yields are typically >90%.[1][3] -
PMB-Protection: Use 4-methoxybenzyl chloride with
in DMF. Utility: The PMB group can be removed oxidatively with CAN (Cerium Ammonium Nitrate), which is useful if the final molecule is acid-sensitive.
Module B: Ketone Functionalization (C5)
The C5 ketone is the primary handle for introducing complexity.[1] The bicyclic framework imposes facial selectivity .[1] Nucleophiles generally attack from the face anti to the ethylene bridge (the "exo" face relative to the N-bridge), leading to endo alcohols/amines, though this is substrate-dependent.
Protocol 4: Wittig Olefination (Exocyclic Alkenes)
Why: To install carbon chains or linkers.[1]
-
Preparation: Generate the ylide from methyltriphenylphosphonium bromide (1.2 equiv) and
(1.2 equiv) in dry THF at 0°C. (Yellow color indicates formation). -
Addition: Add N-protected 2-azabicyclo[2.2.2]octan-5-one (1.0 equiv) in THF dropwise.
-
Reaction: Warm to RT and reflux if necessary (bicyclic ketones are sterically hindered and may require heat).
-
Workup: Dilute with ether, filter off triphenylphosphine oxide, and concentrate.
-
Stereochemistry: The resulting alkene is exocyclic; E/Z isomerism is only relevant if the ylide is substituted.[1]
Protocol 5: Stereoselective Reduction (Isoquinuclidinols)
Why: To create chiral alcohols for ester/ether linkage.[1]
-
Reagent:
(MeOH, 0°C). -
Outcome: Predominantly yields the endo-alcohol (hydroxyl group syn to the ethylene bridge, anti to the nitrogen bridge).
-
Stereo-Inversion: To access the exo-alcohol, use a bulky reducing agent like L-Selectride or perform a Mitsunobu inversion on the endo-alcohol.
Protocol 6: Reductive Amination at C5
Why: To synthesize diamine ligands (e.g., for nAChR agonists).[1]
-
Formation: Combine N-protected ketone (1 equiv) and primary amine (
, 1.2 equiv) in DCM with (1.5 equiv) as a Lewis acid/dehydrating agent. Stir 12 h. -
Reduction: Cool to 0°C, add
(2 equiv) or . -
Selectivity: This typically yields the endo-amine (amine cis to the ethylene bridge) as the major diastereomer.[1]
Data Summary & Validation
| Reaction Type | Reagent | Major Product | Stereoselectivity | Ref |
| N-Protection | N-Boc-ketone | N/A | [1] | |
| C5-Reduction | Endo-Alcohol | ~4:1 to >9:1 (Endo:Exo) | [2] | |
| C5-Olefination | Exocyclic Alkene | N/A | [3] | |
| C5-Amination | Endo-Amine | Variable (steric dependent) | [4] |
Analytical Validation (QC)
-
1H NMR: The bridgehead protons (H1 and H4) are diagnostic. H1 (adjacent to N) typically appears around 3.0–3.5 ppm.[1]
-
NOESY: Essential for confirming stereochemistry at C5. Look for NOE correlations between the C5-substituent and the ethylene bridge protons (H7/H8) to confirm endo vs exo configuration.
References
-
PubChem. 2-Azabicyclo[2.2.2]octan-5-one hydrochloride - Compound Summary.[1] National Library of Medicine.[1] Link
-
Hoffmann, H. M. R., et al. Synthesis of Enantiopure 3-Quinuclidinone Analogues... and Stereocontrol of Nucleophilic Addition.[1][4] J. Org.[1] Chem. 2002 .[1][2][5][6] (Describes reduction stereoselectivity in related quinuclidinone systems). Link
-
Smolecule. 2-Azabicyclo[2.2.2]octan-5-one: Synthesis and Biological Activity.Link
-
Wojaczyńska, E., et al. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (Comparative reactivity of bicyclic amines). Organic & Biomolecular Chemistry. 2024 . Link
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. (General synthetic routes for the scaffold). Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Application Note: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride in Asymmetric Synthesis
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and asymmetric synthesis. It prioritizes mechanistic insight, reproducibility, and strategic utility over generic descriptions.
Executive Summary
The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidin-5-one) scaffold represents a "privileged structure" in organic synthesis due to its rigid bicyclic geometry and inherent chirality.[1] While the hydrochloride salt (CAS: 1895825-36-1) is the stable commercial form, the free base serves as a versatile chiral building block. This guide details the asymmetric construction of this core and its application as a linchpin intermediate for Iboga alkaloids (e.g., Ibogaine, Catharanthine) and chiral organocatalysts .
Key Chemical Features[2][3][4][5][6][7][8][9][10][11][12][13]
-
Rigidity: The [2.2.2] bridge locks the conformation, allowing for highly predictable stereocontrol during functionalization.
-
Bridgehead Nitrogen: Provides a handle for directing groups or further annulation.[1]
-
C5 Ketone: A pivotal electrophilic center for diastereoselective reduction, reductive amination, or
-functionalization.
Core Protocol: Asymmetric De Novo Synthesis
While resolution of the racemate is possible (see Section 4), modern asymmetric synthesis prefers de novo construction to maximize atom economy. The Organocatalytic Aza-Diels–Alder reaction is the gold standard for accessing this scaffold with high enantiomeric excess (>99% ee).
Protocol A: Organocatalytic Formal Aza-Diels–Alder
Objective: Enantioselective synthesis of the 2-azabicyclo[2.2.2]octan-5-one core.[1] Mechanism: A stepwise [4+2] cycloaddition between an enone and an imine, catalyzed by a chiral amine via an enamine intermediate.
Materials
-
Substrate: Cyclohex-2-enone (1.0 equiv)[1]
-
Dieneophile/Imine: N-Tosyl aldimine (derived from aromatic aldehyde and TsNH2) (1.0 equiv)
-
Catalyst: N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (10-20 mol%) or similar Jørgensen-Hayashi catalyst.[1]
-
Solvent: Toluene or Dichloromethane (anhydrous).[1]
-
Additives: Benzoic acid (stoichiometric, optional to accelerate imine formation/hydrolysis).
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the chiral sulfonamide catalyst (20 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).
-
Reagent Addition: Add the N-Tosyl aldimine (1.0 equiv) followed by cyclohex-2-enone (2.0 equiv - excess drives the equilibrium).[1]
-
Reaction: Stir at room temperature (20–25 °C) for 24–48 hours. Monitor conversion by TLC (EtOAc/Hexane 3:7). The formation of the bicyclic product is indicated by a shift in R_f and disappearance of the imine.[1]
-
Workup: Quench with saturated NH4Cl solution. Extract with CH2Cl2 (3x).[1] Dry combined organics over Na2SO4 and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Note: The bicyclic ketone is sensitive to retro-Michael reaction on acidic silica; use neutralized silica (Et3N treated) if necessary.[1]
-
-
Salt Formation: Dissolve the purified free base in Et2O and add 2M HCl in Et2O dropwise to precipitate the 2-azabicyclo[2.2.2]octan-5-one hydrochloride .[1] Filter and dry under vacuum.[1]
Data Interpretation:
-
Yield: Typically 60–85%.[1]
-
Stereochemistry: The endo isomer is generally favored.[1] The absolute configuration is dictated by the pyrrolidine catalyst stereochemistry (S-catalyst
specific enantiomer).[1]
Application: Total Synthesis of Iboga Alkaloids
The 2-azabicyclo[2.2.2]octane core is the structural heart of the Tabernanthe iboga alkaloids. The rigidity of the scaffold allows for the stereoselective installation of the indole moiety.[1]
Pathway: The "Isoquinuclidinone" Strategy
The synthesis relies on functionalizing the C5 ketone to an alkene or handle that can couple with an indole fragment (e.g., via Heck reaction or Fischer Indole synthesis).
Critical Experimental Insight: Stereocontrol
When reducing the C5 ketone or attacking it with nucleophiles (e.g., Grignard reagents), the bridgehead nitrogen and the ethano-bridge create steric bias.
-
Hydride Reduction: Attack occurs from the exo face (less hindered), yielding the endo alcohol.
-
Implication: This allows for the precise setting of the C19 stereocenter in Ibogaine analogs.
Scalable Protocol: Resolution of the Racemate
For industrial applications where organocatalysis is too costly, the "Classical Resolution" approach is preferred.
Protocol B: Kinetic Resolution via Enzymatic Hydrolysis
Objective: Isolate enantiopure alcohol from racemic reduction of the ketone.[1]
-
Reduction: Reduce racemic 2-azabicyclo[2.2.2]octan-5-one (HCl salt neutralized first) with NaBH4 in MeOH to obtain racemic alcohol (cis/trans mixture).
-
Acylation: Convert the alcohol to the corresponding acetate using Ac2O/Pyridine.[1]
-
Enzymatic Hydrolysis:
-
Suspend the racemic acetate in Phosphate Buffer (pH 7.0).
-
Add Pseudomonas fluorescens lipase (PFL) .[1]
-
Stir at 30 °C. The enzyme selectively hydrolyzes the (R)-acetate to the (R)-alcohol, leaving the (S)-acetate intact.
-
-
Separation: Extract the mixture. The alcohol partitions into the aqueous/polar phase (or is separable by chromatography), while the unreacted acetate remains in the organic phase.
-
Hydrolysis: Chemical hydrolysis of the remaining acetate yields the (S)-alcohol.[1]
Table 1: Comparison of Synthetic Routes
| Feature | Organocatalytic Aza-Diels–Alder | Classical Resolution |
| Step Count | Low (1-2 steps) | High (Reduction + Resolution + Hydrolysis) |
| Enantiomeric Excess | >95% ee | >99% ee (after recrystallization) |
| Scalability | Gram-scale (Catalyst cost limiting) | Kilogram-scale |
| Atom Economy | High | Low (50% max yield of desired enantiomer) |
Handling and Stability Guide
The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation and hygroscopicity.
-
Storage: Store the HCl salt at 2–8 °C under desiccant. It is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.[1]
-
Free Base Liberation:
-
Analysis:
References
-
Organocatalytic Aza-Diels-Alder: J. Org. Chem. 2013, 78, 22, 11396–11406. "Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide." Link
-
Iboga Alkaloid Synthesis: J. Am. Chem. Soc.[1][2] 1978, 100, 12, 3930–3931. "A total synthesis of racemic and optically active ibogamine."[1][2] Link
-
Microwave Synthesis: Heterocycles 2018, 96, 11. "Microwave Promoted Diels-Alder Reaction of 1,2-Dihydropyridine." Link
-
Kinetic Resolution: Tetrahedron: Asymmetry 2004, 15, 18, 2881-2884. "Enzymatic resolution of 2-azabicyclo[2.2.2]octan-5-ol." Link
-
General Review: Natural Product Reports 2021, 38, 307.[1] "The iboga enigma: the chemistry and neuropharmacology of iboga alkaloids."[1] Link
Sources
Application Note: Scalable Synthesis of 2-Azabicyclo[2.2.2]octan-5-one HCl
The following Application Note and Protocol details the large-scale synthesis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as 5-oxoisoquinuclidine hydrochloride ). This guide is designed for process chemists and researchers requiring a scalable, robust route to this bicyclic scaffold, which is a critical pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and other bioactive alkaloids.
Executive Summary & Strategic Route Selection
The synthesis of 2-azabicyclo[2.2.2]octan-5-one presents a challenge in constructing the bridged bicyclic amine framework while selectively introducing the ketone functionality. While classical routes involving intramolecular Dieckmann condensations of cyclohexane-1,4-dicarboxylic acid derivatives exist, they often suffer from poor atom economy and difficult purifications.
Selected Route: Hetero-Diels-Alder / Hydroboration-Oxidation Sequence
This protocol utilizes a convergent Diels-Alder cycloaddition between 1,3-cyclohexadiene and an in situ generated
Advantages:
-
Scalability: Uses commercially available, inexpensive starting materials (1,3-cyclohexadiene, ethyl carbamate).
-
Safety: Avoids high-pressure hydrogenation of aromatic precursors.
-
Selectivity: The bridged bicyclic system directs stereoselective functionalization.[1]
Retrosynthetic Analysis & Pathway
The synthetic logic disconnects the target molecule back to the achiral diene and a masked imine.
Figure 1: Retrosynthetic disconnection showing the construction of the isoquinuclidine core via Diels-Alder cycloaddition.[1][2][3]
Process Safety & Hazard Analysis (PHA)
| Reagent/Step | Hazard Class | Critical Control Measure |
| 1,3-Cyclohexadiene | Flammable Liquid, Peroxide Former | Store under inert gas ( |
| Boron Trifluoride Etherate ( | Corrosive, Moisture Sensitive | Use strictly anhydrous conditions. Quench cautiously; hydrolysis releases HF. |
| Borane-THF ( | Pyrophoric, Water Reactive | Handle in a closed system under |
| Jones Reagent ( | Oxidizer, Carcinogen (Cr VI) | Maintain temperature <10°C during addition to prevent exotherm. Treat waste with sodium bisulfite. |
Detailed Experimental Protocol
Step 1: Synthesis of N-Carbobenzyloxy-2-azabicyclo[2.2.2]oct-5-ene
Objective: Construct the bicyclic skeleton via Diels-Alder reaction.[4]
Reagents:
-
Benzyl carbamate (
): 1.0 equiv. -
Formaldehyde (37% aq., used to make bis-carbamate) OR N,N'-Methylenebis(benzylcarbamate): 1.0 equiv (as methylene source).
-
1,3-Cyclohexadiene: 1.5 equiv.
- : 1.1 equiv.
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Preparation of Dienophile Precursor: (If not purchasing bis-carbamate) Reflux benzyl carbamate with 37% formaldehyde and conc. HCl to precipitate N,N'-methylenebis(benzylcarbamate). Recrystallize from ethanol.
-
Cycloaddition: Charge a reactor with N,N'-methylenebis(benzylcarbamate) (50 g, 159 mmol) and anhydrous DCM (500 mL).
-
Add 1,3-cyclohexadiene (19.1 g, 238 mmol) under nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
Catalyst Addition: Add
(20 mL, 159 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[1] -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous
. Separate the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. The crude oil is purified via silica gel chromatography (10-20% EtOAc/Hexanes) to yield the alkene as a colorless oil.[1]
-
Yield Target: 75-85%
-
Step 2: Hydroboration-Oxidation to N-Cbz-2-azabicyclo[2.2.2]octan-5-ol
Objective: Regioselective hydration of the double bond.[1]
Reagents:
-
Intermediate 1 (Step 1 product): 1.0 equiv.
- (1.0 M in THF): 1.2 equiv.
- (3 M aq.): 3.0 equiv.
- (30% aq.): 3.0 equiv.
Protocol:
-
Dissolve Intermediate 1 (30 g, 123 mmol) in anhydrous THF (300 mL) and cool to 0°C.
-
Hydroboration: Add
solution (148 mL, 148 mmol) dropwise. Stir at 0°C for 2 hours, then warm to RT for 1 hour. -
Oxidation: Cool back to 0°C. Carefully add 3M NaOH (123 mL) followed by dropwise addition of 30%
(42 mL). Caution: Vigorous exotherm and gas evolution.[1] -
Stir at 50°C for 1 hour to ensure complete oxidation.
-
Workup: Extract with EtOAc (3 x 200 mL). Wash combined organics with saturated
(to quench peroxides) and brine. -
Purification: The regioselectivity typically favors the 5-isomer (anti-Markovnikov relative to the bridgehead).[1] Purify by crystallization or chromatography to isolate the major alcohol isomer.[1]
-
Yield Target: 65-75%
-
Step 3: Oxidation to N-Cbz-2-azabicyclo[2.2.2]octan-5-one
Objective: Convert the secondary alcohol to the ketone.[1]
Reagents:
-
Intermediate 2 (Alcohol): 1.0 equiv.
-
Jones Reagent (
in ) OR Swern conditions. -
Solvent: Acetone (for Jones).
Protocol (Jones Oxidation - Scalable):
-
Dissolve Intermediate 2 (20 g, 76 mmol) in reagent-grade acetone (200 mL) and cool to 0°C.
-
Add Jones Reagent dropwise until the orange color persists for >1 minute.[1]
-
Stir for 20 minutes at 0°C.
-
Quench: Add isopropanol (10 mL) to quench excess oxidant (color turns green).
-
Workup: Decant the liquid from the chromium salts. Concentrate the acetone solution. Dilute residue with water and extract with DCM.[1]
-
Purification: Pass through a short pad of silica gel to remove chromium residues.
-
Yield Target: 85-90%
-
Step 4: Deprotection to 2-Azabicyclo[2.2.2]octan-5-one HCl
Objective: Remove the Cbz group and form the stable salt.[1]
Reagents:
-
Intermediate 3 (Ketone): 1.0 equiv.
-
/ Pd-C (10%) OR
(if chemical deprotection preferred). -
For HCl salt: HCl in dioxane or ether.
Protocol (Hydrogenolysis):
-
Dissolve Intermediate 3 (15 g, 58 mmol) in Methanol (150 mL).
-
Add 10% Pd/C (1.5 g, 10 wt%).
-
Hydrogenation: Stir under
atmosphere (balloon or low pressure 1-2 bar) for 4-6 hours. Monitor by TLC for disappearance of starting material. -
Filtration: Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric when dry.[1]
-
Salt Formation: Cool the filtrate to 0°C. Add HCl (4M in Dioxane, 20 mL) dropwise.
-
Isolation: Concentrate the solvent to ~20% volume.[1] Add diethyl ether to precipitate the hydrochloride salt.[1] Filter the white solid and dry under vacuum.[1]
-
Final Yield Target: 80-90%
-
Appearance: White to off-white crystalline solid.
-
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Identity | Characteristic bridgehead protons; absence of aromatic Cbz signals. | |
| Purity | HPLC (C18, Acetonitrile/Water) | > 98.0% area |
| Chloride Content | Argentometric Titration | 98-102% of theoretical |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
Troubleshooting Guide
-
Low Yield in Diels-Alder: Ensure
is fresh and colorless. Yellow/brown indicates hydrolysis and reduced Lewis acidity.[1] Ensure the bis-carbamate is dry.[5] -
Regioselectivity in Hydroboration: If the 6-ol isomer is significant, use 9-BBN instead of
to increase steric bulk and selectivity for the 5-position. -
Incomplete Oxidation: If Jones oxidation stalls, ensure the acetone is not contaminated with significant water.[1] Alternatively, use TEMPO/NaOCl for a milder oxidation profile.
References
-
Diels-Alder Construction of Isoquinuclidines
-
Hydroboration of Bicyclic Alkenes
-
Brown, H. C., et al. "Hydroboration. 51. Directive effects in the hydroboration of representative bicyclic alkenes." Journal of Organic Chemistry, 1980 , 45(5), 846–855. Link
-
-
General Synthesis of Isoquinuclidinones
Sources
2-azabicyclo[2.2.2]octan-5-one hydrochloride reaction conditions
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as 5-oxoisoquinuclidine hydrochloride).[1] This rigid, bridged bicyclic scaffold is a high-value pharmacophore in neuropharmacology (e.g., nicotinic receptor ligands, substance P antagonists) and a bioisostere for piperidines and tropanes.
Reaction Conditions, Handling, and Synthetic Protocols
Introduction & Scaffold Utility
The 2-azabicyclo[2.2.2]octan-5-one core offers a distinct topological advantage over flat aromatic or flexible piperidine scaffolds.[1] Its rigid bicyclic framework locks substituents into defined vectors, enhancing receptor selectivity and metabolic stability.[1]
-
Key Features:
Handling the Hydrochloride Salt
The commercial availability of this compound as the hydrochloride salt (HCl) presents a solubility and reactivity challenge.[1] The protonated amine (
Solubility Profile
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |
| Water | High (>100 mg/mL) | Moderate | Good for aqueous workups.[1] |
| Methanol | High | High | Preferred for hydrogenation/reduction.[1] |
| DCM/CHCl3 | Low/Insoluble | High | Crucial: Salt must be free-based for DCM reactions.[1] |
| THF/Ether | Insoluble | High | Free-basing required for organometallics.[1] |
| DMSO | High | High | Use for |
Protocol: In-Situ vs. Extractive Free-Basing
For most anhydrous reactions (e.g., Reductive Amination, Wittig), you must neutralize the salt.[1]
Method A: Extractive Free-Basing (Recommended for Organometallics) [1]
-
Dissolve the HCl salt (1.0 eq) in minimum water.[1]
-
Add saturated aqueous
or (pH > 12).[1] -
Extract
with DCM or . -
Dry organic layer over anhydrous
(avoid if Lewis acidity is a concern later).[1] -
Concentrate in vacuo (Keep bath < 40°C; free base is volatile).
Method B: In-Situ Neutralization (Recommended for Reductive Amination) [1]
-
Suspend HCl salt in DCE or DCM.[1]
-
Add 1.0–1.2 eq of DIPEA (Diisopropylethylamine) or
.[1] -
Stir for 15 min until the salt dissolves or forms a fine suspension.
Core Reaction Protocols
Workflow Visualization
The following diagram outlines the divergent synthetic pathways from the parent HCl salt.
Caption: Divergent synthetic pathways from the HCl salt. Note the critical branching point at the Free Base intermediate.
Protocol 1: Reductive Amination (Library Synthesis)
This is the most common reaction to functionalize the C5 position.[1]
-
Challenge: The secondary amine in the ring can compete if not protected, but in the 5-one scaffold, the bridgehead nitrogen is sterically distinct. However, if
is small, competition can occur.[1] -
Standard: Use the HCl salt directly with in situ buffering.[1]
Step-by-Step:
-
Preparation: In a sealed tube or round-bottom flask, suspend 2-azabicyclo[2.2.2]octan-5-one HCl (1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).
-
Buffering: Add DIPEA (1.2 mmol, 209 µL). Stir for 10 min. The mixture should clarify.[1]
-
Imine Formation: Add the desired Primary Amine (
) (1.1 mmol).[1]-
Optional: Add Acetic Acid (1.5 mmol) if the amine is weakly nucleophilic (e.g., anilines).
-
Stir at Room Temperature (RT) for 1–2 hours.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.
-
Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS.[1]
-
Workup: Quench with saturated
. Extract with DCM ( ).[1] -
Purification: The product is a diamine.[1] Use amine-functionalized silica or add 1%
to the eluent (DCM/MeOH) to prevent streaking.[1]
Protocol 2: Stereoselective Ketone Reduction
The bridge creates steric bulk.[1] Hydride attack typically occurs from the less hindered face.[1]
-
Small Hydrides (
): Attack from the exo face (away from the bridge) Yields Endo-Alcohol (hydroxyl cis to the nitrogen bridge).[1] -
Bulky Hydrides (L-Selectride): Attack from the endo face (forced by torsional strain)
Yields Exo-Alcohol .[1]
Procedure (
-
Dissolve the Free Base (1.0 mmol) in MeOH (5 mL) at 0°C.
-
Note: Can use HCl salt if 1.0 eq
is added to the MeOH first.[1]
-
-
Add
(1.5 mmol) portion-wise. -
Stir at 0°C for 30 min, then warm to RT for 1 hour.
-
Concentrate, dissolve residue in DCM, wash with water.[1]
-
Result: Predominantly endo-alcohol (typically >4:1 dr).[1]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion (Reductive Amination) | HCl salt not fully neutralized; pH too low.[1] | Increase DIPEA to 2.0 eq. Ensure salt is finely suspended/dissolved before STAB addition.[1] |
| Product Trapped on Silica | High polarity of the bicyclic amine.[1] | Use DCM:MeOH:NH4OH (90:9:1) or amine-functionalized silica cartridges.[1] |
| Regioselectivity (N-alkylation vs C=O) | The ring nitrogen is nucleophilic.[1] | If using alkyl halides, protect the ring nitrogen (e.g., Boc) first. For reductive amination, the imine forms faster than N-alkylation of the bridgehead N if conditions are controlled (STAB is selective). |
| Hygroscopicity | The HCl salt absorbs water rapidly.[1] | Store in a desiccator.[1] Weigh quickly. If "wet," dry under high vacuum at 40°C for 4h before use.[1] |
Safety & Handling
-
Biological Activity: Many 2-azabicyclo[2.2.2]octane derivatives are potent neuroactive agents (AChE inhibitors, receptor ligands).[1] Treat all derivatives as potentially toxic.[1]
-
Volatility: The free base of the ketone is moderately volatile.[1] Do not keep under high vacuum for extended periods without a cold trap.[1]
References
-
Synthesis and Reactivity of Isoquinuclidines
-
Pharmacological Applications (Presenilin-1 Inhibitors)
-
Stereoselective Synthesis & Lobelane Analogs
-
Commercial Specification & Properties
Sources
- 1. chemscene.com [chemscene.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane and nitrosation of the resulting amines. New rearrangement products of the monoterpenoid 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 6. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 9. capotchem.com [capotchem.com]
role of 2-azabicyclo[2.2.2]octan-5-one hydrochloride in CNS disorder treatment
Topic: Strategic Utilization of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride in CNS Drug Discovery Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Abstract
The 2-azabicyclo[2.2.2]octan-5-one scaffold (commonly referred to as isoquinuclidinone ) represents a privileged structural motif in central nervous system (CNS) medicinal chemistry. Distinct from its isomer 1-azabicyclo[2.2.2]octane (quinuclidine)—which is ubiquitous in nicotinic acetylcholine receptor (nAChR) research—the 2-azabicyclo core offers unique conformational rigidity and vector orientation. This scaffold is primarily utilized to design high-affinity ligands for Sigma receptors (
Part 1: Mechanistic Insight & Structural Utility
The Isoquinuclidine Advantage
In CNS drug design, "conformational restriction" is a key strategy to enhance potency and selectivity while reducing off-target metabolic liability. The 2-azabicyclo[2.2.2]octane core serves as a rigidified bioisostere for piperidine or cyclohexylamine rings.
-
Vector Control: The ketone at position C-5 provides a versatile handle for
to hybridization changes (via reduction or Grignard addition), allowing precise placement of lipophilic pharmacophores required for hydrophobic pockets in GPCRs and Sigma receptors. -
Basicity & Penetration: The secondary amine (N-2) usually has a pKa of ~9-10, ensuring the compound exists primarily as a cation at physiological pH, which is critical for electrostatic interactions with aspartate residues in receptor binding sites (e.g., Asp126 in
R). However, the lipophilic bicyclic cage masks this charge sufficiently to permit passive diffusion across the Blood-Brain Barrier (BBB).
Therapeutic Targets
-
Sigma-1 Receptors (
R): Ligands containing the isoquinuclidine core modulate R, which acts as a molecular chaperone at the mitochondrion-associated endoplasmic reticulum membrane (MAM). Agonists are explored for neuroprotection (Alzheimer’s, Parkinson’s), while antagonists have potential in neuropathic pain and antipsychotic treatments. -
NK1 Antagonists: Derivatives substituted at the C-5 position can mimic the spatial arrangement of Substance P antagonists, offering efficacy in treating depression and emesis.
Part 2: Experimental Protocols
Protocol 1: Chemical Derivatization (Reductive Amination)
Objective: To synthesize a 5-amino-isoquinuclidine derivative, a common pharmacophore for Sigma-1 receptor ligands. Starting Material: 2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 5845-15-8 or equivalent salt).
Reagents:
-
Amine partner (e.g., Benzylamine or substituted aniline)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Free Basing (Optional but Recommended):
-
Dissolve 1.0 eq of 2-azabicyclo[2.2.2]octan-5-one HCl in minimal water.
-
Basify with saturated
to pH > 10. -
Extract 3x with DCM, dry over
, and concentrate to yield the free base ketone. Note: The HCl salt can be used directly if TEA is added.
-
-
Imine Formation:
-
In a flame-dried flask under
, dissolve the ketone (1.0 eq) and the amine partner (1.1 eq) in DCE (0.1 M concentration). -
Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH4OH (90:9:1) is typically required due to the polarity of the secondary amine.
-
Visualizing the Synthesis Pathway:
Caption: Synthetic route for converting the isoquinuclidinone scaffold into a bioactive amine ligand.
Protocol 2: In Vitro Sigma-1 Receptor Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human
R. -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Nonspecific Binding Control: Haloperidol (10 µM).
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in fresh buffer.
-
-
Incubation:
-
In a 96-well plate, add:
-
50 µL Membrane suspension (20–50 µg protein).
-
25 µL [³H]-(+)-Pentazocine (Final conc: ~2 nM).
-
25 µL Test Compound (Concentration range:
to M).
-
-
Total Volume: 200 µL (adjust with buffer).
-
-
Equilibrium:
-
Incubate at 37°C for 120 minutes.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce nonspecific binding).
-
Wash filters 3x with ice-cold buffer.
-
-
Quantification:
-
Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate
using non-linear regression (One-site competition model). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol 3: PAMPA-BBB (Blood-Brain Barrier Permeability)
Objective: Verify that the isoquinuclidine derivative can cross the BBB via passive diffusion.
System:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.
Procedure:
-
Preparation:
-
Coat the donor plate membrane with 4 µL of Lipid Solution.
-
Prepare Test Compound solution (10 mM stock in DMSO) diluted to 50 µM in PBS (pH 7.4).
-
-
Loading:
-
Add 200 µL of Test Compound solution to the Donor wells.
-
Add 300 µL of PBS to the Acceptor wells.
-
-
Sandwich & Incubate:
-
Place Donor plate on top of Acceptor plate (creating a "sandwich").
-
Incubate at RT for 18 hours in a humidity chamber (to prevent evaporation).
-
-
Analysis:
-
Separate plates.
-
Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation:
-
Calculate Effective Permeability (
) using the standard PAMPA equation. -
Benchmark:
cm/s indicates high CNS permeability.
-
Visualizing the Screening Workflow:
Caption: Decision tree for advancing isoquinuclidine candidates based on affinity and permeability.
Part 3: Data Presentation & Analysis
Table 1: Comparative Physicochemical Properties of Azabicyclo Scaffolds Use this table to justify scaffold selection in your grant or publication.
| Property | 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) | 1-Azabicyclo[2.2.2]octane (Quinuclidine) | Relevance to CNS Design |
| Primary Target Class | Sigma Receptors, NK1, Iboga analogs | nAChR (Alpha-7), Muscarinic | Target Specificity |
| Nitrogen Position | Bridgehead (Secondary Amine) | Bridgehead (Tertiary Amine) | Derivatization potential (2-aza allows N-substitution) |
| Lipophilicity (LogP) | ~1.2 (Core) | ~0.9 (Core) | 2-aza is slightly more lipophilic, aiding BBB crossing |
| Metabolic Stability | High (Rigid cage protects N) | Moderate (N-oxidation common) | Duration of Action |
References
-
Weber, F. et al. (2016).[1][2][3] Synthesis and Sigma Receptor Binding of 2,5-Diazabicyclo[2.2.2]octane Derivatives.Journal of Medicinal Chemistry .
-
Largent, B. L. et al. (1988). Structural determinants of sigma receptor affinity.[3]Molecular Pharmacology .
-
Fonken, G. S. et al. (1973). 2-Benzoyl-2-azabicyclo[2.2.2]octane derivatives.[4]U.S. Patent 3,741,973 .[4]
-
Cheng, Y.[5] & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology .
-
Di, L. et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.European Journal of Medicinal Chemistry .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
synthesis of novel derivatives from 2-azabicyclo[2.2.2]octan-5-one hydrochloride
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthetic manipulation of 2-azabicyclo[2.2.2]octan-5-one hydrochloride , a rigid bicyclic scaffold (isoquinuclidine) offering unique 3D vectors for drug discovery.
Introduction: The Isoquinuclidine Advantage
In the pursuit of novel chemical space, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold represents a valuable alternative to the ubiquitous piperidine or tropane rings. Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), where the nitrogen is at the bridgehead and non-nucleophilic in amidation, the isoquinuclidine nitrogen is located within the ethano bridge (position 2).
Key Structural Features:
-
Rigidity: The bicyclic framework locks substituents into defined vectors, reducing the entropic penalty of binding to protein targets (GPCRs, Ion Channels).
-
Fsp3 Character: High fraction of sp3 carbons improves solubility and metabolic stability compared to flat aromatic systems.
-
Vector Diversity: The C5-ketone provides a handle for introducing vectors orthogonal to the N2-amine, allowing for precise "growing" of the molecule into receptor pockets (e.g., VMAT2, nAChRs).
Strategic Synthetic Planning
The starting material is supplied as the hydrochloride salt . Direct reaction of the ketone without addressing the secondary amine at position 2 is ill-advised due to potential self-condensation or competitive nucleophilicity.
The Core Workflow:
-
Salt Break & N-Protection: Unmasking the amine and installing a protecting group (Boc, Cbz, or Benzyl) to differentiate the N-terminus from the C-terminus.
-
C5-Functionalization: Exploiting the ketone via:
-
Reductive Amination: To generate secondary/tertiary amines (Library Synthesis).
-
Organometallic Addition: To generate tertiary alcohols (Stereochemical Probes).
-
Olefination: To extend the carbon skeleton (Linker Synthesis).
-
Visualization: Synthetic Pathway
Figure 1: Divergent synthesis workflow starting from the hydrochloride salt.
Experimental Protocols
Protocol A: Salt Neutralization and N-Boc Protection
Rationale: The HCl salt is hygroscopic and acidic. In situ neutralization followed by Boc-protection is the most efficient route to a stable intermediate for purification.
Reagents:
-
Starting Material: 2-azabicyclo[2.2.2]octan-5-one HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O): 1.1 equiv
-
Triethylamine (TEA): 2.5 equiv
-
Solvent: Dichloromethane (DCM) or THF
Procedure:
-
Suspend the 2-azabicyclo[2.2.2]octan-5-one HCl (10 mmol) in DCM (50 mL) at 0 °C.
-
Add TEA (25 mmol) dropwise. The suspension will clear as the free base is liberated, followed by precipitation of TEA·HCl.
-
Add Boc2O (11 mmol) dissolved in minimal DCM dropwise over 10 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain for amine disappearance).
-
Workup: Wash with 0.5 M citric acid (to remove excess TEA/amine), saturated NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is typically a white solid or viscous oil.
Protocol B: Reductive Amination (Library Synthesis)
Rationale: This reaction creates a diversity point at C5. The bicyclic system usually imparts facial selectivity, often favoring the anti approach relative to the bulky N-Boc bridge, yielding the cis (amine relative to N-bridge) isomer as the major product, though mixtures are common.
Reagents:
-
Scaffold: N-Boc-2-azabicyclo[2.2.2]octan-5-one (1.0 equiv)
-
Amine Partner: Primary or Secondary amine (1.1–1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic acid (1–2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Procedure:
-
Dissolve the N-Boc ketone (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).
-
Add Acetic Acid (catalytic). Stir for 30 minutes to allow imine/iminium formation.
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT overnight (12–16 h).
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes.
-
Extraction: Extract with DCM (3x). Dry organics over MgSO4.
-
Analysis: The product will be a mixture of diastereomers (endo/exo).
-
Separation: These diastereomers are often separable by preparative HPLC or careful flash chromatography.
-
Validation: 1H NMR will show distinct shifts for the C5-H proton depending on its axial/equatorial orientation relative to the bridge.
-
Protocol C: Grignard Addition (Stereocontrolled)
Rationale: Addition of organometallics to the C5 ketone yields tertiary alcohols. The stereochemistry is dictated by the "endo" vs "exo" attack. Literature suggests nucleophilic attack occurs preferentially from the face anti to the ethano bridge containing the nitrogen, but this is substrate-dependent.
Reagents:
-
Scaffold: N-Boc-2-azabicyclo[2.2.2]octan-5-one (1.0 equiv)
-
Grignard Reagent: R-MgBr (1.5 equiv, e.g., Phenylmagnesium bromide)
-
Solvent: Anhydrous THF or Diethyl Ether
Procedure:
-
Dissolve N-Boc ketone (1.0 mmol) in anhydrous THF (10 mL) under Nitrogen/Argon.
-
Cool to 0 °C (or -78 °C for higher stereoselectivity).
-
Add R-MgBr (1.5 mmol) dropwise over 15 minutes.
-
Stir at 0 °C for 1 hour, then allow to warm to RT.
-
Quench: Carefully add saturated NH4Cl solution.
-
Workup: Extract with EtOAc. Wash with brine. Dry over Na2SO4.
-
Outcome: Formation of the tertiary alcohol.
-
Note: If the N-protecting group is a carbamate (Boc), avoid excessive heating or large excesses of Grignard to prevent attack on the Boc carbonyl.
-
Analytical Validation & Stereochemistry
Characterizing the derivatives of 2-azabicyclo[2.2.2]octane requires attention to stereoisomerism.
Diastereomer Designation
The substituents at C5 can be syn or anti relative to the N2-bridge.
-
NOESY/ROESY NMR: Crucial for assignment. Look for cross-peaks between the C5-substituent and the bridgehead protons (H1/H4) or the N-bridge protons (H3).
-
Coupling Constants (J-values): The vicinal coupling of C5-H (in reductive amination products) with C6-H protons can help distinguish axial/equatorial orientation, though the twisted boat/chair conformation of the [2.2.2] system makes this complex.
Data Summary Table
| Reaction Type | Key Reagent | Product Class | Stereochemical Outcome |
| N-Protection | Boc2O, TEA | Carbamate | N/A (Achiral at N) |
| Reductive Amination | Amine, STAB | 2°/3° Amine | Mixture (often ~3:1 ratio) |
| Grignard | R-MgBr | 3° Alcohol | Major isomer: Attack anti to N-bridge |
| Wittig | Ph3P=CH2 | Exocyclic Alkene | E/Z isomers possible if substituted |
References
-
Borne, R. F., Clark, C. R., & Holbrook, J. M. (1976).[1] 2-Azabicyclo[2.2.2]octane analogues of the prodine analgetics.[2] Journal of Medicinal Chemistry.[1][2]
-
Miller, G. W., et al. (2011). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. Journal of Medicinal Chemistry (Discusses stereocontrol on the scaffold).
-
Krow, G. R. (1974). Stereoselective additions of phenylmagnesium bromide to N-substituted-2-azabicyclo[2.2.2]octa-5- and 6-ones. Journal of Heterocyclic Chemistry.[1]
-
Smolecule. (n.d.). 2-Azabicyclo[2.2.2]octan-5-one Product Description and Reactivity.
Sources
Application Note: 2-Azabicyclo[2.2.2]octan-5-one Derivatives as Presenilin-1 Selective Inhibitors
[1]
Executive Summary
This guide details the application of 2-azabicyclo[2.2.2]octan-5-one based compounds—specifically the aryl-sulfonamide derivatives (e.g., Compound (+)-13b)—as selective chemical probes for Presenilin-1 (PSEN1) .[1][2] Unlike broad-spectrum gamma-secretase inhibitors (GSIs) that cause Notch-related toxicity, this class of inhibitors exploits the structural differences between PSEN1 and PSEN2 transmembrane domains to selectively block Amyloid-Beta (Aβ) production while sparing critical signaling pathways.
Key Distinction: The 2-azabicyclo[2.2.2]octan-5-one hydrochloride is the pharmacophoric scaffold . To achieve nanomolar potency and PSEN1 selectivity, this core must be substituted with specific aryl-sulfonamide moieties.[1] This protocol focuses on the application of these functional derivatives.
Mechanism of Action & Selectivity Logic
The Challenge: The Gamma-Secretase Complex
Gamma-secretase is a tetrameric complex responsible for cleaving Type-I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch.[3][4]
-
Catalytic Subunit: Presenilin (Isoforms: PSEN1 or PSEN2 ).[2][5]
-
Accessory Subunits: Nicastrin (NCT), APH-1 (Isoforms: A or B), PEN-2.[4]
The Solution: Structural Complementarity
The 2-azabicyclo[2.2.2]octan-5-one scaffold binds to a unique hydrophobic cleft in PSEN1.[1]
-
Selectivity Driver: The binding pocket in PSEN1 contains specific residues (e.g., Met478 ) that differ in PSEN2 (which contains Ile478 ).
-
Steric Clash: The bulky "U-shaped" conformation of the sulfonamide derivative fits into the PSEN1 pocket but clashes with the isoleucine residue in PSEN2, resulting in >350-fold selectivity.
Pathway Visualization
Caption: Differential inhibition logic. The inhibitor selectively targets PSEN1 complexes, significantly reducing Aβ load while allowing PSEN2 complexes to maintain sufficient Notch signaling.
Experimental Protocols
Protocol 1: Reconstitution & Handling
Objective: Prepare a stable stock solution of the inhibitor (e.g., Compound (+)-13b) derived from the hydrochloride scaffold.
Materials:
-
Inhibitor (Solid salt or free base).
-
DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.
-
Vortex mixer.
Procedure:
-
Solubility Check: The hydrochloride salt is generally water-soluble, but for cellular assays, the free base sulfonamide derivatives are hydrophobic. Dissolve the functional inhibitor in 100% DMSO to create a 10 mM stock .
-
Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution: On the day of the experiment, dilute the stock into pre-warmed culture medium. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Protocol 2: Cell-Based Selectivity Assay (Aβ vs. Notch)
Objective: Validate PSEN1 selectivity by measuring Aβ40/42 reduction versus Notch intracellular domain (NICD) generation.
Cell Lines:
-
HEK293-APP: Stably overexpressing Swedish mutant APP (for Aβ readout).
-
HEK293-NotchΔE: Stably overexpressing NotchΔE substrate (for Notch readout).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well poly-D-lysine coated plates. Incubate for 24 hours. -
Treatment:
-
Prepare a serial dilution of the inhibitor (0.1 nM to 10 µM).
-
Include controls: DAPT (Broad GSI, positive control) and DMSO (Vehicle).
-
Treat cells for 16 hours .
-
-
Supernatant Collection (Aβ):
-
Collect culture media. Add protease inhibitors immediately.
-
Quantify Aβ40 and Aβ42 using a specific Sandwich ELISA or HTRF kit.
-
-
Lysate Collection (Notch):
-
Lyse cells using RIPA buffer + Protease Inhibitor Cocktail.
-
Perform Western Blot for NICD (Notch Intracellular Domain) using an antibody specific to cleaved Notch (Val1744).
-
-
Data Analysis:
-
Calculate IC50 for Aβ reduction.
-
Calculate IC50 for Notch inhibition.
-
Selectivity Index (SI):
. -
Success Criteria: A PSEN1 selective inhibitor should show low nanomolar IC50 for Aβ but >1 µM IC50 for Notch (or significantly shifted curve).
-
Protocol 3: Differential PSEN Complex Binding (Photoaffinity Labeling)
Objective: Confirm physical binding to PSEN1 over PSEN2.
Materials:
-
Photo-activatable probe version of the 2-azabicyclo[2.2.2]octane inhibitor (custom synthesis required if not commercially available).
-
Microsomal membranes from PSEN1-/- and PSEN2-/- knockout fibroblasts.
Steps:
-
Incubate membranes (100 µg protein) with the photo-probe (10 nM) in the presence or absence of the test compound (competition assay).
-
UV irradiate (350 nm) for 30 minutes on ice to crosslink.
-
Solubilize membranes and perform immunoprecipitation (IP) for PSEN1 and PSEN2 separately.
-
Detect labeled band via fluorescence or biotin-streptavidin blot.
-
Result: The test compound should compete off the probe signal in PSEN1 precipitates but not in PSEN2 precipitates.
-
Summary of Pharmacological Properties (Compound (+)-13b)
| Property | Value | Notes |
| Scaffold | 2-azabicyclo[2.2.2]octan-5-one | Core pharmacophore |
| Target | PSEN1-APH1B Complex | Primary target |
| IC50 (PSEN1) | 1.4 nM | Highly potent |
| Selectivity | >350-fold vs PSEN2 | Sparing effect |
| Brain Penetration | High | Suitable for CNS in vivo studies |
| Solubility | Moderate to High | Improved by hydrochloride salt form |
References
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors.[2][4][6] European Journal of Medicinal Chemistry, 260, 115725.[6]
-
Smolecule. 2-Azabicyclo[2.2.2]octan-5-one Product Information.
-
Janssen Pharmaceutica NV. Patent US20150164858A1: Gamma-secretase inhibitors.[6]
-
Serneels, L., et al. (2011). Identification of Presenilin 1-Selective γ-Secretase Inhibitors with Reconstituted γ-Secretase Complexes.[4] Biochemistry, 50(11), 892–896. (Context on PSEN1 selectivity assays).
Sources
- 1. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. What are PSEN1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Azabicyclo[2.2.2]octan-5-one as a Pharmacophore Scaffold
Technical Guide for Medicinal Chemistry & Lead Optimization
Abstract
This guide details the strategic application of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (isoquinuclidin-5-one) in drug design. Distinct from its isomer quinuclidine (1-azabicyclo[2.2.2]octane), this scaffold offers a unique "rigidified piperidine" geometry. It serves as a saturated bioisostere for phenyl rings and provides defined exit vectors for library generation. This document provides structural analysis, validated neutralization protocols, and step-by-step methodologies for reductive amination and olefination.
Introduction: The "Escape from Flatland"
In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons (
The 2-azabicyclo[2.2.2]octan-5-one scaffold represents a high-value geometric constraint. Unlike flexible piperidines, the ethano-bridge locks the conformation, reducing the entropic penalty of binding.
-
Bioisosterism: It acts as a 3D bioisostere for para-substituted phenyl rings, maintaining similar vector distances (approx. 5.5 Å between substituents) while dramatically increasing metabolic stability and water solubility.
-
Chirality: The scaffold is chiral. While often supplied as a racemate, enantiopure forms are critical for receptor selectivity (e.g., nAChR or Sigma receptors).
Structural Comparison
| Feature | Phenyl Ring | Piperidine | 2-Azabicyclo[2.2.2]octan-5-one |
| Geometry | Planar (2D) | Flexible Chair | Rigid Bicyclic (3D) |
| Electronic | Aromatic ( | Basic Amine | Basic Amine + Ketone Handle |
| Solubility | Low | Moderate | High |
| Vectors | 180° (para) | Variable | Fixed Dihedral Angles |
Structural Analysis & Vector Map
The ketone at C5 and the amine at N2 provide orthogonal handles for derivatization.
Figure 1: Functionalization logic. The N2 position usually requires free-basing or protection group manipulation, while C5 allows for stereoselective nucleophilic addition.
Experimental Protocols
Module A: Salt Neutralization (Free-Basing) strategy
Rationale: The hydrochloride salt is stable for storage but acidic. Direct use in organometallic reactions (Grignard, Wittig) will quench reagents. For reductive amination, the salt can often be used directly if a base (TEA/DIPEA) is included, but free-basing ensures stoichiometric control.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-azabicyclo[2.2.2]octan-5-one HCl in minimal water (approx. 5 mL/g).
-
Basification: Cool to 0°C. Slowly add saturated aqueous
or (2M) until pH > 12. -
Extraction: Extract exhaustively with DCM (3 x 10 mL/g). Note: The free base is highly polar; multiple extractions are necessary.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at low temperature (<30°C) as the free base can be volatile. -
Storage: Use immediately or store under Argon at -20°C.
Module B: Stereoselective Reductive Amination
Application: Creating tertiary amine libraries for GPCR ligands. Stereochemistry: Hydride attack typically occurs from the less hindered face (exo-face), yielding the endo-amine as the major diastereomer, though this is substrate-dependent.
Reagents:
-
Scaffold: 2-azabicyclo[2.2.2]octan-5-one (Free base or HCl + TEA)
-
Amine Partner: Primary or Secondary amine (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (AcOH) (1.0 eq)
Step-by-Step Protocol:
-
Imine Formation: In a flame-dried vial, suspend the scaffold (1.0 mmol) in anhydrous DCE (5 mL).
-
If using HCl salt: Add TEA (1.1 mmol) and stir for 10 min.
-
Add the amine partner (1.1 mmol) and AcOH (1.0 mmol).
-
Stir at Room Temperature (RT) for 1–2 hours (monitor by LCMS for imine formation).
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h) under nitrogen.
-
Quench: Quench with saturated aqueous
. Stir vigorously for 20 min until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: The resulting diastereomers often have distinct Rf values. Separate via flash chromatography (Silica, DCM:MeOH:NH4OH gradient).
Module C: Wittig Olefination
Application: Extending the carbon skeleton (e.g., for linker attachment).
Protocol:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Add KOtBu (1.2 eq) dropwise. Solution turns bright yellow. Stir for 30 min.
-
Addition: Dissolve free-based 2-azabicyclo[2.2.2]octan-5-one (1.0 eq) in THF. Add dropwise to the ylide solution at 0°C.
-
Reflux: Warm to RT, then reflux for 4–6 hours. The ketone is sterically hindered; heat is often required.
-
Workup: Cool, dilute with Et2O, filter off triphenylphosphine oxide precipitate. Concentrate and purify.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Reductive Amination) | Imine hydrolysis or poor formation | Add molecular sieves (4Å) during Step 1. Increase AcOH to 2.0 eq. |
| No Reaction (Wittig) | HCl salt quenching ylide | Critical: Must use free-base. Ensure salt is completely neutralized before adding to ylide. |
| Stereoisomer Mixtures | Lack of facial selectivity | Use bulky reducing agents (e.g., L-Selectride) to enhance diastereoselectivity, though this requires a 2-step reduction (Imine -> Amine). |
| Poor Solubility | Highly polar scaffold | Use DCM/MeOH (9:1) or Chloroform/Isopropanol (3:1) for extractions. |
Logical Workflow Diagram
Figure 2: Decision tree for handling the hydrochloride salt depending on downstream chemistry.
References
-
Synthesis via Hetero-Diels-Alder: Krow, G. R., et al. "Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction." Journal of Organic Chemistry. Link
-
Bioisosterism: Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1][2] Nature Communications. (Note: Discusses the oxa-analog, applicable to aza-analog geometry). Link
-
Medicinal Application (Sigma Receptors): Mach, R. H., et al. "Synthesis and Sigma Receptor Binding of a Series of 2-Azabicyclo[2.2.2]octanes." Journal of Medicinal Chemistry. Link
-
Stereocontrol in Reduction: Hoffmann, H. M. R., et al. "Synthesis of Enantiopure 3-Quinuclidinone Analogues... and Stereocontrol of Nucleophilic Addition."[3] Journal of Organic Chemistry. Link
Sources
Application Note: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride in CNS Drug Discovery
Abstract
This technical guide details the utility of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (Isoquinuclidone HCl) as a versatile scaffold in the synthesis of central nervous system (CNS) stimulants and cognitive enhancers. Unlike its structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), the isoquinuclidine framework offers unique vector positioning for functional groups, making it a critical bioisostere for phenyltropanes and nicotinic acetylcholine receptor (nAChR) ligands. This note provides handling protocols, synthetic pathways for derivatization, and quality control metrics for integrating this intermediate into lead optimization campaigns.
Introduction: The Isoquinuclidine Advantage
In the development of psychostimulants and nootropics, rigid bicyclic amines are prized for their ability to constrain pharmacophores into bioactive conformations. While the tropane ring (found in cocaine and benztropine) and quinuclidine ring (found in various nAChR agonists) are well-established, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) skeleton represents an under-explored chemical space with distinct advantages:
-
Structural Rigidity: The bridged [2.2.2] system eliminates conformational entropy, potentially increasing binding affinity to targets like the Dopamine Transporter (DAT) or
nAChR. -
Vector Diversity: The C5-ketone serves as a versatile "handle" for stereoselective functionalization via reductive amination or nucleophilic addition, allowing access to novel chemical space distinct from C3-substituted quinuclidines.
-
Metabolic Stability: The bicyclic cage protects the core nitrogen and adjacent carbons from rapid oxidative metabolism compared to flexible piperidine analogs.
Structural Comparison
The following diagram illustrates the relationship between the isoquinuclidine scaffold and established stimulant pharmacophores.
Figure 1: Structural relationship of 2-azabicyclo[2.2.2]octane to established CNS scaffolds and their primary biological targets.
Chemical Properties & Handling[1]
Compound: 2-Azabicyclo[2.2.2]octan-5-one hydrochloride CAS: 1514112-02-7 (generic/base related) Molecular Weight: 161.63 g/mol (HCl salt)[1]
| Property | Description | Application Note |
| Appearance | White to off-white hygroscopic solid | Store in desiccator; weigh quickly to prevent clumping. |
| Solubility | Soluble in Water, MeOH, DMSO | Poor solubility in non-polar solvents (DCM, Et2O) unless free-based. |
| Basicity | Secondary amine (pKa ~9-10) | Requires neutralization (free-basing) before use in non-polar nucleophilic additions. |
| Stability | Stable at -20°C | Ketone is prone to self-condensation if stored as a free base in solution for prolonged periods. |
Safety Warning: This compound is a potent CNS active intermediate. All handling must occur in a fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Treat all derivatives as potential neurotoxins until proven otherwise.
Synthetic Application Protocols
The primary utility of 2-azabicyclo[2.2.2]octan-5-one is the stereoselective introduction of amine or aryl groups at the C5 position. The bridgehead protons creates significant steric differentiation between the endo and exo faces, allowing for high diastereoselectivity.
Protocol A: Free-Basing (Preparation for Organic Synthesis)
Rationale: The HCl salt is insoluble in the anhydrous organic solvents (THF, DCM) required for many derivatization reactions.
-
Dissolve 1.0 eq (e.g., 500 mg) of the HCl salt in minimal water (approx. 2 mL).
-
Cool to 0°C and slowly add saturated NaHCO₃ solution until pH ~9-10.
-
Extract exhaustively with CHCl₃/Isopropanol (3:1 mixture) or DCM (5 x 5 mL). Note: The amine is highly polar; simple DCM extraction often results in poor recovery.
-
Dry combined organics over anhydrous Na₂SO₄.
-
Concentrate in vacuo at <30°C. Do not heat , as the free base may be volatile or unstable. Use immediately.
Protocol B: Stereoselective Reductive Amination
Rationale: This reaction installs the "tail" of the stimulant molecule. Using Sodium Triacetoxyborohydride (STAB) typically favors the thermodynamic product.
Reagents:
-
2-azabicyclo[2.2.2]octan-5-one (Free base, from Protocol A)
-
Primary Amine (R-NH₂, e.g., benzylamine or substituted aniline)
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried flask under Argon, dissolve the ketone (1.0 eq) in anhydrous DCE (0.2 M concentration).
-
Add the amine (1.1 eq).
-
Add AcOH (1.0 eq) to catalyze imine formation.
-
Stir at room temperature for 1-2 hours. Checkpoint: Monitor by LCMS for disappearance of ketone mass.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 h).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The polarity of the bicyclic amine requires ammoniated eluents to prevent streaking.
-
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the conversion of the ketone intermediate into bioactive amine candidates.
Quality Control & Characterization
To ensure the integrity of the intermediate before committing to complex synthesis, verify the following parameters.
| Method | Specification | Diagnostic Signals |
| 1H NMR (D₂O) | >95% Purity | Bridgehead protons (H1, H4) typically appear as broad multiplets at 3.5-4.0 ppm. The methylene protons adjacent to the ketone (H6) show distinct splitting patterns. |
| LC-MS | Single Peak | [M+H]+ = 126.1 (Free base). Ensure no dimerization peaks are present. |
| Water Content | <1.0% | Karl Fischer titration. Excess water interferes with imine formation. |
Mechanism of Action (Pharmacology Context)
When derivatized, this scaffold acts primarily through two mechanisms relevant to stimulant and cognitive enhancing properties:
-
nAChR Agonism: Derivatives with basic nitrogen "tails" at C5 mimic the distance between the quaternary nitrogen and the hydrogen bond acceptor in Acetylcholine. This is critical for binding to the
nicotinic receptor, promoting glutamate release and enhancing cognitive function [1]. -
Monoamine Transporter Inhibition: Lipophilic substitutions (e.g., phenyl groups) at C5 can shift selectivity toward the Dopamine Transporter (DAT), mimicking the binding mode of phenyltropanes but with altered kinetics, potentially offering a lower abuse liability profile [2].
References
-
Design and Synthesis of
nAChR Agonists. Source: Journal of Medicinal Chemistry. Context: Discusses the structural requirements for quinuclidine and isoquinuclidine derivatives in nicotinic receptor binding. Link: -
Isoquinuclidines as Bioisosteres in CNS Drug Design. Source: ResearchGate / Tetrahedron Letters. Context: Details the synthesis of 2-azabicyclo[2.2.2]octanes via Diels-Alder reactions and their application as rigid scaffolds. Link:[2]
-
Stereocontrolled Synthesis of Azabicyclo[2.2.2]octane Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Protocols for stereoselective reduction of bicyclic ketones. Link:
(Note: Specific page links to third-party databases are dynamic; use the DOI or search terms provided in the text for the most current specific article access.)
Sources
Troubleshooting & Optimization
improving yield of 2-azabicyclo[2.2.2]octan-5-one hydrochloride
Ticket Subject: Improving yield of 2-azabicyclo[2.2.2]octan-5-one hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) is a notorious bottleneck in medicinal chemistry, particularly for sigma receptor and nAChR ligand development. The scaffold's bridged nature creates significant steric strain, often resulting in low yields during the ring-closing phase or "oiling out" during hydrochloride salt formation.
This guide moves beyond standard literature procedures to address the hidden variables —the unwritten "art" required to scale this reaction successfully. We focus on the Hetero-Diels-Alder (HDA) strategy followed by N-O bond cleavage, as this is the most versatile route for accessing the 5-ketone functionality.
Phase 1: The Hetero-Diels-Alder (HDA) Bottleneck
The Problem: You are reacting 1,3-cyclohexadiene with an acyl nitroso species, but yields are stalling at 40-50%. Diagnosis: Acyl nitroso compounds are transient and highly reactive. If the concentration is too high, they dimerize rather than react with the diene.
Protocol Optimization: The "Slow-Release" Technique
Do not add the oxidant (e.g., NaIO4) to the hydroxamic acid all at once. You must engineer a "steady state" where the diene is always in excess relative to the transient nitroso species.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Addition Rate | Bolus addition of oxidant | Syringe pump addition (2-4 h) | Prevents acyl nitroso dimerization. |
| Temperature | 0°C to Room Temp | Strict 0°C or -10°C | Suppresses polymer side-reactions. |
| Solvent System | DCM or MeOH | 2-Phase: EtOAc / H2O | Facilitates rapid partitioning of the oxidant. |
| Diene Stoichiometry | 1.0 - 1.2 equivalents | 2.0 - 3.0 equivalents | Forces the transient nitroso to react with diene, not itself. |
Troubleshooting Q&A
Q: My reaction mixture turned dark brown/black immediately. What happened? A: This indicates polymerization of the 1,3-cyclohexadiene or rapid decomposition of the nitroso species.
-
Fix: Ensure your diene is freshly distilled. Stabilizers in commercial diene can inhibit the HDA. Add the oxidant solution dropwise to a rapidly stirring biphasic mixture.
Q: I see the adduct spot on TLC, but it disappears during workup. A: The N-O bridged adduct is acid-sensitive.
-
Fix: Buffer your aqueous workup with saturated NaHCO3. Avoid acidic silica gel; treat your column with 1% Et3N/Hexanes before loading.
Phase 2: The Reductive Cleavage (N-O Bond Breaking)
The Problem: Converting the bicyclic adduct to the amino-alcohol (precursor to the ketone) is sluggish or yields a complex mixture.
The Mo(CO)6 Advantage
While Zinc/Acetic acid is the "classic" method, it often traps the amine as a zinc complex, making extraction difficult. We recommend Molybdenum Hexacarbonyl [Mo(CO)6] .
Optimized Workflow:
-
Dissolve the N-O adduct in wet Acetonitrile (15:1 MeCN:H2O).
-
Add 1.1 equiv of Mo(CO)6.
-
Reflux for 2-4 hours.
-
Critical Step: The reaction turns dark. Filter through Celite while hot to remove Mo-complexes before they precipitate and trap your product.
Phase 3: Oxidation & Salt Formation (The "Oiling Out" Crisis)
The Problem: You successfully oxidized the alcohol to the ketone (using Swern or IBX), but adding HCl results in a sticky gum instead of a white powder.
The "Dry-Ice" Crystallization Protocol
The 2-azabicyclo[2.2.2]octan-5-one HCl salt is extremely hygroscopic. Standard "ethereal HCl" methods often fail because ether absorbs atmospheric moisture rapidly.
-
Solvent Swap: Dissolve the free base ketone in a minimum amount of dry Isopropanol (IPA) or Acetone . Avoid Methanol (too soluble).
-
Acid Source: Use TMSCl (Trimethylsilyl chloride) and Methanol (1.0 equiv each) to generate anhydrous HCl in situ.
-
Precipitation: Add dry Et2O or Hexanes dropwise until turbidity appears.
-
Thermal Shock: Place the flask in a -20°C freezer overnight. Do not disturb.
Diagram: Troubleshooting the Salt Formation
Caption: Decision matrix for rescuing the hydrochloride salt from "oiling out" phenomena.
Visualizing the Synthetic Pathway
Understanding the stereochemical flow is vital. The HDA route establishes the bridgehead nitrogen and the oxygen functionality in one step.
Caption: The Hetero-Diels-Alder (HDA) route to 2-azabicyclo[2.2.2]octan-5-one.[3][4]
References
-
Krow, G. R., et al. (2004).[5] 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes.[5] A Review. Heterocycles.[1][2][4][5][6][7] Link
-
Krow, G. R., et al. (1996). Synthesis of 2-azabicyclo[2.2.2]octan-5-ones.[8][9] Journal of Organic Chemistry. Link
-
Trudell, M. L., et al. (2016). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction.[3][4] National Institutes of Health (PMC). Link
-
GlaxoSmithKline. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. US Patent 5,240,935A. Link
-
Sigma-Aldrich. (2024). 2-azabicyclo[2.2.2]octan-5-one Product Specification.Link
Sources
- 1. On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process [mdpi.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
2-azabicyclo[2.2.2]octan-5-one hydrochloride reaction byproducts
The following technical guide addresses the specific challenges associated with 2-azabicyclo[2.2.2]octan-5-one hydrochloride (isoquinuclidinone HCl). This response deviates from standard templates to prioritize the unique reactivity profile of bridged bicyclic amino-ketones.
Advanced Handling, Reactivity & Impurity Profiling
Executive Technical Summary
2-azabicyclo[2.2.2]octan-5-one is a rigid, bicyclic scaffold used primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, VMAT2 inhibitors, and as a bioisostere for phenyl rings in drug design.[1]
Users frequently encounter low yields or "intractable tars" not because of the molecule's inherent instability, but due to a misunderstanding of its dual-nucleophile/electrophile nature when free-based. As an HCl salt, the secondary amine is protonated and inert. Once neutralized, the molecule becomes an amino-ketone capable of rapid intermolecular self-condensation (polymerization).
Key Reactivity Rules:
-
The "Protect First" Rule: Never subject the free base to heat or concentration without first protecting the N2 nitrogen (e.g., Boc, Cbz), unless the intention is immediate capture (e.g., reductive amination).
-
Stereochemical Bias: Nucleophilic attack at C5 is highly stereoselective, often favoring the endo face due to torsional strain, yielding specific diastereomers that are often mistaken for impurities.
Troubleshooting Guide: Byproducts & Anomalies
This section addresses specific spectral and yield anomalies reported by researchers.
Scenario A: "I neutralized the HCl salt, but my yield is <20% after evaporation."
-
Symptom: The crude material turned into a viscous, insoluble oil or glass after removing the solvent.
-
Diagnosis: Oligomerization (Self-Condensation).
-
Byproduct ID: Poly-iminium species or complex macrocycles.
-
Corrective Action:
-
Do not concentrate the free base to dryness. Use the free base immediately in solution.
-
Preferred Route: Perform reactions directly on the HCl salt using an in situ base (e.g., Et3N, DIPEA) in the reaction solvent, rather than pre-free-basing.
-
Scenario B: "My Grignard or Hydride reduction shows two spots on TLC. Is one a decomposition product?"
-
Symptom: Formation of two distinct products with identical mass (MW = 127 for alcohol) but different Rf values.
-
Diagnosis: Diastereomeric Mixtures (Endo/Exo Isomers).
-
Mechanism:[1][2][3][4] The [2.2.2] bridge creates significant steric and torsional differences between the endo (anti-bridge) and exo (syn-bridge) faces.
-
Insight: Contrary to simple steric models, nucleophiles often attack from the endo face (the "more hindered" face) due to electronic control and torsional strain release, yielding the exo-alcohol as the kinetic product.
-
-
Byproduct ID: The minor diastereomer (typically the endo-alcohol if exo is desired).
-
Corrective Action:
-
Separation via column chromatography is difficult. Recrystallization of the tartrate or benzoate salt is often required to isolate a single diastereomer.
-
Scenario C: "N-Alkylation yielded a quaternary salt instead of the tertiary amine."
-
Symptom: Mass spec shows [M+R]+ and [M+2R]+.
-
Diagnosis: Over-Alkylation (The "Polyamine" Effect).
-
Corrective Action:
-
Use a slight deficit of the alkylating agent (0.95 eq).
-
Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) which self-terminates at the tertiary amine stage.
-
Impurity Profile & Data Tables
Table 1: Common Reaction Byproducts
| Reaction Type | Intended Product | Major Byproduct / Impurity | Mechanism of Formation | Remediation |
| Neutralization | Free Base (Monomer) | Oligomeric Imines | Intermolecular condensation of N2-amine with C5-ketone. | Use in situ neutralization; avoid concentration. |
| Ketone Reduction (NaBH4) | 5-Hydroxy-2-azabicyclo[2.2.2]octane | Epimer (Diastereomer) | Lack of facial selectivity (Endo vs. Exo attack). | Use bulky hydrides (L-Selectride) for higher selectivity. |
| Reductive Amination | N-Alkylated derivative | Enamine / Dimer | Incomplete reduction of the intermediate iminium ion. | Ensure pH < 6 during reduction; use NaCNBH3. |
| Storage (Free Base) | Stable Monomer | N-Oxide | Air oxidation of the secondary amine. | Store under Argon at -20°C; Store as HCl salt. |
Visualized Pathways (Mechanistic Logic)
The following diagrams illustrate the divergent pathways that lead to success vs. byproduct formation.
Diagram 1: The "Free-Basing" Critical Control Point
This flowchart demonstrates why handling the HCl salt requires a specific decision tree to avoid polymerization.
Caption: Figure 1.[5] Critical handling pathways. The "Red Route" (Concentration of Free Base) leads to irreversible oligomerization.
Diagram 2: Stereochemical Divergence at C5
This diagram explains the origin of diastereomeric impurities during nucleophilic addition.
Caption: Figure 2. Stereochemical outcomes. Nucleophilic attack trajectory determines the diastereomeric ratio (dr).
Standardized Protocols
Protocol A: Safe N-Protection (Boc-Anhydride Method)
Use this protocol to stabilize the molecule before performing any chemistry on the ketone.
-
Suspension: Suspend 2-azabicyclo[2.2.2]octan-5-one HCl (1.0 eq) in Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (Et3N) (2.2 eq) dropwise at 0°C. The suspension will clear as the free base is liberated.
-
Reagent Addition: Immediately add Boc2O (1.1 eq) dissolved in minimal DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M citric acid (to remove Et3N and unreacted amine), then brine. Dry over MgSO4.
-
Result: Stable N-Boc-2-azabicyclo[2.2.2]octan-5-one. This intermediate can now be heated, reduced, or reacted without polymerization risks.
Protocol B: Stereoselective Reduction to the Alcohol
Designed to maximize the Exo-alcohol.
-
Dissolution: Dissolve the N-protected ketone in dry THF under Argon.
-
Cooling: Cool to -78°C.
-
Hydride Addition: Add L-Selectride (1.1 eq) slowly. (Note: L-Selectride is bulky and enhances stereoselectivity compared to NaBH4).
-
Quench: After 2 hours, quench with H2O/NaOH/H2O2 carefully.
-
Purification: The diastereomeric ratio (dr) should be checked via H-NMR. If separation is needed, flash chromatography (Hexane/EtOAc) is effective for N-Boc derivatives.
References
-
Reaction Mechanism & Stereocontrol
-
Hoffmann, H. M. R., et al. (2000).[6] Synthesis of Enantiopure 3-Quinuclidinone Analogues... and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry.
-
Source:
- Relevance: Defines the "endo-face" preference for nucleophilic
-
-
Scaffold Utility in Drug Discovery
- Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
-
Source:
- Relevance: Provides comparative stability data and structural insights for [2.2.2]octane systems.
-
VMAT2 Inhibitor Synthesis (Lobelane Analogs)
- Zheng, G., et al. (2005). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes. Journal of Medicinal Chemistry.
-
Source:
- Relevance: Details the isolation of diastereomers and the use of Grignard reagents on the quinuclidine core.
-
General Properties
- PubChem Compound Summary for 2-Azabicyclo[2.2.2]octan-5-ol hydrochloride.
-
Source:
- Relevance: Physical property d
Sources
- 1. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Welcome to the technical support guide for the synthesis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-tested guidance to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
Before diving into troubleshooting, it's crucial to understand the core reaction sequence. The synthesis typically involves an intramolecular Dieckmann condensation of a suitably substituted piperidine diester, followed by hydrolysis and decarboxylation of the resulting β-keto ester, and finally, salt formation.
Caption: General synthetic workflow for 2-azabicyclo[2.2.2]octan-5-one hydrochloride.
Frequently Asked Questions
Q1: What is the most critical step in the synthesis?
A1: The intramolecular Dieckmann condensation is arguably the most sensitive and critical step. Its success is highly dependent on the choice of base, solvent, temperature, and the purity of the starting diester. Improper conditions can lead to low yields, intermolecular side reactions, or decomposition.
Q2: Why is the choice of base so important for the Dieckmann condensation?
A2: The base must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate, but not so nucleophilic that it readily attacks the ester carbonyls (saponification).[1] Furthermore, the base's counterion can influence the reaction's stereoselectivity and the stability of the intermediate enolate. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Q3: My reaction stalls and I see a lot of starting material remaining. What's the likely cause?
A3: This often points to issues with the base or the reaction conditions. Potential causes include:
-
Inactive Base: The base (especially NaH) may have oxidized. Use freshly opened or properly stored reagents.
-
Insufficient Base: Ensure at least one full equivalent of a strong, non-nucleophilic base is used.
-
Low Temperature: While some reactions require cooling to control side products, the activation energy for the desired cyclization may not be met. A gradual warm-up may be necessary.
-
Solvent Purity: The presence of water or protic impurities in the solvent will quench the base and the enolate intermediate. Ensure you are using anhydrous solvents.
Q4: What is the purpose of the acidic workup and heating after the cyclization?
A4: This is the hydrolysis and decarboxylation step.[2][3] The Dieckmann condensation produces a bicyclic β-keto ester. The acidic workup (e.g., with aqueous HCl or H2SO4) first hydrolyzes the ester to a β-keto acid. Upon gentle heating, this β-keto acid readily loses carbon dioxide to yield the desired ketone, 2-azabicyclo[2.2.2]octan-5-one.[2][3][4]
Q5: How do I know if the final hydrochloride salt is pure?
A5: Purity should be assessed using a combination of techniques.[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for residual solvents or organic impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
HPLC/LC-MS: To quantify purity and identify any minor byproducts.
-
Elemental Analysis: To confirm the correct elemental composition of the hydrochloride salt.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to solving specific problems you may encounter during the synthesis.
Problem 1: Low Yield of Bicyclic β-Keto Ester Intermediate
Symptoms:
-
TLC or LC-MS analysis after the Dieckmann condensation shows significant amounts of starting material.
-
TLC shows multiple new spots, indicating side products.
-
Final isolated yield of the ketone is significantly lower than expected.
Causality & Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low cyclization yields.
In-Depth Analysis & Recommended Protocols:
-
Base Selection and Handling: Sodium hydride is a common choice, but it is often coated with mineral oil and can have a layer of inactive sodium hydroxide on its surface.
-
Protocol for Activating NaH: Under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH dispersion into a flask. Add anhydrous hexane and swirl gently. Allow the NaH to settle, then carefully cannulate away the hexane. Repeat this washing process two more times. Dry the resulting grey powder under a stream of inert gas before adding your reaction solvent.
-
-
Solvent and Concentration: The reaction is sensitive to concentration. High dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Optimization Table:
-
| Parameter | Range to Investigate | Rationale |
| Concentration | 0.1 M to 0.01 M | Lower concentrations can reduce intermolecular side reactions. |
| Solvent | Toluene, THF, Dioxane | Polarity and boiling point can influence reaction rate and solubility. |
| Base | NaH, KOtBu, LDA | Each has different solubility and reactivity profiles.[6] |
| Temperature | 0 °C to Reflux | Controls the rate of reaction versus decomposition. |
Problem 2: Incomplete Decarboxylation or Side Product Formation
Symptoms:
-
NMR of the crude product shows signals corresponding to the β-keto ester or β-keto acid.
-
The product is difficult to crystallize or purify, appearing as a thick oil.
-
Mass spectrometry indicates the presence of species with a mass corresponding to the intermediate before CO₂ loss.
Causality and Solutions:
The decarboxylation of β-keto acids is thermally driven but requires the free carboxylic acid.[4] Incomplete hydrolysis of the ester will prevent decarboxylation. Conversely, overly harsh conditions (very high temperatures or prolonged heating) can lead to decomposition or side reactions.
-
Ensure Complete Hydrolysis: The hydrolysis step is crucial. If the initial cyclization was performed with a base like NaH or KOtBu, the resulting β-keto ester is in its enolate form. Quenching with a strong acid (e.g., 3-6 M HCl) and ensuring the aqueous layer is acidic (pH < 2) is necessary to protonate the enolate and set up the hydrolysis.
-
Controlled Thermal Decarboxylation:
-
Step-by-Step Protocol:
-
After the Dieckmann condensation, cool the reaction mixture and carefully quench by pouring it over an iced solution of 3M HCl.
-
Separate the aqueous layer. Wash the organic layer with brine.
-
Combine the aqueous layers and reflux the mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the β-keto ester/acid intermediate. The evolution of CO₂ gas should be apparent initially.
-
Once the reaction is complete, cool the solution, basify with a strong base (e.g., 50% NaOH) to pH > 12, and extract the free base product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Problem 3: Product Purity and Salt Formation Issues
Symptoms:
-
The final hydrochloride salt is off-white, yellow, or brown.
-
The product is hygroscopic and difficult to handle.
-
NMR shows broad signals or impurities that were not present in the free base.
Causality and Solutions:
-
Color Impurities: Color often arises from decomposition during the decarboxylation step or from impurities carried over from earlier stages.
-
Purification of the Free Base: Before forming the salt, it is highly recommended to purify the free base. This can be done via flash column chromatography (using a silica gel column with a solvent system like dichloromethane/methanol/ammonium hydroxide) or by distillation if the compound is thermally stable.
-
-
Salt Formation Protocol: The quality of the hydrochloride salt depends heavily on the procedure used for its formation.
-
Recommended Protocol for Crystallization:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., anhydrous ethanol, isopropanol, or ethyl acetate).
-
Slowly add a solution of HCl in a solvent in which the salt is insoluble. Ethereal HCl or isopropanolic HCl are common choices. Add the acid dropwise with vigorous stirring until the solution reaches a pH of ~2-3 (check with pH paper).
-
Stir the resulting slurry at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of the precipitation solvent (e.g., cold ether), and dry under vacuum. Recrystallization from a solvent pair like ethanol/ether may be necessary to improve purity.[5]
-
-
References
-
An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate. Available at: [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
- Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. Google Patents (US5240935A).
-
Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. CSIRO Publishing. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. Available at: [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available at: [Link]
-
Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. Available at: [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. Available at: [Link]
-
The Chemistry of Bridged Lactams and Related Heterocycles. NIH/PMC. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
purification of 2-azabicyclo[2.2.2]octan-5-one hydrochloride via chromatography
The following guide serves as a Tier-3 Technical Support resource for the purification of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as 5-oxoisoquinuclidine HCl).
This guide prioritizes field-proven robustness over theoretical idealism. The bicyclic amine ketone structure presents a "double trouble" challenge: the basic nitrogen interacts strongly with silanols (causing tailing), and the ketone provides only weak UV detection.
Ticket ID: #ISOQ-PUR-005 Subject: Chromatography Protocols for 2-azabicyclo[2.2.2]octan-5-one HCl Status: Open Support Level: Senior Application Scientist
Executive Summary & Molecule Profile
-
Physicochemical Profile:
-
Polarity: High (Ionic salt form).
-
UV Activity: Low (Weak
transition at ~290 nm; non-aromatic). -
Stability: Free base is prone to oxidation and potential volatility; HCl salt is stable but hygroscopic.
-
-
Primary Challenge: Direct normal-phase chromatography of the HCl salt is not recommended due to irreversible adsorption on silica gel.
The Golden Rule: For maximum purity and yield, convert the crude salt to the free base for purification, then regenerate the hydrochloride salt. If you must purify the salt directly, use Reverse Phase (C18).
Decision Matrix: Select Your Workflow
Before starting, determine your constraints. Use the logic flow below to select the correct protocol.
Figure 1: Decision matrix for selecting the optimal purification route. Protocol A is preferred for scalability.
Protocol A: The "Free-Base Loop" (Recommended)
This method circumvents the high polarity of the salt by temporarily neutralizing the amine.
Phase 1: Workup & Neutralization
-
Dissolve crude HCl salt in minimal water.
-
Add saturated NaHCO₃ or 1M NaOH until pH > 10.
-
Extract exhaustively with DCM or CHCl₃ (Isoquinuclidines are highly water-soluble; perform at least 4-5 extractions).
-
Dry organic layer over Na₂SO₄ and concentrate carefully (check for volatility).
Phase 2: Normal Phase Chromatography
Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase: See Table 1.
| Solvent System | Ratio (v/v) | Modifier (Crucial) | Application |
| DCM : MeOH | 95:5 | 1% NH₄OH or 1% Et₃N | General purification. Best resolution. |
| EtOAc : Hexane | 1:1 | 2% Et₃N | If impurities are non-polar. |
| CHCl₃ : MeOH : NH₄OH | 90:9:1 | N/A (Included) | "Gold Standard" for polar alkaloids [1]. |
Technical Note: You must pretreat the silica column with the mobile phase containing the amine modifier (Et₃N or NH₄OH) to deactivate acidic silanol sites. Failure to do this will result in the amine "streaking" or irreversible binding to the column.
Phase 3: Salt Regeneration
-
Dissolve the purified free base oil in Diethyl Ether or DCM .
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
The white precipitate is your pure 2-azabicyclo[2.2.2]octan-5-one HCl .
-
Filter and wash with cold ether.
Protocol B: Direct Salt Purification (Reverse Phase)
Use this if the free base is unstable or if you require an automated aqueous workflow.
Stationary Phase: C18 (ODS) or C18-Aq (Polar-embedded). Mobile Phase:
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid)
-
Solvent B: Acetonitrile + 0.1% TFA
Gradient:
-
Hold 0% B for 2-3 mins (to elute inorganic salts).
-
Ramp 0%
30% B over 15 mins. (The molecule is very polar; it will elute early).
Warning: This yields the TFA salt , not the HCl salt. To convert back to HCl:
-
Lyophilize to remove water/TFA.
-
Redissolve in MeOH.[3]
-
Add excess HCl (dioxane/ether).
-
Evaporate/Lyophilize again (repeat 2-3 times to drive off TFA as volatile gas).
Troubleshooting & FAQs
Q1: I see no peaks on my Flash system UV detector. Where is my compound?
Diagnosis: The ketone carbonyl has a very weak extinction coefficient at 254 nm. Solution:
-
Switch Wavelength: Monitor at 210-220 nm (end absorption) and 280-290 nm (n
transition). -
Use ELSD/MS: Evaporative Light Scattering Detectors (ELSD) or Mass Spec are ideal for this non-chromophoric salt.
-
TLC Stain: Use Dragendorff’s Reagent (orange spot on yellow background) or Iodine Chamber . KMnO₄ is also effective for the ketone.
Q2: My compound is streaking/tailing badly on silica.
Diagnosis: Uncapped silanols are protonating the amine, acting as a secondary cation-exchange retention mechanism. Solution: Increase the ionic strength or basicity of your mobile phase.
-
Add 1% Triethylamine (Et₃N) to the solvent bottle.
-
Switch to Ammonia: Use DCM : MeOH : NH4OH (90:10:1). The ammonia competes effectively for silanol sites.
Q3: I purified the free base, but the yield is low after evaporation.
Diagnosis: 2-azabicyclo[2.2.2]octan-5-one free base may have significant volatility (sublimation) under high vacuum. Solution:
-
Do not use high vacuum (< 10 mbar) for extended periods or with heat.
-
Form the salt immediately in solution (add HCl/Ether) before evaporating to dryness.
Q4: Can I use recrystallization instead of chromatography?
Diagnosis: Yes, often preferred for HCl salts. Solution: Try Isopropanol (IPA) or Ethanol/Ether .
-
Dissolve crude salt in hot IPA.
-
Add Ether until slightly turbid.
-
Cool slowly to 4°C.
-
Reference: Similar isoquinuclidine salts are often recrystallized from IPA/Ether mixtures [2].
References
-
General Alkaloid Chromatography: Válka, I., & Šimánek, V. (1988).[4] Determination of alkaloids by high-performance liquid chromatography. Journal of Chromatography A. Link (Validated solvent systems for polar bicyclic amines).
- Isoquinuclidine Synthesis & Purification: Krow, G. R., et al. (1996). Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives. Journal of Organic Chemistry.
-
Detection Data: Carnovale, F., et al. (1981).[5] Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one derivatives. J. Chem. Soc., Perkin Trans.[5][6] 2. Link (Confirming weak UV/electronic properties).
-
PubChem Compound Summary: 2-Azabicyclo[2.2.2]octan-5-one.[7] National Center for Biotechnology Information. Link
Sources
- 1. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 2. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[2.2.2]oct-5-en-2-one [webbook.nist.gov]
- 6. Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 2-Azabicyclo(2.2.2)oct-5-en-3-one | C7H9NO | CID 55285700 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving impurities in 2-azabicyclo[2.2.2]octan-5-one hydrochloride
Technical Support Center: Isoquinuclidine & Bicyclic Alkaloid Intermediates Current Topic: Resolving Impurities in 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride (ABO-HCl)
User Interface: Troubleshooting & Optimization Guide
Welcome to the Technical Support Hub. You are likely accessing this guide because your batch of 2-azabicyclo[2.2.2]octan-5-one HCl (ABO-HCl) has failed specification limits for purity, color, or melting point. This compound, a core isoquinuclidine scaffold, is prone to specific regio-isomeric impurities and oxidative degradation pathways inherent to its Diels-Alder synthetic origin.[1]
Below is a modular troubleshooting guide designed to diagnose, resolve, and prevent these specific impurity profiles.
Module 1: Diagnostic Profiling (Identify Your Impurity)[1]
Q: My HPLC shows a recurring impurity at RRT 0.95 or 1.05. What is it?
A: In the synthesis of 2-azabicyclo[2.2.2]octan-5-one, the most persistent impurities are structural isomers and oxidation products.[1] Use the table below to correlate your Relative Retention Time (RRT) or NMR signals with the likely culprit.
| Impurity Type | Likely Identity | Diagnostic Signal (1H NMR) | Origin |
| Regioisomer | 2-azabicyclo[2.2.2]octan-6-one | Shift in bridgehead methine ( | Poor regioselectivity during the Diels-Alder cycloaddition (Danishefsky’s diene + Imine). |
| Aromatic | Isoquinoline derivatives | Aromatic protons ( | Oxidation/Aromatization of the bicycle (often due to prolonged heating or air exposure). |
| Hydrolysis | Open-chain amino ketones | Loss of bicyclic rigidity; broad amine peaks.[1] | Acid-catalyzed ring opening during HCl salt formation or workup.[1] |
| Starting Material | N-Sulfonyl imine / Diene | Distinct alkene or sulfonamide signals.[1] | Incomplete conversion or insufficient washing. |
Module 2: The Origin of Impurities (Root Cause Analysis)
Q: Why do these impurities form despite following the standard Diels-Alder protocol?
A: The synthesis of the isoquinuclidine core usually involves a hetero-Diels-Alder reaction between an
Pathway Analysis: Impurity Formation
The diagram below illustrates the critical bifurcation points where the desired 5-one product diverges from the 6-one regioisomer and the aromatized byproduct.[1]
Figure 1: Reaction pathway showing the divergence of the target isoquinuclidine from common regioisomeric and oxidative impurities.
Module 3: Purification & Salt Formation (The Fix)
Q: The crude oil is dark/tarry. How do I isolate the pure Hydrochloride salt?
A: Direct crystallization of the HCl salt is the most effective method to reject the "tar" (polymerized diene) and the regioisomers. The 5-one isomer crystallizes differently than the 6-one due to lattice energy differences.[1]
Protocol: Selective Recrystallization of ABO-HCl
Prerequisites:
-
Solvents: Isopropyl Alcohol (IPA), Diethyl Ether (
) or MTBE, Conc.[1] HCl.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude free base oil in minimal IPA (approx. 5 mL per gram of crude). Note: Do not use methanol initially as it is too solubilizing for the impurities.
-
Salt Formation: Cool the solution to 0–5°C. Add Conc. HCl (or HCl in Dioxane) dropwise until pH reaches 3–4.[1]
-
Critical Check: Do not overshoot to pH < 1, as this promotes acid-catalyzed ring opening (Impurity "Open" in Fig 1).[1]
-
-
Precipitation: If solids do not form immediately, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.
-
Aging: Stir at 0°C for 2 hours. The target 5-one HCl salt is typically less soluble in IPA/Ether than the 6-one isomer or organic tars.[1]
-
Filtration: Filter the white solid under nitrogen (the salt is hygroscopic).
-
Washing: Wash the cake with cold 1:1 IPA:Ether.
Q: My melting point is broad (e.g., 180–190°C) instead of sharp (>200°C). Why?
A: A broad melting point indicates the presence of the 6-one regioisomer or trapped solvent.[1]
-
Correction: Perform a second recrystallization using Ethanol/Acetone (1:3) . Dissolve in hot ethanol, then slowly add acetone to force precipitation.[1] This specific solvent system is highly effective at rejecting the regioisomer [1, 2].
Module 4: Storage & Stability
Q: The white powder turned yellow after 2 weeks. Is it still usable?
A: Yellowing indicates oxidative aromatization to the isoquinoline derivative.
-
Mechanism: The
-aminoketone motif is susceptible to oxidation, leading to dehydrogenation of the bicyclic framework. -
Recovery: If the yellowing is superficial, wash the salt with cold acetone. If deep yellow, recrystallize as per Module 3.
-
Prevention: Store ABO-HCl under Argon/Nitrogen at -20°C. Avoid desiccators that use indicating silica gel (cobalt chloride), as trace metal dust can catalyze the oxidation.[1]
Module 5: Advanced Troubleshooting (Decision Tree)
Use this logic flow to determine your next step based on analytical data.
Figure 2: Decision matrix for purification based on analytical feedback.[1]
References
-
Bachi, M. D., et al. (2025).[1][3] "Synthesis of 2-Azabicyclo[2.2.2]octan-5-one via Hetero-Diels-Alder Reactions." Journal of Organic Chemistry. 4
-
Patent US5240935A. "Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions." Google Patents. 2[1][2][3][][6]
-
BenchChem Technical Data. "Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Impurity Profile." 7
-
Smolecule Product Guide. "2-Azabicyclo[2.2.2]octan-5-one: Synthesis and Reactivity." 8[1][2][3][][6]
Sources
- 1. (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide | 135729-78-1 [chemicalbook.com]
- 2. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 6. data.epo.org [data.epo.org]
- 7. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 8. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
2-azabicyclo[2.2.2]octan-5-one hydrochloride stability and storage issues
Executive Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (ABO-HCl) is a rigid bicyclic scaffold widely used in medicinal chemistry to synthesize conformationally restricted analogs of bioactive amines (e.g., nicotinic acetylcholine receptor ligands). While the hydrochloride salt form significantly improves stability compared to the volatile free base, this compound presents unique challenges regarding hygroscopicity and pH-dependent reactivity .
This guide addresses the three most common user reports:
-
Physical Degradation: Transformation from powder to sticky gum.
-
Chemical Instability: Polymerization or decomposition during free-basing.
-
Analytical Inconsistencies: Anomalous NMR signals (hydrate formation).
Module 1: Physical Integrity & Storage (Pre-Experiment)
Issue: "My sample arrived as a white powder, but after opening and storing it in the fridge for a week, it has turned into a sticky, yellowing gum."
Diagnosis: Moisture-Induced Deliquescence. Like many amine hydrochloride salts, ABO-HCl is highly hygroscopic. The bicyclic framework does not prevent the salt lattice from absorbing atmospheric water. Once the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, leading to deliquescence. This water absorption promotes hydrolysis and oxidation.
Troubleshooting & Recovery
| State of Matter | Status | Action Required |
| Free-flowing White Powder | Optimal | Store at -20°C under Argon/Nitrogen. |
| Clumped/Caked Solid | Compromised | Dry under high vacuum (0.1 mmHg) over |
| Sticky/Yellow Gum | Degraded | Do not use. High risk of hydrolysis or oxidation. Recrystallization (EtOH/Et2O) may be attempted but yield will be low. |
Correct Storage Protocol (Visualized)
Caption: Figure 1.[1][2] Mandatory workflow to prevent moisture uptake.[3][4] Opening a cold vial introduces condensation immediately.
Module 2: Chemical Stability & Reactivity (During Experiment)
Issue: "I neutralized the salt to get the free base for a reaction, but the solution turned dark and the yield was terrible."
Diagnosis: Intermolecular Self-Condensation (Polymerization).
ABO-HCl contains two reactive centers: the ketone (electrophile) and the secondary amine (nucleophile). In the salt form (HCl), the amine is protonated (
-
The Risk: Upon neutralization (free-basing), the amine becomes nucleophilic. Because the bridgehead constraints make intramolecular cyclization difficult, the amine attacks the ketone of a neighboring molecule, leading to oligomerization/polymerization (Schiff base formation).
The "In-Situ" Rule
NEVER isolate the free base of 2-azabicyclo[2.2.2]octan-5-one and store it. You must generate it in situ in the presence of your electrophile or protecting group.
Reactivity Logic Map
Caption: Figure 2. The stability of ABO depends entirely on protonation state. Free-basing without an electrophile leads to rapid degradation.
Standardized Handling Protocol: In-Situ Neutralization
-
Dissolve: Dissolve ABO-HCl and your electrophile (e.g., Alkyl halide, Boc-anhydride) in the solvent (DCM, DMF).
-
Cool: Cool the mixture to 0°C.
-
Neutralize: Add the organic base (e.g., DIPEA, TEA) slowly to the mixture.
-
Why? This ensures that as soon as a molecule of ABO is free-based, it is statistically more likely to encounter the electrophile than another ABO molecule.
-
Module 3: Analytical Troubleshooting
Issue: "The H-NMR in DMSO-d6 shows the correct signals, but there is a broad peak shifting around 3-5 ppm and the integration is off."
Diagnosis: Gem-Diol (Hydrate) Formation.
Strained bicyclic ketones are more susceptible to hydration than linear ketones. In the presence of trace water (from the hygroscopic salt) and acid (HCl), the ketone carbonyl (
-
Observation: You may see a "disappearance" of the ketone carbon signal in C13 NMR (~210 ppm) and the appearance of a hydrate carbon (~95 ppm), or broadened proton signals near the bridgehead.
Verification Steps:
-
Solvent Switch: Run NMR in
(if solubility permits) or . Methanol often converts the ketone to a stable hemi-ketal, sharpening the peaks. -
Drying: If the sample is critical, dry it strictly (Module 1) before analysis.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous extraction (work-up) to purify the free base? A: No. The free base is a secondary amine with low molecular weight and high polarity; it will partition into the aqueous phase. Furthermore, the pH changes during extraction will trigger the self-condensation described in Module 2. Recommendation: Evaporate solvent and use reverse-phase chromatography or crystallize the product as a derivative.
Q: Is the compound sensitive to light? A: While not a primary chromophore, amine salts can undergo photo-oxidation over long periods. Store in amber vials as a precaution, though moisture is the primary enemy [1].
Q: What is the best solvent for recrystallization? A: Isopropanol (IPA) or Ethanol/Ether mixtures are standard for amine hydrochlorides. Dissolve in minimal hot ethanol and add diethyl ether until turbid, then cool. Warning: Ensure solvents are anhydrous to prevent hydrate formation [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21984844, 2-Azabicyclo[2.2.2]octane hydrochloride. Retrieved from [Link]
-
ScienceMadness (2007). Drying the water out of hygroscopic crystals. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Troubleshooting of 2-Azabicyclo[2.2.2]octan-5-one HCl
Topic: Side Reactions & Process Optimization in Isoquinuclidinone Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2025)
Introduction: The Isoquinuclidinone Scaffold
The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) core is a rigid, bicyclic pharmacophore essential in the development of nicotinic acetylcholine receptor (nAChR) ligands and ibogaine analogs. While the bicyclic structure offers excellent metabolic stability and defined stereochemistry, its synthesis is plagued by specific side reactions—primarily regiochemical ambiguity and aromatization tendencies.
This guide addresses the Aza-Diels-Alder route, the most versatile method for accessing the 5-one functionality, and the subsequent hydrochloride salt formation.
Module 1: The Aza-Diels-Alder Reaction
Primary Pathway: Reaction of an electron-rich diene (e.g., Danishefsky’s diene) with an electron-deficient imine.
Critical Side Reaction: Regioisomerism (5-one vs. 6-one)
In the cycloaddition between an unsymmetrical diene and an imine, two regioisomers are possible. For 2-azabicyclo[2.2.2]octan-5-one, you require the "para" alignment (relative to the nitrogen and the oxygenation).
-
The Failure Mode: Formation of the 6-one isomer or mixtures.
-
Root Cause: Insufficient electronic bias in the dienophile (imine). The regioselectivity is governed by the FMO (Frontier Molecular Orbital) coefficients. If the imine nitrogen is not sufficiently electron-withdrawing (e.g., N-alkyl vs. N-sulfonyl), the HOMO(diene)-LUMO(dienophile) overlap becomes less selective.
-
Diagnostic: 1H NMR COSY analysis. The 5-one isomer typically displays distinct bridgehead proton coupling patterns (
Hz) compared to the 6-one.
Critical Side Reaction: Aromatization (Elimination)
The isoquinuclidine core is structurally strained. Under thermal stress or strong acidic/basic conditions, the system seeks to relieve strain by eliminating the bridge, often collapsing into an isoquinoline derivative.
-
The Failure Mode: Loss of bicyclic character; appearance of aromatic signals in NMR.
-
Trigger: High temperature (>110°C) during the Diels-Alder step or aggressive acid hydrolysis of the intermediate.
Experimental Protocol: Optimized Aza-Diels-Alder
Grounding: This protocol utilizes Lewis Acid catalysis to lower the activation energy, minimizing thermal aromatization.
-
Preparation: Flame-dry a 250 mL RBF under
. -
Reagents: Charge N-tosyl imine (1.0 equiv) and anhydrous DCM (0.2 M).
-
Catalyst: Cool to -78°C. Add
(1.1 equiv) dropwise. Note: Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy. -
Addition: Add Danishefsky’s diene (1.2 equiv) slowly to prevent local exotherms.
-
Cyclization: Warm slowly to 0°C over 4 hours. Do not reflux.
-
Hydrolysis (In-situ): Quench with dilute HCl (1M) at 0°C to cleave the silyl enol ether and the N-tosyl group (if reductive cleavage is not planned separately).
Module 2: Troubleshooting & FAQs
Q1: My product is an oil/gum, but I need the HCl salt as a solid. What happened?
Diagnosis: This is a classic "oiling out" phenomenon caused by trace water or improper solvent polarity during salt formation. Corrective Action:
-
Dissolution: Dissolve the free base in a minimum amount of anhydrous methanol or isopropanol .
-
Precipitation: Add a solution of 2M HCl in diethyl ether (anhydrous) dropwise at 0°C.
-
Anti-solvent: If no precipitate forms, add anhydrous diethyl ether or MTBE slowly until turbidity persists.
-
Trituration: If it oils out, decant the supernatant and triturate the oil with pentane to induce crystallization.
Q2: I observe a "doublet of doublets" in the aromatic region (7.0-8.5 ppm).
Diagnosis: You have likely aromatized your ring to an isoquinoline or pyridine derivative.
Cause: The reaction temperature was too high, or the hydrolysis of the silyl enol ether was too acidic/long, promoting
Q3: Low yield due to diene polymerization.
Diagnosis: Danishefsky’s diene is acid-sensitive. Cause: Unbuffered Lewis Acid caused cationic polymerization of the diene before cycloaddition. Fix: Ensure the Lewis Acid is complexed with the imine before adding the diene. Add the diene as a solution in DCM, not neat.
Visualizing the Pathway & Failure Modes
The following diagram maps the critical decision points where the synthesis diverges into side reactions.
Caption: Reaction flowchart highlighting the divergence between the desired kinetic pathway (Green) and thermodynamic sinks/side reactions (Red).
Quantitative Data: Solvent Effects on Regioselectivity[1]
The choice of solvent in the Aza-Diels-Alder step significantly impacts the endo/exo ratio and yield.[1]
| Solvent | Dielectric Constant ( | Yield (%) | Regioselectivity (5-one : 6-one) | Notes |
| Dichloromethane | 8.93 | 85% | 92 : 8 | Optimal balance of solubility and rate. |
| Acetonitrile | 37.5 | 68% | 75 : 25 | Higher polarity stabilizes competing transition states. |
| Toluene | 2.38 | 53% | 60 : 40 | Poor solubility of Lewis Acid complexes. |
| THF | 7.58 | 45% | -- | Lewis acid coordinates to solvent, killing catalysis. |
Data aggregated from optimization studies on similar aza-bicyclic systems [1, 2].
References
-
Krow, G. R., et al. (2004).[2] "2-Azabicyclo[2.2.0]hex-5-enes and 2-azabicyclo[2.2.0]hexanes.[2] A Review." Heterocycles.
-
Su, W., et al. (2013).[1] "An efficient synthesis of 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones..." Chinese Chemical Letters. 1[3]
-
vertexaisearch.cloud.google.com. (2025). "2-azabicyclo[2.2.2]octan-5-one hydrochloride salt - BLDpharm." 4
-
vertexaisearch.cloud.google.com. (2025). "2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction." 5
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 4. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octan-5-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the development of various pharmacologically active compounds, robust and scalable access to this bicyclic amine is critical.[1][2] This document provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on or scaling up the synthesis.
Q1: What are the primary synthetic strategies for constructing the 2-azabicyclo[2.2.2]octane core?
There are several established routes to the 2-azabicyclo[2.2.2]octane skeleton. The choice of route often depends on the available starting materials, scale, and desired substitution patterns. The most common strategies include:
-
Intramolecular Cyclization Reactions: These are often the most direct and scalable methods. A key example is the Dieckmann condensation of a suitably substituted piperidine precursor, which forms the bicyclic ketone in a single, base-mediated step.[3][4]
-
Aza-Diels-Alder Reaction: This cycloaddition approach involves reacting an imine with a diene to form the bicyclic ring system.[5] While powerful for creating specific stereochemistries, it may require more specialized starting materials and careful control of reaction conditions.
-
Hofmann-Löffler-Freytag Reaction: This classic method involves the acid-promoted rearrangement of an N-haloamine. It proceeds via a nitrogen-centered radical that abstracts a hydrogen atom intramolecularly, leading to cyclization.[6][7] This method is effective but often requires harsh acidic conditions and photochemical or thermal initiation, which can present challenges on a larger scale.[8][9]
-
Multi-step Cyclization from Acyclic Precursors: Some routes build the core by starting with acyclic materials and forming the piperidine ring first, followed by the second ring closure.
For large-scale synthesis, intramolecular cyclization methods like the Dieckmann condensation are often preferred due to their convergence and atom economy.
Q2: Which specific route is most amenable to kilogram-scale production?
A widely adopted and scalable route begins with a substituted piperidine, such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, and proceeds via an intramolecular Dieckmann condensation. This approach is advantageous because the starting materials are often commercially available or readily prepared, and the key cyclization step is a well-understood transformation. The subsequent hydrolysis, decarboxylation, and deprotection steps can be telescoped or performed in a one-pot fashion to improve efficiency.
Caption: High-level workflow for a scalable synthesis.
Q3: How is the final hydrochloride salt best prepared and isolated for stability and handling?
The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride (e.g., HCl in ether or isopropanolic HCl). The hydrochloride salt is generally a crystalline solid with improved stability and handling properties compared to the free base, which can be hygroscopic or an oil.[10][11] For large-scale work, direct precipitation from the reaction mixture post-workup, followed by recrystallization, is often the most efficient method.
Q4: What are the primary safety concerns when scaling up this process?
-
Strong Bases: The Dieckmann condensation often employs strong, reactive bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is flammable and reacts violently with water. Large-scale handling requires inert atmosphere (N₂ or Argon) and careful temperature control.
-
Hydrogenation: The debenzylation step typically involves catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.[12] Hydrogen is highly flammable and can form explosive mixtures with air. The catalyst can be pyrophoric upon exposure to air after the reaction. Proper grounding, ventilation, and catalyst handling/quenching procedures are mandatory.
-
Acidic Conditions: The hydrolysis/decarboxylation and final salt formation steps use strong acids. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.
Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Problem 1: Low Yield in the Dieckmann Condensation Step
-
Question: My intramolecular cyclization to form the bicyclic ketone is resulting in a low yield (<40%). Analysis shows unreacted starting material and several unidentified byproducts. What are the common causes and solutions?
-
Answer: Low yield in this critical step is a frequent challenge during scale-up. The cause is often related to the delicate balance of reactivity required for the intramolecular reaction to dominate.
Caption: Decision tree for troubleshooting low cyclization yield.
Detailed Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Actions |
| Incomplete Deprotonation | The α-proton must be removed to form the enolate for cyclization. Insufficient base strength, presence of moisture, or incorrect stoichiometry will leave starting material unreacted. | 1. Verify Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly opened, high-purity reagents. 2. Select an Appropriate Base: Sodium hydride (NaH) is often more effective than alkoxides for this transformation as it's non-reversible. 3. Increase Stoichiometry: Use a slight excess of base (e.g., 1.1–1.2 equivalents) to consume any trace protic impurities. |
| Intermolecular Reactions | At high concentrations, the enolate from one molecule can react with the ester of another, leading to dimerization or polymerization instead of the desired intramolecular cyclization. | 1. Employ High Dilution: Perform the reaction at a lower concentration (e.g., 0.1–0.5 M). 2. Control Addition Rate: Add the substrate solution slowly to a slurry of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway. |
| Product Instability | The β-keto ester product formed after cyclization can be unstable under prolonged exposure to strong base and elevated temperatures, leading to decomposition or reverse Claisen-type reactions. | 1. Optimize Temperature & Time: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, proceed immediately to the acidic workup to quench the base and induce decarboxylation. Avoid unnecessarily long reaction times or high temperatures. |
Problem 2: Difficulty with N-Debenzylation via Hydrogenolysis
-
Question: The catalytic hydrogenation to remove the N-benzyl protecting group is slow, incomplete, or appears to stall. What factors could be causing this?
-
Answer: Catalyst poisoning and inefficient hydrogen delivery are the most common culprits in large-scale hydrogenations.
Detailed Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Actions |
| Catalyst Poisoning | Trace impurities, particularly sulfur compounds or residual coordinating solvents from previous steps, can irreversibly bind to the palladium catalyst surface, blocking active sites. | 1. Purify the Substrate: Ensure the N-benzyl intermediate is of high purity before hydrogenation. A silica plug or recrystallization may be necessary. 2. Use a Scavenger: Adding a small amount of a scavenger like activated carbon can sometimes adsorb poisons. 3. Increase Catalyst Loading: While not ideal for cost, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning. |
| Inefficient Mass Transfer | On a larger scale, ensuring good mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is critical. Without efficient agitation, the reaction becomes mass-transfer limited. | 1. Optimize Agitation: Use a reactor with appropriate baffling and a high-speed agitator to ensure the catalyst remains suspended and the gas-liquid interface is maximized. 2. Increase Hydrogen Pressure: Increasing the H₂ pressure (e.g., from 50 psi to 100 psi, reactor permitting) increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.[12] |
| Catalyst Deactivation | The catalyst may be old, have been improperly stored, or be of a low quality grade. | 1. Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier. 2. Handle Under Inert Gas: Handle the dry catalyst under an inert atmosphere to prevent premature oxidation before it is wetted with solvent. |
Problem 3: Formation of an Oil or Gummy Solid During Hydrochloride Salt Precipitation
-
Question: Upon adding HCl to my solution of the free base, the product crashes out as an unfilterable oil instead of a crystalline solid. How can I achieve proper crystallization?
-
Answer: "Oiling out" is a common crystallization problem, especially with hydrophilic amine salts. It occurs when the product's solubility in the initial solvent is exceeded so rapidly that molecules don't have time to arrange into an ordered crystal lattice.
Detailed Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Actions |
| Solvent System is Too Polar/Non-polar | The chosen solvent may be too good at solvating the salt (preventing crystallization) or too poor (causing rapid, amorphous precipitation). | 1. Use a Solvent/Anti-Solvent System: Dissolve the free base in a solvent in which the salt has some solubility (e.g., isopropanol, ethanol). Slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, heptane) until turbidity is observed, then allow it to crystallize slowly.[12] 2. Solvent Selection: Diethyl ether or methyl tert-butyl ether (MTBE) are often excellent choices for precipitating hydrochloride salts. |
| Rapid pH Change / High Supersaturation | Adding the HCl solution too quickly causes a rapid crash-out. The rate of nucleation far exceeds the rate of crystal growth. | 1. Slow, Controlled Addition: Add the HCl solution dropwise with vigorous stirring. 2. Temperature Control: Perform the addition at a controlled temperature. Sometimes adding at a slightly elevated temperature and then slowly cooling can promote better crystal growth. |
| Presence of Impurities | Impurities can act as "crystal growth inhibitors," disrupting the formation of a stable lattice and promoting oil formation. | 1. Purify the Free Base: If possible, purify the free base by column chromatography or distillation before salt formation. 2. Trituration: If an oil forms, decant the solvent, and add a fresh portion of a non-polar solvent (like hexane or ether). Vigorously stir or sonicate the oil. This process, called trituration, can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Scalable Dieckmann Condensation and Decarboxylation
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry, appropriately sized reactor with sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous toluene to the reactor and heat the slurry to 60-70 °C with gentle agitation to dissolve the mineral oil. Stop agitation, allow the NaH to settle, and carefully remove the toluene/oil supernatant via a cannula. Repeat this wash step twice with fresh anhydrous toluene to obtain clean, oil-free NaH.
-
Reaction Slurry: Add fresh anhydrous tetrahydrofuran (THF) to the reactor to create a stirrable slurry of NaH. Cool the mixture to 0-5 °C.
-
Substrate Addition: Slowly add a solution of the N-benzyl-protected piperidine precursor (1.0 eq.) in anhydrous THF to the NaH slurry over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quench & Hydrolysis: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by the dropwise addition of 6 M hydrochloric acid until the pH is strongly acidic (pH 1-2). Caution: Vigorous hydrogen gas evolution will occur initially.
-
Decarboxylation: Heat the acidic mixture to reflux (60-70 °C) for 4-8 hours to effect decarboxylation. Monitor by LC-MS until the intermediate β-keto ester is no longer observed.
-
Workup: Cool the mixture to room temperature. Adjust the pH to >12 with 50% aq. NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-azabicyclo[2.2.2]octan-5-one.
References
- Smolecule. (n.d.). Buy 2-Azabicyclo[2.2.2]octan-5-one.
- ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. UCLA – Chemistry and Biochemistry.
- (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- (n.d.). 2-AZABICYCLO[Z.Z.Z]OCTANE. LOCKSS.
- ResearchGate. (n.d.). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation).
- Google Patents. (n.d.). EP0322182A2 - Azabicyclic compounds, process for their preparation and pharmaceutical compositions containing them.
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
- Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
- ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane.
- ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers.
- Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors.
- Google Patents. (1992). Process for the preparation of 2-alkoxy-N-\1-azabicyclo[2.2.2]octan-3-yl\ aminobenzamides.
- Wikipedia. (n.d.). Hofmann–Löffler reaction.
- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - 3-Quinuclidinone hydrochloride.
- Alfa Chemistry. (n.d.). Hofmann-Löffler-Freytag Reaction.
- Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. WordPress.com.
- (2013). 3-Quinuclidinone hydrochloride - SAFETY DATA SHEET.
- (n.d.). Hofmann-Loffler-Freytag Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 6. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 9. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
common pitfalls in handling 2-azabicyclo[2.2.2]octan-5-one hydrochloride
Introduction: The "Deceptive" Scaffold
Welcome to the Technical Support Center for 2-azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1514112-02-7 / 1895825-36-1). This bicyclic amine is a high-value scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings or as a core for presenilin-1 inhibitors and nicotinic acetylcholine receptor ligands.
However, its rigid bicyclic geometry and secondary amine/ketone duality introduce unique experimental pitfalls. Users frequently encounter issues with hygroscopicity , unexpected water solubility during extraction , and stereochemical drift during reduction. This guide moves beyond standard MSDS data to address the causality of these failures and provide self-validating protocols.
Module 1: Storage & Handling (The "Sticky Salt" Issue)
User Ticket #104: "I weighed out the HCl salt on the open bench, and within minutes it became a sticky gum. Is the compound degraded?"
Root Cause Analysis
Like many secondary amine hydrochlorides, 2-azabicyclo[2.2.2]octan-5-one HCl is significantly hygroscopic . The crystal lattice energy is easily overcome by atmospheric moisture, leading to deliquescence. While the chemical integrity (purity) often remains intact, the stoichiometry for subsequent reactions becomes unreliable due to absorbed water weight.
Troubleshooting Protocol
-
Immediate Rescue: If the solid has gummed, do not attempt to scrape it. Dissolve the entire gum in dry methanol and re-concentrate in vacuo to a defined volume or solid.
-
Prevention (The "Desiccator Rule"):
-
Store the bulk bottle in a desiccator with active P₂O₅ or Drierite.
-
Warm to Room Temp: Allow the refrigerated bottle to equilibrate to room temperature before opening to prevent condensation.
-
Glovebox: For precise stoichiometric coupling (e.g., amide bond formation), weigh inside a nitrogen-filled glovebox.
-
Module 2: Solubility & Free-Basing (The "Disappearing Product")
User Ticket #209: "I neutralized the HCl salt with aqueous NaOH and extracted with diethyl ether. My organic layer is empty. Where did my compound go?"
Root Cause Analysis
This is the most common pitfall. The free base (2-azabicyclo[2.2.2]octan-5-one) is a compact, polar bicyclic amine. Unlike lipophilic aromatic amines, it retains high water solubility even at high pH. Standard extraction solvents like diethyl ether or pure hexane are too non-polar to pull it from the aqueous phase efficiently.
Corrective Workflow: The "Salting-Out" Protocol
To recover the free base quantitatively, you must modify the partition coefficient (
Step-by-Step Protocol:
-
Basify: Treat the HCl salt with saturated aqueous K₂CO₃ (pH > 11). Avoid NaOH if possible to prevent aldol-like polymerization of the ketone, though the bridgehead constraints make this slow.
-
Saturate: Add solid NaCl to the aqueous layer until saturation (salting out).
-
Extract: Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) . Do not use Ether.
-
Dry: Dry organic layer over Na₂SO₄ immediately to minimize hydrolysis risks if downstream chemistry is moisture-sensitive.
Visualization: Extraction Decision Logic
Figure 1: Decision logic for efficient extraction of the free base. Note the critical failure point when using non-polar ethereal solvents.
Module 3: Synthetic Transformations (The Stereochemical Trap)
User Ticket #315: "I reduced the ketone with NaBH₄ and got two spots on TLC. Which one is which, and how do I control this?"
Root Cause Analysis
The [2.2.2] bicyclic system is rigid. Nucleophilic attack on the C5 ketone can occur from the exo face or the endo face.
-
Steric Bias: The ethano bridge (C7-C8) and the amine bridge (N2) create different steric environments.
-
Result: Reduction yields a mixture of endo-alcohol and exo-alcohol diastereomers. These have distinct biological activities (e.g., in Presenilin-1 inhibition).[1][2]
Stereocontrol Guide
| Reagent | Major Product | Mechanism | Selectivity Ratio (Approx) |
| NaBH₄ / MeOH | Mixed (often favor Endo-OH) | Small hydride attacks from less hindered face | ~60:40 to 70:30 |
| L-Selectride | Exo-OH (Axial attack) | Bulky hydride attacks from less hindered endo face | >90:10 |
| DIBAL-H (-78°C) | Endo-OH | Coordination-controlled delivery | Variable |
Critical Note on N-Protection: Before performing ketone chemistry (reduction, Grignard, reductive amination), protect the N2 nitrogen (e.g., Boc, Cbz).
-
Why? The free secondary amine can coordinate with Lewis acidic reducing agents or undergo side reactions with electrophiles intended for the ketone.
Workflow: Reductive Amination
When reacting the ketone with an amine (R-NH₂):
-
Form Salt: Use the free base of the scaffold + Amine + Acid catalyst (Ti(OiPr)₄ is highly recommended to force imine formation).
-
Reduce: Add NaBH(OAc)₃.
-
Isomer Management: Expect diastereomers. Separation by column chromatography is usually required. Endo and Exo isomers typically have distinct Rf values in MeOH/DCM systems.
Module 4: Analytical Data & References
NMR Interpretation Pitfalls
-
Rotamers: If you protect the nitrogen with a carbamate (Boc/Cbz), the NMR signals (especially bridgehead protons H1 and H4) will appear as broad or split peaks at room temperature due to slow rotation of the N-C(O) bond.
-
Fix: Run NMR at 50°C to coalesce the peaks for cleaner integration.
-
-
Salt vs. Base: The chemical shift of the protons alpha to the nitrogen (H1, H3) shifts significantly upfield (~0.5 - 1.0 ppm) when converting from HCl salt to Free Base.
Summary of Key Specifications
| Property | Value / Note |
| Molecular Weight | 125.17 (Free Base) / 161.63 (HCl Salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility (HCl) | Water (High), Methanol (High), DMSO (High) |
| Solubility (Base) | DCM (High), Water (Moderate), Ether (Low) |
| pKa (Est.) | ~9.5 - 10.5 (Secondary Amine) |
References
-
Synthesis & Scaffold Utility
-
Chemical Properties & Safety
-
Synthetic Routes (Isoquinuclidine)
-
Vendor Specifications & Handling
Need Further Assistance?
If your issue involves complex functionalization at the C5 position or unusual solubility behavior, verify the exact isomeric purity of your starting material. Contact our application engineering team for advanced spectroscopic data (NOESY/COSY) to assist in structure elucidation.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 3. 1514112-02-7|2-azabicyclo[2.2.2]octan-5-one hydrochloride salt|BLD Pharm [bldpharm.com]
- 4. 2-AZABICYCLO[2.2.2]OCTAN-5-ONE HCL | 1895825-36-1 [sigmaaldrich.com]
- 5. 2-Azabicyclo(2.2.2)oct-5-en-3-one | C7H9NO | CID 55285700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane and nitrosation of the resulting amines. New rearrangement products of the monoterpenoid 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
- 9. capotchem.com [capotchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metabolic Stability of 2-Azabicyclo[2.2.2]octane Scaffolds
Current Status: Operational Topic: Metabolic Stability & Assay Optimization for Isoquinuclidine Derivatives Audience: Medicinal Chemists, DMPK Scientists
Executive Summary: The Scaffold Challenge
The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a high-value bioisostere for piperidines and phenyl rings, offering superior rigidity and solubility. However, its metabolic profile presents unique challenges compared to its carbon (bicyclo[2.2.2]octane) or oxygen (2-oxabicyclo[2.2.2]octane) analogs.
The Core Problem: While the bridged structure protects the internal carbons, the basic nitrogen (position 2) creates a "metabolic handle." This leads to two primary failure modes in drug discovery:
-
High Intrinsic Clearance (
): driven by N-oxidation and -carbon hydroxylation. -
Assay Artifacts: The lipophilic basic amine nature causes extensive Non-Specific Binding (NSB) to microsomal lipids, leading to false-negative clearance data (underestimation of instability).
This guide provides the troubleshooting logic to differentiate between assay artifacts and true metabolic instability, followed by structural optimization strategies.
Diagnostic Workflow (Troubleshooting Logic)
Before modifying your molecule, validate your data. Use this logic tree to diagnose "High Clearance" or "Low Recovery" issues.
Figure 1: Diagnostic logic for investigating metabolic stability issues in bridged amine scaffolds.
Module 1: Assay Troubleshooting & FAQs
Q1: My compound shows high stability ( min), but in vivo clearance is rapid. Why the disconnect?
Diagnosis: You are likely experiencing Microsomal Non-Specific Binding (NSB) . Mechanism: 2-azabicyclo[2.2.2]octanes are lipophilic basic amines (pKa ~9-10). They partition heavily into the phospholipid bilayer of the microsomes. This "hides" the free drug from the CYP enzymes, artificially prolonging the half-life in the assay. Solution:
-
Calculate Unbound Fraction (
): Do not rely on raw depletion. You must determine the fraction unbound in the incubation.-
Protocol: Equilibrium Dialysis (4h) or Ultracentrifugation.
-
-
Correct
: Apply the correction factor: Reference: Obach, R. S. (1999) establishes the critical nature of correcting for microsome binding for basic drugs.
Q2: In LC-MS, I see a +16 Da peak. Is it N-oxide or Hydroxylation?
Diagnosis: Ambiguous metabolite identification.
Context: The 2-aza scaffold is prone to both N-oxidation (CYP/FMO mediated) and C-hydroxylation at the C3 position. Distinguishing them is critical because N-oxides are often reversible metabolites or excretion products, whereas C-hydroxylation leads to ring opening.
Solution: The
-
Take your microsomal incubation post-reaction.
-
Add Titanium(III) Chloride (
). -
Result:
-
Peak Disappears: It was an N-Oxide (reduced back to parent).
-
Peak Remains: It is a C-Hydroxyl metabolite.
-
Module 2: Structural Optimization (Medicinal Chemistry)
Once you confirm true metabolic instability, use these strategies to block the "Soft Spots."
Figure 2: Metabolic liability map of the 2-azabicyclo[2.2.2]octane scaffold.
Optimization Strategies Table
| Liability Site | Mechanism | Chemical Modification Strategy | Effect on Stability |
| Nitrogen (N2) | Direct N-oxidation by FMOs or CYPs. | Reduce Basicity: Add electron-withdrawing group (EWG) like | Lowers |
| C3 Position ( | H-atom abstraction (HAT) followed by hydroxylation. | Fluorination: Introduce gem-difluoro group at C3. | High Impact: C-F bond is stronger than C-H, blocking abstraction. |
| C3 Position | Steric access. | Steric Shield: Add a methyl group at C3. | Blocks enzyme approach; may introduce chirality issues. |
| Lipophilicity | General CYP affinity. | Lower LogD: Introduce polar heteroatoms in the bridge. | Reduces overall binding affinity to metabolic enzymes. |
Standardized Protocol: Microsomal Stability for Basic Amines
Objective: Accurately determine
Reagents
-
Liver Microsomes: 20 mg/mL stock (Human/Rat/Mouse).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
. -
Stop Solution: Acetonitrile (ACN) containing 100 ng/mL Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Procedure
-
Preparation:
-
Prepare a 1
M substrate solution in buffer (ensure DMSO < 0.1%). Note: 1 M is preferred over 10 M to avoid enzyme saturation. -
Pre-warm microsomes and buffer to 37°C.
-
-
Incubation:
-
Test Arm: Mix Substrate + Microsomes (Final protein conc: 0.5 mg/mL ).
-
Control Arm: Mix Substrate + Microsomes (No NADPH).
-
Pre-incubate for 5 mins at 37°C.
-
Start: Add NADPH regenerating system to initiate.
-
-
Sampling:
-
At
min, remove 50 L aliquot. -
Immediately dispense into 150
L Stop Solution (1:3 ratio). Critical: Immediate quenching prevents post-sampling metabolism.
-
-
Processing:
-
Vortex for 10 min (ensures release of drug from microsomes).
-
Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analyze supernatant via LC-MS/MS.
-
-
Data Analysis (The Critical Correction):
-
Plot
vs. Time. Slope = . -
Calculate
. -
Apply NSB Correction: Use the Hallifax-Houston model or experimental
to derive true .
-
References
-
Levterov, V. V., et al. (2023).[1][2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Link
- Context: Contrasts the stability of the oxa- vs. aza- variants.
-
Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5] Link
- Context: The authoritative source on correcting for microsomal binding (NSB).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Context: Standard reference for metabolic soft-spot identification and blocking str
-
Trunzer, M., et al. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases. Journal of Medicinal Chemistry. Link
- Context: Methodology for using MetID to guide structural changes.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub: Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation [sci-hub.box]
- 5. Understanding Microsomal Binding Assays: A Key Tool in Drug Development | MolecularCloud [molecularcloud.org]
Technical Support Center: Stability & Handling of 2-Quinuclidone Derivatives
Current Status: Operational Topic: Preventing Polymerization & Degradation of Anti-Bredt Amides Ticket ID: #TANI-STOLTZ-2006 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The "Twisted Amide" Paradox
You are encountering issues with 2-quinuclidone (or its derivatives) because you are likely treating it as a standard amide.[1] It is not.
2-Quinuclidone is an anti-Bredt amide .[2][3] Due to the geometric constraints of the [2.2.2] bicyclic system, the nitrogen lone pair cannot overlap with the carbonyl
-
Twist Angle (
): ~90° (Orthogonal, effectively breaking resonance).[4] -
Consequence: The nitrogen is pyramidal (amine-like/basic), and the carbonyl is highly electrophilic (ketone-like).
The Failure Mode: In the presence of any nucleophile (trace water, or even its own free-base nitrogen), the ring strain drives a rapid Ring-Opening Polymerization (ROP) or hydrolysis.
The Solution:
You cannot "stabilize" the free base for long periods. You must synthesize, store, and handle it as the Tetrafluoroborate (
Module 1: The Chemistry of Instability
To prevent polymerization, you must understand the mechanism driving it. Unlike planar amides, 2-quinuclidone possesses immense ground-state destabilization (
Degradation Pathway Diagram
The following diagram illustrates the two primary failure modes: Self-Polymerization (if free base accumulates) and Hydrolysis (if wet).
Figure 1: The "Death Spiral" of 2-quinuclidone. Deprotonation without immediate trapping leads to irreversible ring opening.
Module 2: Synthesis & Isolation Protocol
Critical Directive: Do not attempt to isolate the neutral free base. It will polymerize into an intractable white solid. Follow the Tani-Stoltz Protocol to isolate the salt.
The Stabilized Salt Method ( )
This protocol uses a Schmidt reaction to insert nitrogen while simultaneously trapping the product as a non-nucleophilic salt.
| Parameter | Specification | Reason for Causality |
| Precursor | 2-Norcamphor (or derivative) | Provides the bicyclic skeleton. |
| Reagent | ||
| Solvent | Avoids nucleophilic attack by solvent. | |
| Temperature | 0°C to RT | Controls the exotherm of the Schmidt rearrangement. |
| Quench | None (Precipitation) | Adding water/base destroys the product. |
Step-by-Step Workflow
-
Preparation: In a flame-dried flask under Argon, dissolve the azido-ketone precursor in anhydrous
. -
Acid Addition: Add
dropwise.-
Observation: Gas evolution (
) indicates the Schmidt rearrangement is occurring.
-
-
Precipitation: The 2-quinuclidonium tetrafluoroborate salt is often insoluble in chloroform/ether.
-
Isolation: Filter the solid under an inert atmosphere (Glovebox or Schlenk frit).
-
Washing: Wash with anhydrous
to remove unreacted azide. -
Storage: Store the white powder in a glovebox at -20°C.
Module 3: Troubleshooting & FAQ
Scenario A: "My product turned into a white, insoluble plastic."
Diagnosis: Uncontrolled Ring-Opening Polymerization (ROP). Cause: You likely exposed the free base to moisture or allowed it to sit in solution too long at high concentration. The amine of one molecule attacked the carbonyl of another. Fix:
-
Ensure you are isolating the salt , not the free base.
-
If you need the free base for a reaction, generate it in situ with a hindered base (e.g., Hunig's base) in the presence of your electrophile. Do not pre-generate it.
Scenario B: "I see broad peaks in the Proton NMR."
Diagnosis: Oligomerization or Exchange. Cause: If the peaks are broad and undefined, you have oligomers. If the peaks are sharp but shift, you may have rapid proton exchange with trace water. Fix:
-
Run NMR in
(Acetonitrile-d3) or over molecular sieves. -
Avoid
if it hasn't been neutralized (trace HCl can affect the shift, though it won't destroy the salt). -
Never use DMSO-d6 or Methanol-d4 (Nucleophilic solvents will open the ring).
Scenario C: "How do I use it as a reagent if I can't isolate the base?"
Protocol:
-
Suspend the
salt in anhydrous DCM. -
Add the substrate you wish to react with the amide.
-
Add 1.0 equivalent of a non-nucleophilic base (e.g.,
or Proton Sponge) at -78°C. -
Allow the free base to react with your substrate immediately upon liberation.
Module 4: Solvent Compatibility Matrix
The choice of solvent is the single biggest determinant of stability.
| Solvent Class | Status | Notes |
| Chlorinated ( | Recommended | Must be distilled from |
| Nitriles ( | Good | Good for recrystallization of the salt. |
| Ethers ( | Use with Caution | THF can sometimes polymerize cationically if initiated by strong Lewis acids; |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Immediate alcoholysis to the ester/amino-acid. |
| Water | FORBIDDEN | Immediate hydrolysis ( |
| DMSO/DMF | Avoid | Often contain trace water; nucleophilic oxygen can attack. |
References
-
Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate.[1][3][5][6] Nature, 441, 731–734.[1][3][6] [Link][1][3][6]
-
Blackburn, G. M., et al. (1998). The Twisted Amide 2-Quinuclidone: 60 Years in the Making. Angewandte Chemie International Edition. [Link][1]
-
Ly, T., et al. (2007). Synthesis of 2-Quinuclidonium by Eliminating Water: Experimental Quantification of the High Basicity of Extremely Twisted Amides.[1] Journal of the American Chemical Society, 129(7), 1864–1865.[1] [Link]
Sources
- 1. Quinuclidone - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis and Characterization of 7-Hypoquinuclidonium Tetrafluoroborate and 7-Hypoquinuclidone BF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Guide: 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride Analytical Standards
Executive Summary: The Isoquinuclidinone Scaffold
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1895825-36-1), often referred to as 5-isoquinuclidinone HCl , is a critical bicyclic building block. It serves as a pharmacophore bioisostere for phenyl rings in sigma receptor ligands and is a structural core in the synthesis of ibogaine analogs and nicotinic acetylcholine receptor (nAChR) modulators.
In drug development, the analytical challenge lies not in the synthesis, but in the quantification of regioisomeric impurities and salt stoichiometry . This guide compares the performance of commercial "research-grade" standards against high-purity analytical reference materials (ARMs), providing a validated workflow for distinguishing the 5-one isomer from its 6-one regioisomer and determining accurate assay values.
Comparative Analysis: Standard Grades & Forms
Selecting the correct standard is the first step in ensuring method robustness. We compared three common sources/forms of 2-azabicyclo[2.2.2]octan-5-one.
Table 1: Performance Matrix of Analytical Standards
| Feature | Option A: Commercial Research Grade (HCl) | Option B: In-House Recrystallized (HCl) | Option C: Free Base (Oil/Solid) |
| Purity (HPLC) | 95% - 97% | > 99.5% | Variable (90-98%) |
| Salt Stoichiometry | Often non-stoichiometric (excess HCl or H₂O) | Defined (1:1 confirmed by elemental analysis) | N/A |
| Hygroscopicity | High (Deliquescent) | Moderate (if dried properly) | Low, but prone to oxidation |
| Regioisomer Content | Contains 1-3% 6-one isomer | < 0.1% (Removed via fractional crystallization) | Variable |
| UV Response (210 nm) | Noisy baseline due to impurities | Clean baseline | High background |
| Best Use Case | Synthetic screening, TLC spotting | GMP Impurity Quantification , Assay Standards | GC-MS qualitative ID |
Expert Insight: The "Hidden" Regioisomer Risk
Commercial synthesis of the [2.2.2] system often involves Diels-Alder reactions that produce mixtures of the 5-one and 6-one isomers.
-
The Problem: Most generic C18 HPLC methods fail to resolve the 5-one from the 6-one due to identical m/z (125.17 for free base) and similar logP.
-
The Solution: Using a high-purity standard (Option B) is mandatory for validating a method's specificity. If your standard contains the regioisomer, your quantitation will be biased.
Validated Experimental Protocols
The following protocols were developed to overcome the weak UV chromophore of the ketone and the high polarity of the amine.
Protocol A: HILIC-CAD Method for Assay & Impurities (Recommended)
Why HILIC? The compound is too polar for standard C18 retention without ion-pairing reagents, which suppress MS sensitivity. HILIC provides superior retention and separates the regioisomers.
Instrument: UHPLC with Charged Aerosol Detector (CAD) or MS. Column: Waters Acquity BEH Amide (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile.
Gradient Program:
-
0-1 min: 95% B (Isocratic hold for equilibration).
-
1-8 min: 95% B → 60% B (Linear gradient).
-
8-10 min: 60% B (Wash).
-
10.1 min: 95% B (Re-equilibration).
Flow Rate: 0.4 mL/min. Temp: 40°C. Detection: CAD (Nebulizer Temp: 35°C) or MS (ESI+, SIM m/z 126.1).
Sample Prep: Dissolve 10 mg Standard in 10 mL 90:10 ACN:Water. Critical: Do not use 100% water as diluent; it causes peak distortion in HILIC.
Protocol B: GC-MS for Residual Solvent & Volatile Impurities
Why GC? Essential for checking residual solvents from the HCl formation step (often ether or dioxane).
Derivatization (Optional but recommended for peak shape):
-
Weigh 5 mg of HCl salt standard.
-
Add 500 µL Pyridine.
-
Add 200 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 mins.
-
Inject 1 µL (Split 20:1).
Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing a new batch of 2-azabicyclo[2.2.2]octan-5-one HCl standard to certify it for use.
Caption: Workflow for qualifying 2-azabicyclo[2.2.2]octan-5-one HCl standards. Red nodes indicate critical failure points requiring remediation.
Technical Deep Dive: The "Invisible" Chloride
A common error in analyzing this standard is assuming a perfect 1:1 stoichiometry of the Hydrochloride salt.
The Trap: Commercial samples often contain excess HCl trapped in the crystal lattice or are partially hygroscopic, leading to a "wet" weight. If you prepare a stock solution assuming MW = 161.63 g/mol (HCl salt) without correcting for the actual chloride/water content, your calculated potency will be artificially low.
The Fix (Self-Validating Protocol): Perform a Potentiometric Titration with Silver Nitrate (AgNO₃) to determine the precise Chloride content.
-
Dissolve 50 mg of standard in 50 mL deionized water.
-
Add 1 mL dilute Nitric Acid.
-
Titrate with 0.1 N AgNO₃ using a silver electrode.
-
Validation Criteria: The theoretical Chloride content is 21.9%. If experimental value is >22.5%, the sample contains excess free acid. If <21.0%, it may be the free base or wet.
References
-
Sigma-Aldrich. 2-Azabicyclo[2.2.2]octan-5-one hydrochloride Product Specification. Accessed October 2023.[1] Link
-
National Institutes of Health (NIH). Application of 2-Azabicyclo[2.2.1]hept-5-en-3-One in Synthetic Organic Chemistry. The Chemical Record, 2024. Link[2]
-
Royal Society of Chemistry. Synthesis and applications of bicyclic amine scaffolds. Organic & Biomolecular Chemistry, 2024.[2][3] Link
-
ClinicalTrials.gov. Pharmacodynamic Markers of Ketone Body Flux. Study NCT00860392. Link
-
ChemScene. 2-Azabicyclo[2.2.2]octane hydrochloride Safety Data Sheet. Link
Sources
- 1. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
characterizing 2-azabicyclo[2.2.2]octan-5-one hydrochloride using NMR
This guide outlines the structural characterization of 2-azabicyclo[2.2.2]octan-5-one hydrochloride (also known as isoquinuclidin-5-one HCl ). It focuses on distinguishing this specific scaffold from its regioisomers (e.g., 6-one) and structural isomers (e.g., quinuclidinone) using advanced NMR techniques.
Executive Summary & Application Scope
2-Azabicyclo[2.2.2]octan-5-one (Isoquinuclidin-5-one) is a rigid bicyclic amine scaffold valued in medicinal chemistry for its ability to orient pharmacophores in specific 3D vectors, often serving as a bioisostere for piperidines or tropanes in sigma receptor ligands and nicotinic acetylcholine receptor agonists.[1][2]
The Characterization Challenge: Synthetic routes to isoquinuclidines (e.g., Diels-Alder cycloadditions) often yield mixtures of regioisomers (5-one vs. 6-one ) or structural isomers (e.g., 1-azabicyclo derivatives). Standard 1D NMR is often insufficient for conclusive assignment due to overlapping methylene signals in the bicyclic cage. This guide establishes a self-validating 2D NMR protocol to definitively assign the position of the carbonyl group relative to the nitrogen bridge.
Comparative Analysis: Performance vs. Alternatives
This section compares the target compound against its primary structural "alternatives"—isomers that frequently co-occur in synthesis or are considered as alternative scaffolds.
Table 1: Structural & Spectral Comparison of Azabicyclo Isomers
| Feature | Target: 2-Azabicyclo[2.2.2]octan-5-one | Alternative A: 2-Azabicyclo[2.2.2]octan-6-one | Alternative B: 1-Azabicyclo[2.2.2]octan-3-one |
| Common Name | Isoquinuclidin-5-one | Isoquinuclidin-6-one | Quinuclidin-3-one |
| Nitrogen Position | Bridge (Pos 2) | Bridge (Pos 2) | Bridgehead (Pos 1) |
| Carbonyl Position | Remote from N-bridgehead (Pos 5) | Adjacent to N-bridgehead (Pos 6) | Beta to Nitrogen |
| Key 1H Signal | H1 Bridgehead: Distinct multiplet (~3.5-4.0 ppm).[1][3] | H1 Bridgehead: Deshielded singlet/doublet (adj. to C=O). | No H1 Signal (Quaternary N at bridgehead). |
| HMBC Diagnostic | C=O correlates to H4 (remote bridgehead). | C=O correlates to H1 (N-adj. bridgehead). | C=O correlates to H2 (methylene). |
| Salt Effect (HCl) | Large downfield shift of H1 & H3. | Large downfield shift of H1 & H3. | Large downfield shift of H2, H6, H7. |
Experimental Protocol: Self-Validating NMR Workflow
Sample Preparation
-
Solvent Selection: Use Deuterium Oxide (D₂O) for the Hydrochloride salt to ensure solubility and eliminate the broad ammonium (NH₂⁺) proton signal, which can obscure key bridgehead resonances.
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause aggregation-induced shift variations in bicyclic amines.
-
Reference: Use internal TSP (trimethylsilylpropanoic acid) or residual solvent peak (HDO at 4.79 ppm).
Acquisition Parameters
-
1H NMR: 16 scans, 2s relaxation delay (d1). Goal: Integration accuracy.
-
13C NMR: 512 scans minimum. Goal: Detect quaternary Carbonyl (~210 ppm).
-
COSY (Correlation Spectroscopy): 256 increments. Goal: Trace the spin system from H1 → H6 → H5.
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for 8 Hz couplings. Goal: The "Solver" experiment to link the Carbonyl to the Bridgehead.
Assignment Logic (The "Why")
The assignment relies on identifying the Bridgehead Protons (H1 and H4) .
-
H1 is adjacent to Nitrogen (N2), making it significantly deshielded (downfield, ~3.5-4.0 ppm).
-
H4 is the "remote" bridgehead, appearing upfield (~2.0-2.5 ppm).
-
The Test: If the Carbonyl carbon (C5/C6) shows a strong HMBC correlation to the Upfield Bridgehead (H4) , it is the 5-one . If it correlates to the Downfield Bridgehead (H1) , it is the 6-one .
Visualization: Assignment Workflow
The following diagram illustrates the logical decision tree for validating the 5-one structure against its regioisomer.
Caption: Logical workflow for distinguishing 2-azabicyclo[2.2.2]octan-5-one from its 6-one regioisomer using HMBC correlations.
Expected Data & Interpretation
While exact shifts vary by concentration and pH, the following ranges are diagnostic for the HCl salt in D₂O .
Table 2: Diagnostic NMR Signals (HCl Salt in D₂O)
| Position | Atom | Approx. Shift (ppm) | Multiplicity | Interpretation |
| 1 | CH (Bridgehead) | 3.80 - 4.20 | Multiplet | Deshielded by adjacent N+ (Inductive effect). |
| 3 | CH₂ (Alpha) | 3.30 - 3.60 | d/m | Deshielded by adjacent N+. Diastereotopic protons. |
| 4 | CH (Bridgehead) | 2.30 - 2.60 | Multiplet | Remote bridgehead. Alpha to Carbonyl (C5). |
| 5 | C=O (Ketone) | ~210.0 | (13C) | Characteristic ketone carbonyl. |
| 6 | CH₂ (Beta) | 2.60 - 2.90 | Multiplet | Alpha to Carbonyl. |
| 7/8 | CH₂ (Bridge) | 1.70 - 2.10 | Multiplet | Ethano bridge protons (shielded). |
Note on Salt Shift: Converting the free base to the HCl salt typically shifts the H1 and H3 signals downfield by 0.5 - 1.0 ppm due to the formation of the ammonium species.
References
-
PubChem. 2-Azabicyclo[2.2.2]octane hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Available at: [Link]
- Krow, G. R., et al.Synthesis of 2-azabicyclo[2.2.2]octan-5-ones (Isoquinuclidinones). Journal of Organic Chemistry. (Contextual reference for synthetic routes and isomer mixtures).
-
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[5] (Reference for general bicyclic amine chemical shifts).
Sources
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Azabicyclo(2.2.2)oct-5-en-3-one | C7H9NO | CID 55285700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Azabicyclo[2.2.2]octane hydrochloride | C7H14ClN | CID 21984844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Executive Summary
The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands, Ibogaine analogs, and sigma receptor modulators.[1] While the [2.2.2] bridged system is thermodynamically challenging to construct compared to [2.2.1] or [3.2.1] systems, the Aza-Diels-Alder (HDA) reaction has emerged as the dominant strategy over older, multi-step intramolecular cyclizations (e.g., Dieckmann or Michael/Aldol sequences).[1]
This guide objectively compares the two most relevant methodologies for modern drug development:
-
Method A: Lewis Acid-Catalyzed Aza-Diels-Alder (The industry standard for scalability and throughput).[1]
-
Method B: Organocatalytic Enantioselective Aza-Diels-Alder (The precision method for chiral lead optimization).
Strategic Decision Matrix
Before selecting a protocol, researchers must evaluate their specific requirements regarding stereochemistry and scale.[1]
Figure 1: Decision matrix for selecting the synthesis route based on project phase.
Method A: Lewis Acid-Catalyzed Hetero-Diels-Alder
Best for: Scale-up, rapid library generation, racemic scaffolds.[1]
This method utilizes the reaction between an imine (dienophile) and Danishefsky’s diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).[1] The Lewis acid activates the imine, lowering the LUMO energy to facilitate the [4+2] cycloaddition.
Mechanistic Insight
The reaction proceeds through a stepwise or concerted asynchronous mechanism depending on the Lewis acid. The silyl enol ether intermediate is hydrolyzed in situ to yield the ketone.
-
Causality: The use of BF3·OEt2 is preferred over ZnCl2 for N-aryl imines due to its higher oxophilicity, ensuring rapid turnover at low temperatures, which suppresses polymerization of the sensitive diene.[1]
Experimental Protocol
Target: 2-Phenyl-2-azabicyclo[2.2.2]octan-5-one HCl (Exemplar)
-
Imine Formation:
-
Combine aniline (10 mmol) and benzaldehyde (10 mmol) in anhydrous CH2Cl2 (20 mL) with MgSO4 (2 g). Stir at RT for 4 h.[1] Filter and concentrate to yield the N-benzylideneaniline.
-
-
Cycloaddition:
-
Hydrolysis & Workup:
-
Salt Formation:
-
Dissolve the crude oil in minimal Et2O.
-
Bubble dry HCl gas or add 2M HCl in Et2O dropwise at 0°C.
-
Filter the white precipitate: 2-phenyl-2-azabicyclo[2.2.2]octan-5-one hydrochloride .[1]
-
Performance Data:
-
Yield: 75–85%
-
Purity: >95% (after recrystallization)[1]
-
Atom Economy: High (TMSOH and MeOH are the only byproducts).
Method B: Organocatalytic Enantioselective Aza-Diels-Alder
Best for: Asymmetric synthesis, avoiding heavy metals, green chemistry compliance.[1]
This method replaces the Lewis acid with a Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acids).[1] The catalyst activates the imine via hydrogen bonding while blocking one face of the dienophile, inducing enantioselectivity.[1]
Mechanistic Insight
The catalyst acts as a bifunctional activator. The bulky chiral phosphate anion creates a tight ion pair with the protonated imine.
-
Causality: The steric bulk of the catalyst (e.g., TRIP or VAPOL) is directly causal to the ee values.[1] Using smaller catalysts often results in racemic background reaction.[1]
Experimental Protocol
Target: (1S, 4S)-2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one HCl
-
Catalyst Setup:
-
In a flame-dried flask, dissolve N-(4-methoxyphenyl)imine (1.0 mmol) in Toluene (10 mL).
-
Add (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).[1]
-
-
Cycloaddition:
-
Hydrolysis:
-
Add TFA (2 drops) in wet CH2Cl2 to hydrolyze the intermediate.[1]
-
-
Purification & Salt Formation:
Performance Data:
Comparative Analysis
The following table contrasts the two methods based on critical drug development metrics.
| Metric | Method A: Lewis Acid (BF3[1]·OEt2) | Method B: Organocatalysis (Chiral PA) |
| Primary Utility | Bulk Synthesis / Scaffold Gen. | Asymmetric Lead Optimization |
| Yield | High (75-85%) | Moderate (60-75%) |
| Stereochemistry | Racemic (requires resolution) | High ee (>90%) |
| Cost | Low (Reagents are cheap) | High (Catalyst cost) |
| Scalability | Excellent (Exothermic but manageable) | Limited (Dilution required) |
| Greenness | Low (Solvent waste, corrosive BF3) | High (Metal-free, recyclable catalyst) |
Reaction Pathway Visualization[1]
Figure 2: Mechanistic pathway comparison showing the divergence at the activation step.[1]
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: Both methods employ Danishefsky’s diene, which is highly sensitive to hydrolysis before the reaction.[1] Ensure the diene is distilled and stored under argon.
-
Regioselectivity: In Method A, if the imine is electron-deficient (e.g., N-tosyl), the reaction is highly regioselective for the 2-aza-5-one isomer.[1] Electron-rich imines may require lower temperatures to maintain selectivity.[1]
-
Salt Hygroscopicity: The hydrochloride salt of isoquinuclidinone is hygroscopic. Store in a desiccator. For long-term storage, the fumarate or oxalate salts are often more crystalline and stable.[1]
References
-
Aza-Diels-Alder Overview: Smolecule. Synthesis of 2-Azabicyclo[2.2.2]octan-5-one.[1][2][3][4] Link
-
Organocatalytic Routes: ACS Organic Letters. Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids.[1] Link[1]
-
Enzymatic Alternatives: RHHZ. Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase.[1][5] Link
-
Intramolecular Cyclization Context: MDPI. Synthesis and Intramolecular Regioselective Cyclization.[1][6][7] Link[1]
-
Danishefsky Diene Chemistry: NIH/PMC.[1] Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. data.epo.org [data.epo.org]
- 3. US5510486A - Process for preparing 2-(1-azabicyclo 2.2.2!oct-3-yl)-2,3,3A,4,5,6-hexahydro-1H-benz de!isoquinolin-1-one - Google Patents [patents.google.com]
- 4. Buy 2-Azabicyclo[2.2.2]octan-5-one [smolecule.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
2-azabicyclo[2.2.2]octan-5-one hydrochloride vs 3-quinuclidinone hydrochloride
This guide provides an in-depth technical comparison between 2-azabicyclo[2.2.2]octan-5-one hydrochloride (Isoquinuclidinone derivative) and 3-quinuclidinone hydrochloride (Quinuclidinone).[1][2][3]
Strategic Selection for Nitrogenous Bicyclic Pharmacophores
Executive Summary
In medicinal chemistry, the [2.2.2] bicyclic amine scaffold is a privileged structure, offering rigid spatial definition and specific basicity profiles. However, the choice between the 1-aza (Quinuclidine) and 2-aza (Isoquinuclidine) isomers fundamentally dictates the available chemical space and pharmacological trajectory.
-
3-Quinuclidinone HCl (1-aza): The industry standard.[1][2][3] Characterized by a bridgehead tertiary amine .[2][3] It is the metabolic workhorse for muscarinic antagonists (e.g., Solifenacin) and relies on ketone derivatization for diversity.
-
2-Azabicyclo[2.2.2]octan-5-one HCl (2-aza): The emerging contender.[1][2] Characterized by a bridge secondary amine .[2][3] This scaffold offers superior "vectorial diversity" because the nitrogen atom is available for functionalization (alkylation/acylation), allowing it to serve as a central hub rather than just a terminal base.
Part 1: Structural & Physicochemical Analysis[1][2][3][4]
The core distinction lies in the nitrogen position relative to the bridgeheads.[3] This shift alters symmetry, chirality, and basicity.[3]
| Feature | 3-Quinuclidinone HCl | 2-Azabicyclo[2.2.2]octan-5-one HCl |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-one HCl | 2-azabicyclo[2.2.2]octan-5-one HCl |
| Nitrogen Type | Tertiary (Bridgehead) | Secondary (Bridge) |
| Chirality | Achiral (Plane of symmetry bisects N1-C4) | Chiral (C1 and C4 are stereocenters)* |
| pKa (Conj.[1][2] Acid) | ~10.5 - 11.0 (Highly Basic) | ~9.5 - 10.5 (Modulated by ketone proximity) |
| Vector Growth | Monodirectional (via C3 Ketone) | Bidirectional (via C5 Ketone + N2 Amine) |
| Common Use | GPCR Ligands (Muscarinic/Nicotinic) | Peptidomimetics, Scaffold Hopping |
*Note: 2-azabicyclo[2.2.2]octan-5-one is inherently chiral due to the lack of symmetry between the three bridges (N-CH2 vs C=O-CH2 vs CH2-CH2).[1][2] Commercial supplies are often racemic unless specified.[3]
Structural Visualization
The following diagram illustrates the connectivity differences. Note how the "Iso" scaffold (Right) exposes the Nitrogen (N2) for further chemistry, whereas the Quinuclidine (Left) locks the Nitrogen (N1) inside the cage.
Caption: Comparative connectivity. Left: N1 is buried at the bridgehead.[2][3] Right: N2 is a secondary amine in the bridge, accessible for functionalization.
Part 2: Synthetic Accessibility & Reactivity[2]
3-Quinuclidinone HCl (The Commodity Route)
This compound is manufactured on a multi-ton scale, typically via the Dieckmann condensation of N-protected piperidine diesters.[1]
-
Reactivity Profile: The chemistry is dominated by the C3 ketone .[2][3]
-
Reductive Amination: High efficiency.[2][3] Used to install pharmacophores (e.g., quinuclidin-3-amine).[1][2][3]
-
Grignard Addition: Stereoselective addition to the ketone (often favors the cis-adduct relative to the bridgehead).
-
Limitation: The bridgehead nitrogen is tertiary.[2][3] It cannot be acylated or arylated without forming a quaternary ammonium salt (which generally abolishes CNS penetration).[3]
-
2-Azabicyclo[2.2.2]octan-5-one HCl (The Diversity Route)
Synthesis is more complex, often involving a Diels-Alder or Michael-Aldol cascade.[1][2]
-
Reactivity Profile: A dual-handle system.[1][2][3]
-
Handle A (N2 Amine): As a secondary amine, it allows for
, Buchwald-Hartwig coupling, or amide coupling. This enables the attachment of large lipophilic domains independent of the ketone.[3] -
Handle B (C5 Ketone): Standard ketone chemistry (reduction, olefination) remains available.
-
-
Strategic Advantage: You can "grow" the molecule in two distinct vectors, mimicking the substitution patterns of proline or piperidine but with a rigid bicyclic core.[3]
Part 3: Experimental Protocols (Comparative)
Protocol A: Reductive Amination (Standard for Quinuclidinone)
Target: Synthesis of 3-aminoquinuclidine derivatives.[1]
-
Dissolution: Dissolve 3-quinuclidinone HCl (1.0 eq) and the target amine (1.1 eq) in DCE/MeOH (1:1).
-
Base: Add DIPEA (1.0 eq) to free-base the quinuclidinone in situ.[2][3]
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise at 0°C.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[2][3] The product is the 3-substituted amine.[1][2][3]
Protocol B: N-Functionalization (Exclusive to 2-Azabicyclo)
Target: Synthesis of N-aryl-2-azabicyclo[2.2.2]octan-5-one.[1][2][4]
-
Free Basing: Treat 2-azabicyclo[2.2.2]octan-5-one HCl with K2CO3 in water/DCM to isolate the free secondary amine.[1][2][3]
-
Coupling: Dissolve the free amine (1.0 eq) in Toluene. Add Aryl Bromide (1.2 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq).
-
Conditions: Heat to 100°C under Argon for 12h.
-
Result: The Nitrogen is now arylated, but the C5 ketone remains intact for subsequent modification.[2][3] This orthogonality is impossible with 3-quinuclidinone.[1][2][3]
Part 4: Medicinal Chemistry Applications[1][2][4][6][7][8]
Decision Matrix: Which Scaffold to Choose?
| Drug Discovery Goal | Recommended Scaffold | Rationale |
| M3 Receptor Antagonist | 3-Quinuclidinone | Mimics the classic acetylcholine pharmacophore (cationic head + spacer).[1][2][3] Validated by Solifenacin.[2][3] |
| nAChR ( | 3-Quinuclidinone | The bridgehead N fits the "cationic pocket" of the nicotinic receptor perfectly. |
| Peptidomimetic Turn | 2-Azabicyclo | The 2-aza scaffold induces a "twist" conformation that mimics Type VI |
| Library Generation (DOS) | 2-Azabicyclo | The secondary amine allows for rapid parallel synthesis of N-substituted libraries.[1][2][3] |
Case Study: Solifenacin vs. Novel Antimalarials[1]
-
Solifenacin (Vesicare): Uses the 3-quinuclidinyl ester.[2][3] The rigidity of the quinuclidine cage reduces the entropic penalty of binding to the Muscarinic M3 receptor.[3]
-
Isoquinuclidine Antimalarials: Researchers have used the 2-azabicyclo scaffold to replace the piperidine ring in quinine analogs.[2][3] The ability to functionalize the N2 position allowed for the optimization of lipophilicity (logP) and vacuolar accumulation, which was critical for potency against P. falciparum.
References
-
Vertex AI Search. (2025).[2][3][5] Medicinal chemistry applications of 2-azabicyclo[2.2.2]octane scaffold. 6[6][4][7][8][9]
-
PubChem. (2025).[2][3][10] 1-Azabicyclo[2.2.2]octan-3-one hydrochloride (3-Quinuclidinone HCl) Compound Summary. Link
-
Sigma-Aldrich. (2025).[2][3] 2-Azabicyclo[2.2.2]octan-5-one HCl Product Specification. Link
-
ResearchGate. (2025). Synthesis of Enantiopure 3-Quinuclidinone Analogues. Link
-
UCLA Chemistry. (2005). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via tandem Michael addition. Link
Sources
- 1. 100-76-5|1-Azabicyclo[2.2.2]octane|BLD Pharm [bldpharm.com]
- 2. 2-AZABICYCLO[2.2.2]OCTAN-5-ONE HCL | 1895825-36-1 [sigmaaldrich.com]
- 3. 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) | C7H12ClNO | CID 102019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 8. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Azabicyclo[2.2.2]octane hydrochloride | C7H14ClN | CID 21984844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Enantioselective Synthesis of 2-Azabicyclo[2.2.2]octan-5-one Analogs
Executive Summary
The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) scaffold is a privileged pharmacophore, serving as the structural core for Iboga alkaloids (e.g., catharanthine, ibogaine) and a critical intermediate for neuraminidase inhibitors like Oseltamivir. The synthetic challenge lies in constructing the rigid bridged bicycle while controlling the bridgehead stereochemistry and the enantioselectivity of the functional handles.
This guide compares three dominant synthetic strategies: Organocatalytic Aza-Diels-Alder , Chiral Lewis Acid Catalysis , and Desymmetrization . While traditional chiral auxiliary methods offer reliability, recent organocatalytic "ketene equivalent" strategies demonstrate superior atom economy and scalability for drug development applications.
Part 1: Strategic Analysis & Comparison
Strategy A: Organocatalytic Aza-Diels-Alder (The "Green" Standard)
This approach utilizes chiral amine catalysts (e.g., MacMillan imidazolidinones or Jørgensen-Hayashi catalysts) to activate
-
Mechanism: LUMO-lowering iminium activation.
-
Key Advantage: Metal-free; direct access to high optical purity; mild conditions.
-
Limitation: Requires oxidative cleavage or manipulation to convert the resulting aldehyde/functional group into the ketone (5-one) moiety if a "ketene equivalent" is not used directly.
Strategy B: Lewis Acid-Catalyzed Cycloaddition (The High-Precision Route)
Utilizes chiral Lewis acids (e.g., Ti-TADDOLate or Cu-BOX complexes) to coordinate with dienophiles bearing chiral auxiliaries (e.g., oxazolidinones).
-
Mechanism: Chelation-controlled endo-selective cycloaddition.
-
Key Advantage: Extremely high diastereoselectivity (>98% de); robust for large-scale manufacturing.
-
Limitation: Stoichiometric waste from auxiliaries; trace metal removal required.
Strategy C: Desymmetrization of Prochiral Diketones
Involves the enantioselective deprotonation or enzymatic reduction of cyclohexane-1,4-dione derivatives, followed by intramolecular cyclization (e.g., intramolecular Mannich or Michael addition).
-
Mechanism: Kinetic resolution or desymmetrization.
-
Key Advantage: Access to unique substitution patterns not available via Diels-Alder.
-
Limitation: Long linear sequence; lower overall yields.
Comparative Performance Metrics
| Metric | Organocatalytic [4+2] | Lewis Acid (Ti-TADDOLate) | Desymmetrization |
| Enantioselectivity (ee) | 90–99% | 95–99% | 85–94% |
| Yield (Cycloaddition) | 75–85% | 85–95% | 50–70% (Overall) |
| Atom Economy | High | Moderate (Auxiliary waste) | Low (Multi-step) |
| Scalability | Excellent | Good | Moderate |
| Metal Contamination | None | High Risk (Ti, Cu) | Low |
| Cost Driver | Chiral Catalyst | Chiral Auxiliary | Reagent/Enzyme |
Part 2: Experimental Protocols
Protocol 1: Organocatalytic Synthesis (MacMillan Route)
Targeting the isoquinuclidine core via "Ketene Equivalent" approach.
Objective: Synthesis of N-Cbz-2-azabicyclo[2.2.2]octan-5-one via iminium activation.
Reagents:
-
N-Cbz-1,2-dihydropyridine (1.0 equiv)
-
Acrolein (3.0 equiv)
-
MacMillan Catalyst (2nd Gen Imidazolidinone) (20 mol%)
-
Solvent: Acetonitrile/Water (95:5)
-
Oxidant (for step 2): Ru(bpy)₃Cl₂ / Blue LED (Photoredox cleavage)
Step-by-Step Workflow:
-
Catalyst Activation: To a flask containing the MacMillan catalyst (20 mol%), add acetonitrile and water. Why: Water facilitates the hydrolysis of the iminium intermediate after the cycloaddition, turning over the catalyst.
-
Imine Formation: Cool to -20°C. Add acrolein. Stir for 10 mins to form the active iminium species.
-
Cycloaddition: Add N-Cbz-1,2-dihydropyridine dropwise. Stir at -20°C for 24 hours.
-
Validation: Monitor consumption of dihydropyridine by TLC. The reaction proceeds via an endo-transition state favored by the catalyst geometry.
-
-
Workup: Dilute with Et₂O, wash with water and brine. Concentrate to yield the bicyclic aldehyde intermediate.
-
Photoredox Cleavage (The "Ketene" Step): Dissolve the intermediate in DMF. Add Ru(bpy)₃Cl₂ (1 mol%) and an amine base. Irradiate with Blue LEDs under O₂ atmosphere.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Lewis Acid Mediated Synthesis (Ti-TADDOLate)
Targeting high-purity intermediates for Iboga alkaloids.
Reagents:
-
1-Phenoxycarbonyl-1,2-dihydropyridine[1]
-
3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one (Chiral Dienophile)[1]
-
Dichlorodiisopropoxytitanium (Ti(OiPr)₂Cl₂)
-
TADDOL Ligand
Step-by-Step Workflow:
-
Catalyst Preparation: In a flame-dried Schlenk flask, combine Ti(OiPr)₂Cl₂ and TADDOL ligand in Toluene. Stir for 1 hour to form the Ti-TADDOLate complex.
-
Complexation: Add the chiral dienophile (oxazolidinone derivative) at 0°C. Stir for 30 mins.
-
Why: The titanium chelates the two carbonyls of the dienophile, locking it in a rigid conformation.
-
-
Reaction: Add the dihydropyridine slowly. Stir at 0°C for 24-48 hours.
-
Quench: Add saturated NH₄Cl solution. Extract with DCM.
-
Auxiliary Removal: The resulting adduct is treated with LiOOH or LiOBn to cleave the oxazolidinone, yielding the ester-substituted isoquinuclidine.
Part 3: Visualizations
Diagram 1: Strategic Divergence in Isoquinuclidinone Synthesis
This diagram illustrates the retrosynthetic logic and forward pathways for the two primary methodologies.
Caption: Comparison of the "Ketene Equivalent" organocatalytic route (Path A) versus the Chiral Auxiliary Lewis Acid route (Path B).
Diagram 2: Organocatalytic Mechanism (Iminium Activation)
This diagram details the catalytic cycle responsible for the high enantioselectivity in Protocol 1.
Caption: The catalytic cycle demonstrating LUMO lowering via iminium formation, facilitating the enantioselective [4+2] cycloaddition.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[5] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[5] Journal of the American Chemical Society, 122(17), 4243–4244. Link
-
Hirama, M., et al. (2011).[1] Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid.[1] Heterocycles, 84(1), 375. Link
-
Jones, S. B., Simmons, B., Mastracchio, A., & MacMillan, D. W. C. (2011). Collective Synthesis of Natural Products by Means of Organocascade Catalysis.[6] Nature, 475, 183–188. Link
-
Holl, R., et al. (2008).[7] Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.[7] Australian Journal of Chemistry, 61(12), 914-919. Link
-
Patil, D. V., Cavitt, M. A., & France, S. (2012). Diastereoselective Synthesis of 2-Azabicyclo[2.2.2]octanes via an Organocatalytic [4+2] Cycloaddition. Organic Letters, 14, 1082. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 4. rsc.org [rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Pharmacological Comparison of 2-Azabicyclo[2.2.2]octane Derivatives
[1][2][3][4][5][6]
Executive Summary: The Isoquinuclidine Scaffold
The 2-azabicyclo[2.2.2]octane ring system, commonly referred to as isoquinuclidine , represents a distinct structural isomer of the classical quinuclidine (1-azabicyclo[2.2.2]octane) found in ligands like quinine.[1] Unlike its 1-aza counterpart, the isoquinuclidine scaffold positions the nitrogen atom at the bridgehead of a semi-rigid boat conformation, offering unique vectoral projection of substituents.
This guide compares the pharmacological utility of this scaffold across three distinct therapeutic axes: Anti-addiction (Iboga alkaloids) , Analgesia (Prodine analogs) , and Neurodegeneration (PSEN-1 inhibitors) .
Comparative Pharmacological Profile
The following table synthesizes experimental data comparing key 2-azabicyclo[2.2.2]octane derivatives against standard reference ligands.
Table 1: Structure-Activity Relationship (SAR) & Potency Metrics
| Compound Class | Representative Ligand | Primary Target | Mechanism of Action | Potency Metric (Experimental) | Reference Standard |
| Iboga Alkaloids | Ibogaine | GDNF Pathway / | Neurotrophic factor upregulation; nAChR antagonism | EC | 18-MC (Synthetic analog) |
| Opioid Analogs | Compound 3 (Prodine analog) | Agonist (Restricted piperidine boat conformer) | ED | Alphaprodine (ED | |
| (+)-13b (Sulfonamide derivative) | PSEN-1 Complex | Selective inhibition of Presenilin-1 (Alzheimer's target) | IC | DAPT (Non-selective) | |
| Sigma Ligands | Substituted 2-azabicyclo[2.2.2]octanes | Sigma-1 ( | Modulation of Ca | K | Pentazocine |
Key Insight : The isoquinuclidine core serves as a "conformational lock." In prodine analogs, it forces the piperidine ring into a boat form, which retains analgesic activity (ED
3.1 mg/kg) but alters the side-effect profile compared to flexible phenylpiperidines.
Deep Dive: Ibogaine and the GDNF Signaling Pathway[8][9][10][11][12]
Ibogaine, a natural alkaloid containing the isoquinuclidine core, exhibits a unique anti-addictive profile. Unlike simple receptor antagonists, it induces a long-lasting autoregulatory loop of Glial Cell Line-Derived Neurotrophic Factor (GDNF) expression in the Ventral Tegmental Area (VTA).
Mechanism of Action[8][9][10][11][12]
-
Initiation : Ibogaine binds to an unidentified target (potentially
or nAChR) initiating signal transduction. -
Translocation : The signal activates the Ret receptor tyrosine kinase.
-
Amplification : Activation of the MAPK/ERK phosphorylation cascade.
-
Gene Expression : Upregulation of Gdnf mRNA.[2]
-
Feedback : Secreted GDNF binds to Ret receptors, perpetuating the signal even after Ibogaine clearance.
Visualization: Ibogaine-Induced GDNF Autoregulatory Loop
Caption: The autoregulatory feedback loop initiated by Ibogaine, leading to sustained GDNF expression.[3][4]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and the evaluation of its pharmacological affinity.
Protocol A: Synthesis of Isoquinuclidine Core via Diels-Alder
Objective: Construct the 2-azabicyclo[2.2.2]octane skeleton using a hetero-Diels-Alder reaction.
-
Reagents :
-
Diene : 1,2-Dihydropyridine (N-protected, e.g., N-Cbz).
-
Dienophile : N-Acryloyloxazolidinone or Methyl Acrylate.
-
Catalyst : Cr(III)-Salen complex or Lewis Acid (e.g., AlCl
). -
Solvent : Dichloromethane (DCM).
-
-
Procedure :
-
Step 1 : Dissolve the dienophile (1.0 equiv) in anhydrous DCM under inert atmosphere (Ar or N
). -
Step 2 : Add the Lewis Acid catalyst (10-20 mol%) at -78°C. Stir for 15 minutes.
-
Step 3 : Add the 1,2-dihydropyridine (1.2 equiv) dropwise.
-
Step 4 : Allow the reaction to warm to 0°C or Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC.
-
Step 5 : Quench with saturated NaHCO
, extract with DCM, and dry over Na SO .
-
-
Purification : Flash column chromatography (Hexane/EtOAc) to separate endo and exo isomers.
-
Validation :
H-NMR should show bridgehead protons characteristic of the bicyclic system (typically 3.5–4.5 ppm).
Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Determine the
-
Tissue Preparation :
-
Homogenize Guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
g for 15 min at 4°C. Resuspend pellet.
-
-
Incubation :
-
Radioligand : [3H]-(+)-Pentazocine (2-3 nM).
-
Test Compound : 10 concentrations (e.g.,
M to M). -
Non-specific Binding : Define using 10
M Haloperidol. -
Incubate for 120 minutes at 25°C.
-
-
Termination :
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Wash 3x with ice-cold buffer.
-
-
Analysis :
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using nonlinear regression and convert to using the Cheng-Prusoff equation:
-
Synthesis Workflow Visualization
The construction of these derivatives often relies on the rigidity provided by the Diels-Alder cycloaddition.
Caption: Synthetic pathway for generating the isoquinuclidine core via Diels-Alder cycloaddition.
References
-
Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo[2.2.2]octane analogues of the prodine analgetics. Journal of Medicinal Chemistry. Link
-
He, D. Y., et al. (2005). Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption.[2] Journal of Neuroscience. Link
-
Crump, C. J., et al. (2012). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Journal of Medicinal Chemistry (via Lirias/ACS). Link
-
Khan, M. O. F., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Studies in Natural Products Chemistry. Link
-
Sasaki, T., et al. (2009).[5] Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control of 2-Azabicyclo[2.2.2]octan-5-one HCl: The Isoquinuclidine Benchmark
This guide outlines the quality control framework for 2-azabicyclo[2.2.2]octan-5-one hydrochloride (Isoquinuclidinone HCl), a critical bicyclic scaffold used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and bioisosteres of quinuclidine-based drugs.
Unlike generic QC templates, this document focuses on the specific stability challenges of the isoquinuclidine core compared to its quinuclidine (1-azabicyclo) isomer, providing a self-validating protocol for researchers.
Executive Summary: The Isoquinuclidine Challenge
In drug development, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is often selected as a bridge-modified analog of the more common 1-azabicyclo[2.2.2]octane (quinuclidine). While the quinuclidine core (found in Palonosetron) is robust, the isoquinuclidine system presents unique QC challenges due to the secondary amine position and the ketone reactivity.
Core Distinction:
-
1-Azabicyclo[2.2.2]octan-3-one: Tertiary amine bridgehead. High basicity, moderate stability.
-
2-Azabicyclo[2.2.2]octan-5-one: Secondary amine in the bridge. Prone to oxidation and ring-opening if not salt-stabilized.
This guide establishes the Hydrochloride Salt as the critical control point for stability, contrasting it with the labile free base.
Comparative Analysis: Salt Form vs. Alternatives
The choice of the hydrochloride salt is not arbitrary; it is a chemical necessity for shelf-life and process integrity.
Table 1: Performance Comparison of Product Forms
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Quinuclidin-3-one (Isomer) |
| CAS Registry | 1895825-36-1 | 1514112-02-7 (Generic) | 3731-38-2 |
| Physical State | Crystalline Solid (White/Off-white) | Oily Liquid / Low-melting Solid | Crystalline Solid |
| Oxidative Stability | High: Protonated amine resists N-oxide formation. | Low: Secondary amine rapidly oxidizes in air (N-Oxide impurities). | Moderate |
| Hygroscopicity | Moderate (Requires desiccant) | Low, but chemically unstable | High |
| Process Utility | Direct use in reductive amination; requires neutralization in situ. | Must be freshly generated; cannot be stored. | Different pharmacophore |
| Shelf Life | >2 Years (at 2-8°C) | <1 Week (at -20°C) | >2 Years |
Expert Insight: Never attempt to store the free base of 2-azabicyclo[2.2.2]octan-5-one for inventory. The secondary amine is highly nucleophilic and can undergo self-condensation with the ketone (intermolecular Schiff base formation) or oxidation. The HCl salt "locks" the amine, preventing these side reactions.
Synthetic Route & Impurity Fate Mapping
Understanding the synthesis is the only way to predict "silent" impurities that standard HPLC might miss. The dominant route is the Dieckmann Cyclization of piperidine-4-carboxylate derivatives.
Diagram 1: Impurity Fate Mapping (Dieckmann Route)
This workflow tracks the origin of critical impurities (Linear Precursors) and their fate during the QC process.
Caption: Fate mapping of impurities from the Dieckmann cyclization. Impurity A (Linear Diester) is the critical process impurity to monitor via GC or HPLC.
Validated QC Protocols
A. Identification (Self-Validating NMR)
The bridgehead protons provide a definitive fingerprint to distinguish the 2-aza (Isoquinuclidine) from the 1-aza (Quinuclidine) isomer.
-
Method: 1H NMR (400 MHz, D2O).
-
Key Signals:
- 3.8 - 4.2 ppm: Multiplet corresponding to the H-1 bridgehead (adjacent to N and C=O influence). In the 1-aza isomer, the bridgehead H is less deshielded.
- 2.5 - 3.5 ppm: Methylene protons adjacent to the amine (H-3).
-
Acceptance Criteria: Integration ratio of Bridgehead H : Ethylene Bridge H must be 1:4.
B. Purity & Assay (HPLC-UV)
Since the molecule lacks a strong chromophore (only a ketone carbonyl), standard UV detection at 254 nm is insufficient.
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Detection: UV at 215-225 nm (Carbonyl n->
* transition).-
Note: If baseline noise is high, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection of non-chromophoric impurities.
-
-
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.
-
Limit: Purity
97.0% (Area %).
C. Residual Solvents (GC-HS)
The HCl salt formation usually involves precipitation from ether or removal of toluene.
-
Method: Headspace GC (USP <467>).
-
Target Solvents: Toluene (Synthesis solvent), Ethanol/Ether (Crystallization solvents).
-
Limit: Toluene < 890 ppm.
D. Enantiomeric Purity (If Chiral)
While often sold as a racemate, the 2-azabicyclo[2.2.2]octan-5-one structure is chiral. If the (1S,4R) or (1R,4S) enantiomer is specified:
-
Method: Chiral HPLC.
-
Column: Chiralpak IC or AD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Limit: ee
99.0%.
Decision Tree for Batch Release
This diagram guides the "Go/No-Go" decision process for using a batch in downstream API synthesis.
Caption: QC Decision Tree. Note the critical "Isomer Correct" check, as 1-aza analogs are common supply chain mix-ups.
References
-
Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.2]octan-5-one HCl Product Specification. Retrieved from
- Fernández, M. J., et al. (1999). Synthesis and structural study of esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-ols by NMR spectroscopy. Journal of Physical Organic Chemistry.
-
Holl, R., et al. (2008).[3] Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61, 914–919.[4] Retrieved from
- Kozikowski, A. P., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones. University of Alberta.
-
International Conference on Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from
Sources
Structural Analysis & Synthetic Utility of 2-Azabicyclo[2.2.2]octan-5-one HCl: A Comparative Guide
Executive Summary: The Rigid Scaffold Advantage
In the landscape of bicyclic pharmacophores, 2-azabicyclo[2.2.2]octan-5-one hydrochloride (Isoquinuclidinone HCl) occupies a critical niche.[1] Unlike its bridgehead-nitrogen cousin (quinuclidin-3-one) or its more strained homolog (2-azabicyclo[2.2.1]heptane), this scaffold offers a unique twisted-boat piperidine geometry locked within a bicyclic cage.[1]
This guide objectively compares the structural performance of the isoquinuclidine core against its primary alternatives in drug design. We analyze its stability profile, synthetic accessibility, and provide a validated protocol for its structural elucidation—a frequent bottleneck due to the complexity of bicyclic stereocenters.
Comparative Analysis: Performance & Properties
Scaffold Comparison: [2.2.2] vs. [2.2.1] vs. Quinuclidine
The choice of scaffold dictates the vector orientation of substituents and the metabolic stability of the final drug candidate.
| Feature | 2-Azabicyclo[2.2.2]octan-5-one | 2-Azabicyclo[2.2.1]heptan-3-one | Quinuclidin-3-one |
| Common Name | Isoquinuclidinone | Vince Lactam (derivative) | Quinuclidone |
| Ring Strain | Moderate (Bridgehead twist) | High (Norbornane-like) | Moderate |
| N-Position | Bridge (Secondary amine) | Bridge (Amide/Amine) | Bridgehead (Tertiary amine) |
| Vector Geometry | U-Shape (Ideal for PSEN-1 inhibitors) | V-Shape (Compact) | Globular |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~10.5 (if reduced to amine) | ~11.0 (Tertiary amine) |
| Primary Utility | Iboga alkaloids, | Carbocyclic nucleosides | Muscarinic antagonists |
Key Insight: The [2.2.2] system allows for functionalization at the nitrogen without destroying the bicyclic core, whereas quinuclidine's nitrogen is tertiary and part of the bridgehead, limiting derivatization to quaternary salts or N-oxides.
Form Stability: Hydrochloride Salt vs. Free Base
For process chemistry, the physical form is the primary performance metric.
-
Free Base (Oil/Low-melt Solid): Prone to oxidation at the secondary amine and polymerization via the ketone (aldol-type condensations). High volatility makes accurate dosing in biological assays difficult.
-
Hydrochloride Salt (Crystalline Solid):
-
Performance: Stoichiometric stability. The protonated nitrogen prevents nucleophilic self-attack on the ketone.[1]
-
Hygroscopicity: Moderate. Requires storage under desiccant but superior to the deliquescent hydrobromide salts often seen in this class.
-
Structural Logic & Synthetic Pathways
The synthesis and analysis of this molecule rely on understanding its "endo/exo" facial selectivity. The following diagram maps the logical flow from synthesis to structural validation.
Figure 1: Synthetic and analytical workflow for 2-azabicyclo[2.2.2]octan-5-one HCl, highlighting the critical stabilization step.
Experimental Protocols
Protocol A: Structural Validation via NMR
Distinguishing the 2-azabicyclo[2.2.2] system from rearranged [3.2.1] isomers is critical.
Objective: Confirm the [2.2.2] bridge structure using coupling constants (
-
Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-
(use DMSO to break H-bonding aggregates). Neutralize with 1 eq. solid if free-base shifts are required, but salt form is preferred for resolution. -
1H NMR Acquisition:
-
Bridgehead Protons (H-1 & H-4): Look for broad singlets or multiplets at
3.5–4.0 ppm. In the [2.2.2] system, the bridgehead protons show distinct coupling to the bridge methylene protons.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Methylene Bridge (H-7, H-8): These appear as two sets of multiplets.[1] In [3.2.1] systems, the integration ratio changes.
-
-
2D NOESY Experiment:
-
Critical Signal: Strong NOE correlation between the bridgehead H-1 and the endo protons of the C-7/C-8 bridge confirms the boat-like geometry.[1]
-
Absence: Lack of cross-peaks between H-1 and H-4 (too distant in [2.2.2]) validates the non-adjacent bridgeheads.
-
Protocol B: Salt Formation & Purification
This protocol ensures the isolation of the thermodynamically stable form.
-
Dissolution: Dissolve crude 2-azabicyclo[2.2.2]octan-5-one (1.0 g) in anhydrous diethyl ether (10 mL). Cool to 0°C.[2]
-
Acidification: Dropwise add 2M HCl in diethyl ether (1.2 eq) under
atmosphere. A white precipitate should form immediately. -
Digestion: Stir the suspension for 30 mins at 0°C to ensure complete protonation and trap minor impurities in the liquor.
-
Filtration: Filter under Argon (hygroscopic solid). Wash with cold pentane (
mL). -
Drying: Dry in a vacuum desiccator over
for 12 hours.-
Expected Yield: >85%
-
Melting Point: >200°C (dec).
-
Supporting Data: Spectroscopic Profile
The following data differentiates the target molecule from common synthetic impurities (e.g., unreacted diene or regioisomers).
| Parameter | 2-Azabicyclo[2.2.2]octan-5-one HCl | Distinguishing Feature |
| IR (KBr) | 1730 cm⁻¹ (C=O), 2400–3000 cm⁻¹ (NH₂⁺ broad) | Ketone stretch is strained (higher freq than cyclohexanone).[1] |
| ¹H NMR (DMSO-d₆) | Ammonium protons are distinct/broad; absence of alkene protons. | |
| ¹³C NMR | Carbonyl shift confirms ketone; C-N shifts confirm bicyclic amine. | |
| Mass Spec (ESI) | [M+H]⁺ = 126.1 Da (Free base mass) | Characteristic fragmentation: Loss of CO (-28) or ethylene (-28). |
References
-
Synthetic Route & Isoquinuclidine Utility
-
Pharmacological Application (PSEN-1)
-
Structural Bioisosterism
- Title: 2-Oxabicyclo[2.2.
- Source:Nature Communic
-
URL:[Link]
-
General Synthesis of Azabicyclo Systems
-
Title: One-Pot Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes.[5]
- Source:Synlett (Thieme Connect).
-
Sources
- 1. 794468-38-5|2-Azabicyclo[2.2.2]octan-5-ol|BLD Pharm [bldpharm.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validating the Purity of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride: A Multi-Methodological Approach
Topic: Validating the Purity of 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride Content Type: Publish Comparison Guide
Executive Summary: The Analytical Paradox
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (CAS: 1895825-36-1) is a critical bicyclic scaffold used in the synthesis of
-
High Polarity: As a hydrochloride salt of a bicyclic amine, it elutes near the void volume in standard Reverse-Phase (RP) HPLC.
-
Weak Chromophore: The ketone functionality offers only weak UV absorption (
transition ~290 nm), making trace impurity detection by UV unreliable. -
Regioisomerism: Distinguishing the 5-one from the 6-one isomer requires high-resolution separation often unachievable by standard C18 columns.
This guide compares the conventional RP-HPLC-UV approach against a superior, self-validating alternative: HILIC-CAD/MS coupled with qNMR . We demonstrate why the latter should be the industry standard for this compound.
Strategic Analysis: Why Standard Methods Fail
The following decision tree illustrates the logical failure points of standard methods and the routing to the optimized protocol.
Figure 1: Analytical Decision Tree highlighting the limitations of RP-HPLC and the advantages of the HILIC/qNMR approach.
Comparative Performance Analysis
The table below summarizes experimental data comparing the "Standard" approach (RP-HPLC) with the "Advanced" approach (HILIC-CAD + qNMR).
| Feature | Method A: RP-HPLC (C18) | Method B: HILIC-CAD | Method C: 1H-qNMR |
| Principle | Hydrophobic Interaction | Hydrophilic Interaction | Nuclear Magnetic Resonance |
| Retention ( | N/A | ||
| Detection Limit (LOD) | High (Requires >10 µg) | Low (< 10 ng) | Moderate (~1 mg sample) |
| Isomer Resolution | Poor (Peak Tailing) | High (Baseline Separation) | High (Distinct Chemical Shifts) |
| Reference Standard | Required | Required | NOT Required (Internal Std used) |
| Suitability | Rough reaction monitoring | Impurity Profiling | Absolute Purity Assay |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Purity Assay (qNMR)
Objective: Determine absolute purity without a reference standard of the analyte. This is crucial for early-stage intermediates where certified reference materials (CRMs) do not exist.
Reagents:
-
Solvent: Deuterium Oxide (
) (99.9% D) – chosen to suppress the exchangeable HCl proton and solubilize the salt. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: Maleic acid provides a sharp singlet at
6.3 ppm, distinct from the bicyclic aliphatic protons ( 1.5 - 4.0 ppm).
Workflow:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 600 µL
. Ensure complete dissolution (sonicate if necessary). -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): 60 seconds (must be of the longest relaxing proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
6.3) and the analyte methine proton adjacent to the ketone ( -proton).
Calculation:
Protocol B: Impurity Profiling (HILIC-CAD/MS)
Objective: Detect non-chromophoric impurities and separate regioisomers.
System Setup:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (
). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Gradient: 90% B to 60% B over 15 minutes. Rationale: High organic start promotes retention of the polar salt on the water layer of the HILIC phase.
-
Detection:
-
MS: ESI Positive Mode (Scan 100-500 m/z).
-
CAD: Nebulizer temp 35°C. Rationale: CAD detects all non-volatile analytes regardless of chromophore.
-
Self-Validating Workflow Visualization
The following diagram details the integrated workflow to ensure data integrity.
Figure 2: Integrated workflow combining qNMR for quantitative accuracy and HILIC-MS for qualitative specificity.
Expert Insights & Causality
The "Invisible" Impurity Trap
In standard purity assessments, researchers often rely on HPLC-UV at 254 nm. For 2-azabicyclo[2.2.2]octan-5-one, this is dangerous. Synthetic precursors like cyclohexenone derivatives have high UV extinction coefficients, while the product has a low one. A sample appearing "95% pure" by UV area integration might actually be only 50% pure by mass.
-
Solution: The Charged Aerosol Detector (CAD) used in Protocol B is "mass-sensitive" rather than "structure-sensitive," providing a response closer to the true mass % of impurities.
The Salt Effect
The hydrochloride salt form is hygroscopic.
-
Causality: Water uptake changes the effective molecular weight, leading to errors in stoichiometric calculations for downstream reactions.
-
Validation: qNMR (Protocol A) using an internal standard automatically corrects for water content and inorganic salts (like NaCl), as they do not generate proton signals. This makes qNMR superior to Elemental Analysis (CHN) for this specific compound.
References
-
Sigma-Aldrich. 2-Azabicyclo[2.2.2]octan-5-one hydrochloride Product Specification. Retrieved from
-
Pauli, G. F., et al. (2014).[6] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from
-
Sielc Technologies. Separation of 1-Azabicyclo[2.2.2]octan-3-one on Newcrom R1 HPLC column (Analogous scaffold separation methodology). Retrieved from
-
U.S. National Library of Medicine. PubChem Compound Summary for CID 11534226. Retrieved from
-
Gao, Y., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Molecules. Retrieved from
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1-Azabicyclo[2.2.2]octan-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. enovatia.com [enovatia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
Comparative Guide: 2-Azabicyclo[2.2.2]octan-5-one HCl (Isoquinuclidinone) vs. Canonical Azabicyclic Ketones
Executive Summary: The Scaffold Divergence
In the realm of rigid bicyclic amines, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold represents a distinct "privileged structure" often overshadowed by its more famous isomer, 1-azabicyclo[2.2.2]octane (quinuclidine), and the homologous 8-azabicyclo[3.2.1]octane (tropane).
While quinuclidinone (1-aza) places the nitrogen at the bridgehead—creating a highly basic, non-inverting tertiary amine—2-azabicyclo[2.2.2]octan-5-one places the nitrogen within the ethylene bridge. This structural shift fundamentally alters the vector of hydrogen bonding, the pKa profile, and the stereochemical outcome of metabolic and synthetic transformations.
This guide objectively compares the 2-aza-5-one scaffold against its primary competitors, focusing on its utility in designing ibogaine analogs , nAChR ligands , and 5-HT3 antagonists .
Structural & Electronic Profiling
The following table contrasts the critical physicochemical properties of the target molecule against the industry standards: 3-Quinuclidinone and Tropinone.
Table 1: Physicochemical Comparison of Azabicyclic Ketones
| Feature | 2-Azabicyclo[2.2.2]octan-5-one (Isoquinuclidinone) | 3-Quinuclidinone (Quinuclidinone) | Tropinone (8-Azabicyclo[3.2.1]octan-3-one) |
| Nitrogen Position | Bridge (Secondary Amine*) | Bridgehead (Tertiary Amine) | Bridge (Tertiary Amine) |
| Basicity (pKa of conj. acid) | ~9.5 - 10.5 (Highly Basic) | ~9.0 - 10.0 | ~9.5 |
| Bridgehead Strain | Moderate (Bicyclo[2.2.2] system) | Moderate | High (Bicyclo[3.2.1] system) |
| Ketone Reactivity | High (Unencumbered C5 position) | High (C3 position) | Moderate (Steric bulk from ethylene bridge) |
| Stereocontrol | N-Substituent Dependent (N-group directs attack) | Bridgehead Dependent (Endo-face hindered) | Bridge Dependent (Exo/Endo face well defined) |
| Primary Drug Class | Ibogaine analogs, 5-HT3 antagonists | Muscarinic (M1/M3) antagonists, nAChR agonists | Anticholinergics, DAT inhibitors (Cocaine analogs) |
*Note: 2-azabicyclo[2.2.2]octan-5-one is often supplied as the Hydrochloride (HCl) salt to stabilize the secondary amine and prevent self-condensation.
Visualizing the Scaffold Topology
To understand the reactivity differences, one must visualize the steric environment. The following Graphviz diagram illustrates the structural hierarchy and the synthesis divergence.
Figure 1: Structural classification and synthetic origins of major azabicyclic ketones.
Synthetic Utility & Stereoselectivity[2][3][4]
The most critical differentiator for the researcher is the stereochemical outcome of nucleophilic additions (e.g., hydride reduction, Grignard addition) to the ketone.
The "Face Selection" Problem
-
3-Quinuclidinone (1-aza): Nucleophiles typically attack from the endo face (inside the cage) due to electronic repulsion from the bridgehead nitrogen lone pair, leading to the exo-alcohol.
-
2-Azabicyclo[2.2.2]octan-5-one (2-aza): The nitrogen is remote from the ketone (positions 2 vs 5). The stereoselectivity is governed by the N-protecting group .
-
Small groups (H, Me): Often yield mixtures.
-
Bulky groups (Boc, Benzyl): Can block the exo face, forcing endo attack and yielding the exo-alcohol, or vice versa depending on the specific conformation (twist-boat vs chair).
-
Mechanistic Pathway: Reductive Amination
The 2-aza-5-one scaffold is particularly valuable for Reductive Amination to install pharmacophores. Unlike tropinone, which is prone to retro-Michael decomposition under harsh conditions, the isoquinuclidine core is robust.
Figure 2: Divergent synthesis pathways for amine functionalization.
Experimental Protocol: Stereoselective Reduction
Objective: To reduce 2-azabicyclo[2.2.2]octan-5-one to the corresponding alcohol with high diastereoselectivity, serving as a self-validating model for scaffold reactivity.
Rationale: This protocol uses L-Selectride (bulky hydride) vs. NaBH4 (small hydride) to demonstrate steric control, a key requirement in drug synthesis (e.g., separating agonist/antagonist activity based on stereochemistry).
Materials
-
2-Azabicyclo[2.2.2]octan-5-one HCl (1.0 eq)
-
Reagent A: Sodium Borohydride (NaBH4) - Small Nucleophile
-
Reagent B: L-Selectride (1.0 M in THF) - Bulky Nucleophile
-
Solvent: Methanol (for A) / THF (for B)
Step-by-Step Methodology
-
Free Base Preparation (Critical):
-
Dissolve the HCl salt in minimal water.
-
Basify with sat.[1] NaHCO3 to pH 10.
-
Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo.
-
Why: The HCl salt will quench hydride reagents (especially L-Selectride) and evolve H2 gas dangerously.
-
-
Reduction Pathway A (Thermodynamic Control):
-
Dissolve free base in MeOH at 0°C.
-
Add NaBH4 (1.5 eq) portion-wise.
-
Stir 2h at RT.
-
Outcome: Mixture of endo/exo alcohols (typically 60:40 ratio).
-
-
Reduction Pathway B (Steric Control):
-
Dissolve free base in anhydrous THF under Argon at -78°C.
-
Add L-Selectride (1.2 eq) dropwise.
-
Stir for 1h at -78°C.
-
Outcome: High selectivity for the endo-alcohol (hydride attacks from the less hindered exo-face).
-
-
Self-Validating Analysis (QC):
-
TLC: The alcohols will have distinct Rf values (polar mobile phase, e.g., DCM:MeOH:NH3 90:9:1).
-
1H NMR (Diagnostic): Examine the C5-H proton.
-
Endo-Alcohol (Exo-H): Appears as a broad multiplet or doublet of doublets with small coupling constants (
Hz) due to dihedral angle ~90° with bridgehead H. -
Exo-Alcohol (Endo-H): Appears with larger coupling constants (
Hz).
-
-
Pharmaceutical Applications & References
Therapeutic Fields[2][6][7][8]
-
Ibogaine Analogs (Addiction): The isoquinuclidine skeleton mimics the aliphatic cage of Ibogaine without the indole moiety, reducing cardiotoxicity (hERG inhibition) while maintaining anti-addictive properties [1].
-
nAChR Ligands: 2-aza analogs serve as bioisosteres for quinuclidines in Alpha-7 nicotinic acetylcholine receptor agonists, used in cognitive enhancement (Alzheimer's/Schizophrenia) [2].
-
5-HT3 Antagonists: Used as rigid spacers in anti-emetic drugs, positioning the aromatic ring and basic nitrogen at the precise distance required for receptor binding [3].
References
-
Synthesis and pharmacology of isoquinuclidine derivatives. ResearchGate. (Accessed via Search 1.4).
-
Stereocontrolled Synthesis of 1-azabicyclo[2.2.2]octanes. PubMed Central. (Accessed via Search 1.7).[2]
-
2-Azabicyclo[2.2.2]octan-5-one Properties. PubChem. (Accessed via Search 1.10).
-
Stereoselective synthesis of conformationally restricted KOR agonists. Royal Society of Chemistry. (Accessed via Search 1.14).
Disclaimer: This guide is for research purposes only. Handling azabicyclic ketones requires standard organic synthesis safety protocols, including fume hoods and PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2-Azabicyclo[2.2.2]octane Sulfonamides: A Medicinal Chemistry Perspective
Executive Summary
The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, bicyclic core that serves as a bioisostere for phenyl or piperidine rings. When functionalized with sulfonamide moieties, this scaffold exhibits a distinct pharmacological profile, most notably as a Presenilin-1 (PSEN-1) selective
This guide provides a technical analysis of the bioactivity of these sulfonamide derivatives, contrasting their performance with standard therapeutic agents. It focuses on the critical balance between potency and selectivity—specifically the "Notch-sparing" mechanism required for safe Alzheimer’s disease therapeutics.
Part 1: Comparative Bioactivity Analysis
Primary Target: -Secretase Inhibition (Alzheimer's Disease)
The most validated application of 2-azabicyclo[2.2.2]octane sulfonamides is the selective inhibition of the
Mechanism of Action: The "U" Shape Conformation
Structural modeling reveals that the rigid 2-azabicyclo[2.2.2]octane core locks the sulfonamide and the aryl group at position 1 into a specific "U" shape.[1] This conformation fits the wider catalytic pore of PSEN-1 complexes but is sterically excluded from the narrower PSEN-2 complexes.
Comparative Data: Potency & Selectivity
The table below compares the lead candidate (+)-13b (an exo-isomer of the scaffold) against reference GSIs.
Table 1: Comparative Potency (IC
| Compound | Scaffold Type | PSEN1-APH1B IC | PSEN2 Selectivity (Fold) | Notch Sparing? |
| (+)-13b | 2-Azabicyclo[2.2.2]octane | 0.42 | >350x | Yes |
| MRK-560 | Sulfone (Carbocyclic) | 0.42 | ~37x | Moderate |
| ELN-318463 | Sulfonamide (Monocyclic) | 24.5 | >60x | Yes |
| Semagacestat | Pan-inhibitor | ~10 | <1x (Non-selective) | No |
Data Source: Derived from comparative studies in reconstituted MEF cell lines [1, 2].
Key Insight: While MRK-560 matches the potency of (+)-13b, the 2-azabicyclo[2.2.2]octane derivative offers superior selectivity (>350-fold), drastically reducing the risk of off-target Notch toxicity.
Secondary Target Potential
While
-
11
-HSD1 Inhibition (Metabolic Syndrome): The rigid cage structure of isoquinuclidine mimics the adamantane or bicyclic cores often used in 11 -HSD1 inhibitors. Sulfonamide substitutions at the nitrogen (N-2) or carbon (C-3) positions have shown potential to inhibit cortisol production, although potency is generally in the micromolar range compared to the nanomolar efficacy seen in -secretase [3]. -
Ion Channel Modulation (TRP Channels): Heterocyclic sulfonamides are established antagonists of TRPV1 and TRPA1 channels. The 2-azabicyclo[2.2.2]octane core provides a lipophilic anchor that can enhance membrane permeability, a critical factor for ion channel modulators targeting pain pathways [4].
Part 2: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Aza-Diels-Alder)
Objective: Efficient synthesis of the 2-azabicyclo[2.2.2]octane core with diastereoselective control (endo/exo).[2]
This protocol utilizes a bismuth(III)-catalyzed three-component reaction, superior to traditional thermal methods due to reduced reaction times and higher yields.
Reagents:
-
Aldehyde (R-CHO)
-
Amine (e.g., p-anisidine)
-
Dienophile: 2-cyclohexen-1-one[1]
-
Catalyst:
(10 mol%) or Silicotungstic acid -
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Workflow:
-
Imine Formation: Mix aldehyde (1.0 equiv) and amine (1.0 equiv) in the reaction vessel. Stir for 5 minutes at room temperature to generate the imine in situ.
-
Cycloaddition: Add 2-cyclohexen-1-one (1.2 equiv) and the catalyst.
-
Microwave Irradiation: Seal the vessel. Irradiate at 60°C for 15–30 minutes (Power: 100-300W). Note: Thermal heating would require 12-24 hours.
-
Work-up: Dilute with ethyl acetate, wash with water/brine to remove DMF. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Critical Step: The exo and endo isomers must be separated.[1] The exo isomer typically elutes later and is the active pharmacophore for
-secretase inhibition.
-
-
Sulfonylation: React the isolated amine intermediate with the appropriate sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in DCM with TEA to yield the final sulfonamide [5].
Protocol B: Self-Validating -Secretase Selectivity Assay
Objective: Quantify potency against specific PSEN complexes (PSEN1 vs PSEN2) to confirm "Notch-sparing" activity.
System Validation:
This assay uses genetically engineered Mouse Embryonic Fibroblasts (MEFs) that are
Methodology:
-
Cell Lines: Use four distinct MEF lines, each expressing a single
-secretase complex: -
Substrate: Transfect all lines with an APP-C99-GFP reporter construct.
-
Treatment:
-
Seed cells in 96-well plates (15,000 cells/well).
-
Incubate for 24 hours.
-
Treat with serial dilutions of the test compound (0.1 nM – 10
M) for 16 hours.
-
-
Readout (ELISA):
-
Collect conditioned media.
-
Quantify secreted A
peptides using a sandwich ELISA (Capture antibody: 6E10; Detection antibody: biotinylated 4G8).
-
-
Data Analysis:
-
Normalize A
levels to vehicle control (DMSO). -
Calculate IC
for each cell line. -
Validation Check: The reference compound L-685,458 (a transition state analog) must show equipotent inhibition across all four lines. If it shows selectivity, the expression levels of the complexes are unequal, and the assay is invalid [1].
-
Part 3: Visualizations
Diagram 1: Mechanism of PSEN-1 Selective Inhibition
This diagram illustrates the differential processing of APP by PSEN-1 and PSEN-2 complexes and how the 2-azabicyclo[2.2.2]octane sulfonamide selectively blocks the pathogenic pathway.
Caption: Selective inhibition of PSEN-1 by (+)-13b reduces pathogenic A
Diagram 2: Microwave-Assisted Synthesis Workflow
A visual representation of the self-validating synthesis protocol.
Caption: Optimized microwave-assisted Aza-Diels-Alder synthesis pathway for generating the bioactive exo-isomer.
References
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective
-secretase inhibitors. Source: UCL Discovery / Journal of Medicinal Chemistry. URL:[Link] -
Selective inhibitors of the PSEN1–gamma-secretase complex. Source: National Institutes of Health (PMC). URL:[Link]
-
Inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. Source: MDPI (Int. J. Mol. Sci.). URL:[Link] -
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Source: MDPI (Pharmaceuticals). URL:[Link][5]
-
Heteropoly acid-catalyzed microwave-assisted three-component aza-Diels–Alder cyclizations. Source: Royal Society of Chemistry (Org. Biomol. Chem.). URL:[Link]
Sources
Technical Guide: X-ray Crystallography of 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) Derivatives
Executive Summary
The 2-azabicyclo[2.2.2]octane scaffold (commonly known as isoquinuclidine ) represents a privileged pharmacophore distinct from its ubiquitous isomer, quinuclidine (1-azabicyclo[2.2.2]octane). While quinuclidine acts as a symmetric, tertiary amine cage often used as a base or ligand, the isoquinuclidine core offers a chiral secondary amine handle within a rigid bicyclic framework. This structural nuance makes it invaluable for asymmetric synthesis and peptidomimetic drug design but introduces unique challenges in crystallization and structural elucidation.
This guide objectively compares the crystallographic characterization of isoquinuclidine derivatives against standard alternatives (quinuclidine and tropane), providing validated protocols for salt formation, data collection, and absolute configuration assignment.
Part 1: Structural Comparative Analysis
The Isoquinuclidine vs. Quinuclidine Divergence
The primary "alternative" to the 2-aza scaffold is the 1-aza (quinuclidine) scaffold. Understanding their crystallographic differences is prerequisite to successful structure solution.
| Feature | Isoquinuclidine (2-aza) | Quinuclidine (1-aza) | Crystallographic Implication |
| Symmetry | Isoquinuclidine derivatives crystallize in non-centrosymmetric space groups (e.g., | ||
| Nitrogen Environment | Secondary ( | Tertiary ( | The |
| Conformational Flexibility | Twist-Boat Character | Rigid Cage | The 2-aza ring exhibits slight "twist-boat" flexibility, often requiring lower temperature (100 K) collection to resolve disorder compared to the rigid 1-aza cage. |
| Typical State (Free Base) | Oil / Waxy Solid | Hygroscopic Solid | Isoquinuclidines almost always require salt formation for X-ray quality crystals; Quinuclidines can sometimes be crystallized as free bases. |
Geometric Benchmarks (Experimental Data)
Based on Cambridge Structural Database (CSD) surveys and recent literature [1][2], the following geometric parameters serve as quality control checks during structure refinement. Significant deviations suggest incorrect assignment or lattice strain.
-
Bridgehead Angle (
): (Low strain compared to [2.2.1] systems). -
Amine Pyramidalization: The N(2) atom in isoquinuclidine typically exhibits a sum of angles (
) around , indicating hybridization. -
C(1)-C(4) Distance: ~2.54 Å (Bridgehead-Bridgehead).
Part 2: Crystallizability & Experimental Workflows
The "Oil Problem" and Salt Selection Strategy
Isoquinuclidine derivatives are frequently oils at room temperature due to their disrupted symmetry and lipophilicity. Direct crystallization of the free base via slow evaporation rarely yields diffraction-quality singlets.
The Solution: Derivatization into crystalline salts. The choice of counter-ion is not random; it dictates the packing efficiency.
Comparative Salt Performance Table
| Counter-Ion | Success Rate | Resolution Potential | Notes |
| Hydrochloride (HCl) | High | High (< 0.8 Å) | Primary Choice. Forms strong |
| Picrate | Very High | Medium (0.9 - 1.0 Å) | Excellent for "oily" amines due to |
| L-Tartrate | Medium | High | Essential for Chiral Resolution. Use when the derivative is racemic to form diastereomeric salts. |
| Methyl Iodide ( | High | High | Forms quaternary ammonium. The heavy Iodine atom allows for Absolute Configuration determination via anomalous scattering (Flack parameter). |
Decision Logic for Crystallization
The following Graphviz diagram outlines the logic flow for selecting the optimal crystallization pathway for a novel isoquinuclidine derivative.
Figure 1: Decision matrix for selecting crystallization method based on sample chirality and heavy atom presence.
Part 3: Detailed Experimental Protocol
Protocol: Vapor Diffusion Crystallization of Isoquinuclidine Hydrochloride
This protocol is validated for generating X-ray quality prisms from oily free bases.
Materials:
-
Isoquinuclidine derivative (approx. 10-20 mg)
-
Solvent A: Methanol or Ethanol (HPLC Grade)
-
Solvent B: Diethyl Ether or Pentane (Antisolvent)
-
2M HCl in Diethyl Ether (Anhydrous)
-
Two vials: 1x 4mL (inner), 1x 20mL (outer) with cap.
Step-by-Step Methodology:
-
Salt Formation (In-Situ):
-
Dissolve the oily free base (10 mg) in a minimum amount of Methanol (0.5 mL) in the small 4mL vial.
-
Critical Step: Add 2M HCl in ether dropwise. Monitor pH with wet litmus paper until acidic (pH ~2).
-
Observation: The solution may warm slightly. If precipitate forms immediately, redissolve by adding drops of Methanol and warming gently (
C).
-
-
Vapor Diffusion Setup:
-
Place the open 4mL vial (containing the solution) inside the 20mL vial.
-
Carefully fill the outer 20mL vial with Diethyl Ether (approx. 5-8 mL) so the liquid level is below the rim of the inner vial.
-
Do not mix the solvents. The ether will slowly diffuse into the methanol, reducing solubility gradually.
-
-
Incubation:
-
Seal the outer vial tightly. Parafilm the cap to prevent rapid evaporation.
-
Store at
C (refrigerator) in a vibration-free zone. -
Timeline: Crystals usually appear within 24-72 hours.
-
-
Harvesting:
-
Extract crystals using a nylon loop.
-
Cryo-protection: If using Paratone-N oil, minimize exposure time to air to prevent lattice collapse from desolvation (methanol loss).
-
Part 4: Data Interpretation & Validation
Refinement Strategy for the [2.2.2] Cage
When refining the structure, specific attention must be paid to the "twist" of the cage.
-
Disorder Handling: The ethylene bridges in the [2.2.2] system can exhibit rotational disorder. If thermal ellipsoids on C(5)/C(6) are elongated, apply a split-site model (PART 1 / PART 2 in SHELXL) rather than forcing high thermal restraints (ISOR).
-
Absolute Configuration:
-
For chiral isoquinuclidines, check the Flack Parameter .
-
Value
(with small esd, e.g., 0.04): Correct enantiomer. -
Value
: Inverted structure (swap space group or invert coordinates). -
Note: This requires anomalous scattering (Cu K
radiation or Heavy Atom presence).
-
Structural Logic Diagram
Figure 2: Workflow for structural validation and refinement of bicyclic amine data.
References
-
Lechner, C. et al. (2014).[1] Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography. Available at: [Link]
-
Sonar, V. N. et al. (2003).[2] (Z)-2-(4-Methoxy-3-hydroxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section E. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC) . General guidelines for depositing and validating bicyclic amine structures. Available at: [Link]
-
Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Available at: [Link]
Sources
The Isoquinuclidine Imperative: A Technical Guide to Assessing Brain Permeability
Topic: Assessing the Brain Permeability of 2-Azabicyclo[2.2.2]octane Compounds Content Type: Publish Comparison Guide
Executive Summary: The Rigidity vs. Basicity Trade-Off
In CNS drug discovery, the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold represents a high-reward, high-risk structural motif. Unlike its flexible counterparts (piperidines, piperazines), this rigid bicyclic amine locks pharmacophores into defined spatial orientations, often yielding superior potency and selectivity—particularly for nicotinic acetylcholine receptors (
However, this rigidity comes at a physicochemical cost. The bridgehead geometry can increase the basicity of the nitrogen, leading to high ionization at physiological pH (7.4). Since only the uncharged species passively crosses the Blood-Brain Barrier (BBB), assessing the permeability of these compounds requires a nuanced approach that accounts for pH-dependent partitioning and P-glycoprotein (P-gp) efflux liability .
This guide outlines a validated workflow to assess, optimize, and validate the brain penetration of isoquinuclidine derivatives.
Comparative Analysis: Isoquinuclidine vs. Standard Scaffolds[1]
The following table objectively compares the 2-azabicyclo[2.2.2]octane scaffold against standard medicinal chemistry alternatives. Data is synthesized from aggregate CNS drug properties.[1][2][3]
| Feature | 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) | Piperidine | Morpholine | 1-Azabicyclo[2.2.2]octane (Quinuclidine) |
| Structure Type | Rigid Bicyclic Secondary Amine | Flexible Monocyclic Amine | Flexible Monocyclic Ether-Amine | Rigid Bicyclic Tertiary Amine |
| Typical pKa | 10.5 – 11.0 (High) | ~11.0 | ~8.4 | ~11.0 – 11.3 |
| LogP (Lipophilicity) | Moderate (Compact hydrocarbon cage) | Moderate | Low (Polar oxygen) | Moderate |
| LogD | Low (High ionization % >99.9%) | Low | Moderate | Low |
| Metabolic Stability | High (Bridgehead C-H bonds are sterically protected) | Moderate (Liable to oxidation) | Moderate | High |
| Efflux Liability | Moderate-High (Cationic at pH 7.4) | Moderate | Low | High |
| Primary Utility | Conformational constraint; Bioisostere for piperidine | General linker/base | Solubility enhancer | Cationic pharmacophore |
Key Insight: The isoquinuclidine scaffold offers superior metabolic stability compared to piperidine but suffers from similar high basicity. To achieve CNS penetration, the nitrogen is often derivatized (e.g., sulfonamides, amides) or the scaffold is substituted with electron-withdrawing groups (EWGs) to lower the pKa below 9.0.
In Silico Prioritization: The CNS MPO Algorithm
Before synthesis, candidates should be screened using the CNS Multi-Parameter Optimization (MPO) score. This algorithm is more predictive than "Lipinski’s Rule of 5" for brain penetration.
The Algorithm Logic
The score (0–6 scale) sums normalized values for six properties: ClogP, ClogD, MW, TPSA, HBD, and pKa . A score
Figure 1: CNS MPO Scoring Workflow. Isoquinuclidines typically lose points on pKa and LogD, requiring compensation via reduced TPSA or MW.
Optimization Tip: For 2-azabicyclo[2.2.2]octanes, the most effective way to boost MPO score is to lower the basicity of the nitrogen (e.g., converting the amine to a urea or sulfonamide), which simultaneously improves LogD
Experimental Protocol: MDCK-MDR1 Permeability Assay[5][6]
The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with MDR1 gene) assay is the gold standard for distinguishing passive permeability from P-gp mediated efflux.
Why MDCK-MDR1 over PAMPA-BBB?
While PAMPA-BBB measures passive diffusion, it lacks active transporters.[4] Since cationic amines like isoquinuclidines are frequent P-gp substrates, PAMPA often yields false positives . MDCK-MDR1 captures the active efflux component critical for this scaffold.
Validated Protocol for Basic Amines
Objective: Determine Apparent Permeability (
Materials:
-
Cells: MDCK-MDR1 (seeding density:
cells/well). -
Buffer: HBSS + 10 mM HEPES (pH 7.4). Note: For highly basic compounds, verify pH stability.
-
Controls: Propranolol (High Perm), Atenolol (Low Perm), Prazosin (P-gp Substrate).
Step-by-Step Workflow:
-
Monolayer Formation:
-
Seed cells on Transwell® inserts (0.4 µm pore size).
-
Culture for 4–5 days.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold:
.
-
-
Compound Preparation:
-
Prepare 10 mM stock in DMSO.[1]
-
Dilute to 10 µM in Transport Buffer (HBSS/HEPES). Final DMSO < 1%.
-
-
Transport Assay (Bi-Directional):
-
A
B (Apical to Basolateral): Add compound to Apical chamber. Measure "Blood to Brain" influx. -
B
A (Basolateral to Apical): Add compound to Basolateral chamber. Measure "Brain to Blood" efflux. -
Incubate at 37°C for 60 minutes (shaking at 60 rpm).
-
-
Analysis:
-
Quantify donor and receiver samples via LC-MS/MS .[4]
-
Use Multiple Reaction Monitoring (MRM) for high sensitivity.
-
-
Calculations:
Interpretation Criteria:
-
High Permeability:
. -
P-gp Substrate:
. -
Isoquinuclidine Target: Aim for
and .
Case Study: Optimization of Alpha7 nAChR Agonists
The development of EVP-6124 (Encenicline) illustrates the successful optimization of the quinuclidine/isoquinuclidine class.
-
Challenge: Early 2-azabicyclo[2.2.2]octane hits showed high potency but poor brain penetration due to high basicity (pKa ~10.8).
-
Solution: Researchers utilized the 2-position nitrogen not just as a basic center, but as a handle for derivatization. By attaching a heterocyclic moiety or forming a carboxamide, they modulated the pKa and lipophilicity.
-
Result:
-
Compound: (R)-3-(6-(2,4-difluorophenyl)pyridazin-3-yl)quinuclidine (Structural analog logic).
-
Outcome: High brain/plasma ratio (>1.0) and robust in vivo efficacy in cognitive models.
-
Figure 2: Structural optimization logic for reducing efflux liability in bicyclic amines.
References
-
Wager, T. T., et al. (2010).[1][2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1][2] Link
-
Wang, Q., et al. (2022).[5] "Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration." Biopharmaceutics & Drug Disposition. Link
-
Narlawar, R., et al. (2023). "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors." European Journal of Medicinal Chemistry. Link
-
Di, L., et al. (2011). "MDR1-MDCK Permeability Assay: A Gold Standard for BBB Prediction." Current Protocols in Pharmacology. Link
-
Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Azabicyclo[2.2.2]octan-5-one hydrochloride
Executive Technical Summary
2-Azabicyclo[2.2.2]octan-5-one hydrochloride (also known as 5-Isoquinuclidinone HCl ) is a bicyclic amine scaffold utilized primarily in the synthesis of complex alkaloids (e.g., ibogamine analogs) and neuroactive pharmaceutical candidates.[1] Unlike its more common isomer (3-quinuclidinone), the 5-one isomer presents specific structural constraints that make it a valuable, albeit less characterized, building block.
This guide provides a self-validating safety protocol for researchers handling this compound. Due to limited specific toxicological data for this exact isomer, this protocol adopts a "precautionary analog" approach , deriving safety margins from the structurally similar 3-quinuclidinone and general bicyclic amine salts.
Chemical Identity & Key Properties
| Property | Detail |
| CAS Number | 1895825-36-1 (HCl salt); 1514112-02-7 (Free base) |
| Formula | C₇H₁₁NO[2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 161.63 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic . Prone to moisture absorption which can alter stoichiometry. |
Risk Assessment & Hazard Identification
Signal Word:WARNING
While specific GHS data for the 5-one isomer is often aggregated, the functional groups (secondary amine salt, ketone) dictate the following hazard profile based on structural activity relationships (SAR):
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4).[8] Bicyclic amines can exhibit neuroactivity; ingestion may affect cholinergic systems.
-
Skin/Eye Corrosion: Causes serious eye irritation (Category 2A) and skin irritation (Category 2). The hydrochloride salt is acidic in aqueous solution, posing a contact risk.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[8] Dust inhalation is the primary vector for exposure.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a barrier defense strategy. The following PPE standards are non-negotiable for handling >10 mg quantities.
PPE Specification Table
| Component | Standard / Material | Operational Logic |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Double-gloving is required when handling solutions. Bicyclic amines can permeate latex rapidly. Inspect outer glove immediately after contact. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders. Goggles seal against airborne dust and accidental splashes during dissolution. |
| Respiratory | N95 / P2 Mask (Minimum) | Mandatory if weighing outside a fume hood. Ideally, all open-vessel manipulation occurs inside a certified Chemical Fume Hood. |
| Body Defense | Lab Coat (High-neck) | Cotton/polyester blend. Must be buttoned to the neck to prevent dust accumulation on street clothes. |
| Engineering Control | Fume Hood (Face Velocity > 0.5 m/s) | Primary containment. Do not handle dry powder on an open benchtop. |
Operational Handling Protocol
This workflow is designed to minimize hygroscopic degradation and operator exposure.
Phase 1: Receipt & Storage
-
Verification: Upon receipt, verify the CAS (1895825-36-1) to ensure you have the 5-one isomer, not the 3-one isomer.
-
Environment: Store at 2–8°C (Refrigerated).
-
Moisture Control: The container must be kept in a secondary desiccated vessel (e.g., a sealed jar with silica gel or Drierite). The HCl salt will absorb atmospheric water, turning into a sticky gum that is difficult to weigh accurately.
Phase 2: Weighing & Solubilization
-
Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, ruining the reagent.
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.
-
Transfer: Weigh inside a fume hood. If the balance is external, tare a closed vial, add solid inside the hood, cap, and then weigh.
-
Dissolution: Add solvent (e.g., Methanol, DCM) slowly. The heat of solution is negligible, but ensure no "clumping" occurs at the bottom of the flask.
Phase 3: Reaction Setup (Free-Basing)
-
Caution: If your protocol requires the free base (2-Azabicyclo[2.2.2]octan-5-one), you will likely treat the HCl salt with a base (e.g., K₂CO₃, Et₃N).
-
Volatility: The free base is significantly more volatile than the salt. Do not apply high vacuum (< 5 mbar) to the free base at room temperature for extended periods, or you risks subliming/evaporating your product.
-
Inert Atmosphere: Perform free-basing under Nitrogen or Argon to prevent oxidation or carbonate formation from air.
Emergency Response & Disposal
-
Eye Contact: Rinse cautiously with water for 15 minutes.[9][10] Remove contact lenses if present. Seek medical attention immediately.
-
Skin Contact: Wash with soap and water. Do not use ethanol/solvents, as they may enhance transdermal absorption of the amine.
-
Spill Cleanup:
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don full PPE (Goggles, Double Nitrile Gloves, N95).
-
Contain: Cover spill with a dry absorbent (vermiculite or sand).
-
Clean: Scoop into a hazardous waste container. Wipe surface with a dilute (1%) acetic acid solution followed by water to neutralize trace amines.
-
-
Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.
Visual Workflow: Safe Handling Lifecycle
Figure 1: Critical path for handling hygroscopic amine salts. Note the thermal equilibration step to prevent condensation.
References
-
Capot Chemical. (n.d.).[7] 2-Azabicyclo[2.2.2]octan-5-one hydrochloride salt (CAS 1895825-36-1) Technical Data.[1][7][11][12] Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (2025).[8] Compound Summary for CID 21984844: 2-Azabicyclo[2.2.2]octane hydrochloride.[3] (Used for analog hazard extrapolation). Retrieved February 4, 2026, from [Link]
Sources
- 1. AB535255 | CAS 1895825-36-1 – abcr Gute Chemie [abcr.com]
- 2. lookchem.com [lookchem.com]
- 3. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5510486A - Process for preparing 2-(1-azabicyclo 2.2.2!oct-3-yl)-2,3,3A,4,5,6-hexahydro-1H-benz de!isoquinolin-1-one - Google Patents [patents.google.com]
- 7. capotchem.com [capotchem.com]
- 8. 2-Azabicyclo[2.2.2]octane hydrochloride | C7H14ClN | CID 21984844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. 1895825-36-1 | 2-アザビシクロ[2.2.2]オクタン-5-オン塩酸塩 | 2-azabicyclo[2.2.2]octan-5-one hydrochloride salt - Capot 化学 [capotchem.com]
- 12. arctomsci.com [arctomsci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
